5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-13(2,3)10-7-5-9(6-8-10)11-14-15-12(17)16(11)4/h5-8H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKPLKLHZOBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351515 | |
| Record name | 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-75-2 | |
| Record name | 5-[4-(1,1-Dimethylethyl)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and publicly available data on structurally analogous compounds. We will explore a plausible synthetic route, predict key spectral characteristics (FT-IR, NMR, Mass Spectrometry), and discuss potential thermal behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of novel 1,2,4-triazole derivatives.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone in the architecture of numerous biologically active molecules. Its unique structural features, including the presence of three nitrogen atoms, impart favorable properties such as metabolic stability, hydrogen bonding capability, and dipole moment, which are crucial for molecular recognition and binding to biological targets. The incorporation of a thiol group at the 3-position further enhances the chemical versatility of this scaffold, allowing for a wide range of derivatizations and interactions with biological macromolecules.
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The title compound, this compound, combines the proven bioactivity of the triazole-thiol core with a bulky, lipophilic tert-butylphenyl group, a feature often exploited in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. The N-methyl substituent on the triazole ring can influence the molecule's conformation and solubility.
This guide will systematically delineate the expected physicochemical characteristics of this promising molecule, providing a foundational understanding for its further investigation and application.
Synthesis and Molecular Structure
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[3] The proposed synthetic pathway for this compound is outlined below.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Step-by-Step Experimental Protocol:
-
Synthesis of 4-tert-butylbenzohydrazide:
-
To a solution of 4-tert-butylbenzoic acid in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated 4-tert-butylbenzohydrazide by filtration. Wash with cold solvent and dry.
-
-
Synthesis of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide:
-
Dissolve the 4-tert-butylbenzohydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of methyl isothiocyanate to the solution.
-
Reflux the mixture for several hours. The product, 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide, will precipitate upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Synthesis of this compound:
-
Suspend the 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or 10% K2CO3).
-
Reflux the mixture for several hours. The cyclization reaction will result in the formation of the sodium or potassium salt of the triazole-thiol.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to a pH of 5-6.
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a central 1,2,4-triazole ring, which can exist in tautomeric forms (thione and thiol). The thiol form is generally favored in solution.
Diagram: Molecular Structure
Caption: 2D structure of the title compound.
Physicochemical Properties
The following table summarizes the predicted and known physicochemical properties of the title compound.
| Property | Predicted/Known Value | Source/Method |
| Molecular Formula | C13H17N3S | - |
| Molecular Weight | 247.36 g/mol | - |
| CAS Number | 175276-75-2 | Fluorochem |
| Appearance | White to off-white solid (Predicted) | Analogy to similar compounds |
| Melting Point | Not available. Expected to be in the range of 150-250 °C. | Analogy to similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | Chemical structure analysis |
| pKa | Estimated to be around 7-8 for the thiol group. | Analogy to similar compounds |
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for the title compound, the following sections provide predicted spectral data based on the analysis of its functional groups and comparison with closely related, well-characterized 1,2,4-triazole-3-thiol derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| ~3100-3000 | Aromatic C-H stretch | Medium to weak |
| ~2960-2870 | Aliphatic C-H stretch (tert-butyl and methyl) | Strong |
| ~2600-2550 | S-H stretch (thiol) | Weak, often broad |
| ~1610-1580 | C=N stretch (triazole ring) | Medium to strong |
| ~1500-1400 | C=C stretch (aromatic ring) | Medium to strong |
| ~1365 | C-H bend (tert-butyl) | Medium |
| ~1250 | C-N stretch | Medium |
| ~700-600 | C-S stretch | Weak to medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | singlet | 1H | SH (thiol proton) |
| ~7.6 - 7.8 | doublet | 2H | Aromatic protons ortho to the triazole ring |
| ~7.4 - 7.6 | doublet | 2H | Aromatic protons meta to the triazole ring |
| ~3.4 - 3.6 | singlet | 3H | N-CH₃ (methyl protons) |
| ~1.3 | singlet | 9H | C(CH₃)₃ (tert-butyl protons) |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=S (thione carbon) |
| ~150 - 155 | C5 of triazole ring |
| ~150 - 155 | Aromatic quaternary carbon attached to the tert-butyl group |
| ~125 - 130 | Aromatic CH carbons |
| ~120 - 125 | Aromatic quaternary carbon attached to the triazole ring |
| ~34 - 36 | Quaternary carbon of the tert-butyl group |
| ~31 | Methyl carbons of the tert-butyl group |
| ~30 - 33 | N-CH₃ carbon |
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 247.1194 (calculated for C₁₃H₁₇N₃S)
-
Key Fragmentation Patterns (Predicted):
-
Loss of the tert-butyl group ([M-57]⁺)
-
Cleavage of the triazole ring
-
Loss of the thiol group or sulfur atom
-
Thermal Analysis (Predicted)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of a compound.
-
DSC: An endothermic peak corresponding to the melting point is expected. The absence of other significant thermal events before melting would indicate good thermal stability.
-
TGA: The compound is expected to be stable up to its melting point. Above this temperature, a multi-step decomposition process is likely, involving the loss of the tert-butyl group, followed by the degradation of the aromatic and triazole rings.
Potential Applications in Drug Development
The structural motifs present in this compound suggest several promising avenues for its application in drug discovery and development:
-
Anticancer Agents: The 1,2,4-triazole scaffold is a key component of several approved anticancer drugs. The title compound could be investigated for its cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The triazole-thiol moiety is known to exhibit broad-spectrum antimicrobial activity. This compound could be screened for its efficacy against bacterial and fungal pathogens.[1]
-
Enzyme Inhibitors: The thiol group can act as a coordinating ligand for metal ions in the active sites of metalloenzymes, suggesting potential inhibitory activity.
Conclusion
References
-
Singh, R. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(3), 1483-1490. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13254926, 4-(3-Tert-butyl-5-methylphenyl)-1,2,4-triazole. [Link]
-
Kopru, S., et al. (2011). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. E-Journal of Chemistry, 8(1), 33-38. [Link]
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]
-
Turan-Zitouni, G., et al. (2016). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 21(8), 1058. [Link]
-
Kravchenko, S. D., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-21. [Link]
-
Barbuceanu, S. F., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1635-1645. [Link]
-
Tretyakov, B. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7953. [Link]
Sources
Spectroscopic and Structural Elucidation of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 175276-75-2).[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data and experimental findings from analogous structures to offer a robust characterization framework. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the synthetic rationale that dictates the compound's structural and, consequently, its spectroscopic identity. Our approach is grounded in established principles of spectroscopic interpretation and validated by comparative analysis with closely related, published analogues.
Introduction: The Significance of Substituted 1,2,4-Triazole-3-thiols
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[2][3] The derivatization of this core, particularly with a thiol group at the 3-position and varied substituents at the N-4 and C-5 positions, gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5] The title compound, this compound, is of particular interest due to the incorporation of a bulky, lipophilic tert-butylphenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides the foundational spectroscopic knowledge base for this promising molecule.
Synthetic Strategy and Mechanistic Insight
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process that typically proceeds via a two-step sequence involving the formation of a thiosemicarbazide intermediate followed by cyclization.[4][6]
Diagram: Proposed Synthesis Pathway
Caption: A plausible synthetic route for the title compound.
Experimental Protocol: Synthesis of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask, 4-tert-butylbenzohydrazide (1 equivalent) is dissolved in a suitable solvent like ethanol.
-
Reagent Addition: Methyl isothiocyanate (1 equivalent) is added to the solution.
-
Reaction Conditions: The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried.
Experimental Protocol: Base-Catalyzed Cyclization
-
Reaction Setup: The synthesized 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a strong base, such as 2M sodium hydroxide.
-
Reaction Conditions: The suspension is heated under reflux until a clear solution is obtained, indicating the completion of the cyclization.
-
Work-up: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the triazole-3-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
The choice of a strong base in the cyclization step is crucial as it facilitates the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following spectral characteristics are expected for this compound.[7][8]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.0 | Singlet (broad) | 1H | SH (thiol proton) |
| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons (ortho to triazole) |
| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons (meta to triazole) |
| ~3.4 - 3.6 | Singlet | 3H | N-CH₃ (methyl protons) |
| ~1.3 | Singlet | 9H | C(CH₃)₃ (tert-butyl protons) |
Interpretation of ¹H NMR Spectrum:
-
The downfield signal for the SH proton is characteristic of thiol groups in heterocyclic systems and is often broad due to exchange with residual water or tautomerism.[7][8]
-
The aromatic protons of the 4-tert-butylphenyl group are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring.
-
A sharp singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group .
-
The singlet for the N-methyl group is a key identifier for this specific derivative.[9]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=S (thione tautomer) |
| ~150 - 155 | C-5 (carbon attached to the phenyl ring) |
| ~145 - 150 | Aromatic quaternary carbon (C-tert-butyl) |
| ~128 - 132 | Aromatic CH (ortho to triazole) |
| ~125 - 128 | Aromatic CH (meta to triazole) |
| ~120 - 125 | Aromatic quaternary carbon (C-triazole) |
| ~34 - 36 | Quaternary carbon of tert-butyl group |
| ~31 - 33 | N-CH₃ |
| ~30 - 32 | C(CH₃)₃ |
Interpretation of ¹³C NMR Spectrum:
-
The chemical shift of the C=S carbon is a key indicator of the thione tautomer, which is often in equilibrium with the thiol form.
-
The signals for the aromatic carbons can be assigned based on their substitution pattern and expected electronic environment.
-
The upfield signals correspond to the carbons of the N-methyl and tert-butyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3200 | Medium | N-H stretch (from thione tautomer) |
| ~2900 - 3000 | Strong | C-H stretch (aromatic and aliphatic) |
| ~2550 - 2600 | Weak | S-H stretch (thiol tautomer) |
| ~1600 - 1610 | Medium | C=N stretch (triazole ring) |
| ~1480 - 1520 | Strong | C=C stretch (aromatic ring) |
| ~1250 - 1300 | Strong | C=S stretch (thione tautomer) |
Interpretation of IR Spectrum:
-
The presence of a weak band around 2550-2600 cm⁻¹ would confirm the presence of the thiol (S-H) group.
-
A broader band in the region of 3100-3200 cm⁻¹ would indicate the presence of the N-H group from the thione tautomer, suggesting a tautomeric equilibrium in the solid state.
-
Strong absorptions corresponding to C-H, C=N, and C=C stretching vibrations are expected.
-
A strong band in the 1250-1300 cm⁻¹ region is characteristic of the C=S bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~261 | [M]⁺, Molecular ion |
| ~246 | [M - CH₃]⁺ |
| ~204 | [M - C(CH₃)₃]⁺ |
| ~118 | [4-tert-butylphenyl]⁺ |
Diagram: Predicted Mass Fragmentation Pathway
Caption: Plausible fragmentation of the molecular ion.
Interpretation of Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₇N₃S), which is approximately 261.36 g/mol . Common fragmentation patterns would involve the loss of a methyl radical from the tert-butyl group to give a stable tertiary carbocation, or the loss of the entire tert-butyl group. Further fragmentation can lead to the formation of the 4-tert-butylphenyl cation.
Conclusion
This technical guide provides a detailed spectroscopic and structural analysis of this compound. By integrating predictive data with experimental observations from analogous compounds, we have constructed a comprehensive characterization profile. This information is vital for researchers working on the synthesis, modification, and biological evaluation of this and related 1,2,4-triazole derivatives. The provided protocols and interpretations offer a solid foundation for quality control and further investigation in the field of medicinal chemistry.
References
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
- Singh, P., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(4).
-
National Center for Biotechnology Information. (n.d.). 5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. PubChem. Retrieved from [Link]
- Kolb, J., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(23), 5727.
- Khan, I., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(15), 4991.
-
Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top).... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed Central. Retrieved from [Link]
-
Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem Mass Spectrometric Characterization of Thiol Peptides Modified by the Chemoselective Cationic Sulfhydryl Reagent (4-Iodobutyl)Triphenylphosphonium—. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijbr.com.pk [ijbr.com.pk]
- 7. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Tautomerism in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols: A Comprehensive Technical Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] When substituted with a thiol group at the 3-position, these compounds exhibit a critical chemical phenomenon: thione-thiol tautomerism. This guide provides an in-depth exploration of this tautomeric equilibrium in 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. We will dissect the structural nuances of the thione and thiol forms, present detailed methodologies for their synthesis and characterization, and analyze the physicochemical factors that govern the equilibrium's position. Understanding and controlling this tautomerism is paramount, as the predominant form dictates the molecule's steric and electronic profile, directly impacting its interaction with biological targets and, consequently, its pharmacological activity.[3]
The Thione-Thiol Tautomeric Equilibrium: A Structural Overview
The core of our discussion lies in the dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This is a prototropic tautomerism, involving the migration of a proton and a concurrent shift of a double bond.
-
Thione Tautomer (4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione): This form contains a thiocarbonyl group (C=S) and an N-H bond within the triazole ring. It is often referred to as the "lactam" or "amide" analogue.
-
Thiol Tautomer (4,5-disubstituted-4H-1,2,4-triazole-3-thiol): This form contains a sulfhydryl group (S-H) and is characterized by a fully aromatic triazole ring. It is also known as the "lactim" or "imidic" form.
Computational and experimental studies consistently show that for most 4,5-disubstituted-1,2,4-triazole-3-thiols, the thione form is the predominant and more stable tautomer in both the solid state and in neutral solutions.[3][4][5][6] Quantum chemical calculations, often using Density Functional Theory (DFT) methods like B3LYP, indicate that the thione form is energetically favored.[4][5][6]
Caption: The dynamic equilibrium between thione and thiol tautomers.
Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
A robust understanding of tautomerism begins with the synthesis of the core molecule. The most prevalent and efficient method is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclization.[1][7][8][9]
Caption: General synthetic workflow for 1,2,4-triazole-3-thiols.
Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is adapted from established methodologies and serves as a representative example.[1]
-
Synthesis of the Thiosemicarbazide Intermediate:
-
Dissolve benzoyl hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add cyclohexyl isothiocyanate (1 equivalent) to the solution.
-
Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The thiosemicarbazide product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry to yield 1-benzoyl-4-cyclohexylthiosemicarbazide.
-
-
Cyclization to the Triazole:
-
Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 8-10%, 5-10 equivalents).
-
Heat the mixture under reflux for 4-6 hours until a clear solution is obtained. The absence of the thiosemicarbazide starting material can be confirmed by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with a dilute acid (e.g., HCl) to a pH of approximately 5-6.
-
The 4,5-disubstituted-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]
-
Analytical Characterization and Tautomer Discrimination
Distinguishing between the thione and thiol tautomers requires a multi-faceted analytical approach. No single technique is sufficient; rather, a combination of spectroscopic and computational methods provides a self-validating system for structural elucidation.
Caption: Integrated workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[10][11][12] The chemical environment of the protons and carbons differs significantly between the two forms.
-
¹H NMR: The key diagnostic signal is the labile proton.
-
Thione Form: The N-H proton is highly deshielded and appears as a broad singlet in the range of 12.4 - 14.0 ppm .[1][3]
-
Thiol Form: The S-H proton is significantly more shielded, appearing at a much higher field, typically between 1.1 - 4.0 ppm .[3] Its signal can sometimes be weak or overlap with alkyl protons.
-
-
¹³C NMR: The carbon of the C=S or C-S group provides a clear distinction.
-
Thione Form: The thiocarbonyl carbon (C=S) resonates at a characteristic downfield shift of approximately 169.0 ppm .[3]
-
| NMR Signal | Thione Tautomer | Thiol Tautomer | Reference |
| ¹H Chemical Shift (NH/SH) | 12.4 - 14.0 ppm (broad) | 1.1 - 4.0 ppm (sharp/weak) | [1][3] |
| ¹³C Chemical Shift (C3) | ~169.0 ppm (C=S) | Lower field than C=N, higher than C=S | [3] |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups present in the solid state or in solution.
-
Thione Form: The spectrum is characterized by two key absorptions:
-
Thiol Form: The presence of this tautomer would be indicated by:
-
S-H Stretch: A weak and sharp band around 2550 - 2650 cm⁻¹ .[3] This band is often absent or difficult to detect if the thione form is overwhelmingly dominant.
-
-
Validation of Cyclization: The absence of the carbonyl (C=O) absorption band (typically ~1680 cm⁻¹) from the thiosemicarbazide precursor confirms that the dehydrative cyclization was successful.[1]
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For the vast majority of 4,5-disubstituted-1,2,4-triazole-3-thiols studied, X-ray analysis has confirmed that the thione tautomer is the form that crystallizes .[3][6][13] This provides an authoritative structural anchor for interpreting spectroscopic data from solution studies.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique can be used to study the tautomeric equilibrium in solution quantitatively. Under specific chromatographic conditions, it may be possible to separate the two tautomers. A study on a similar triazole demonstrated the simultaneous presence of two forms in solution, with the major peak corresponding to the thione and a minor peak to the thiol, allowing for the calculation of their ratio (e.g., 97.27% : 2.73%).[14]
Factors Influencing the Tautomeric Equilibrium
While the thione form is generally more stable, the position of the equilibrium is not static and can be influenced by several factors.
Substituent Effects
The electronic nature of the R and R' groups at the N4 and C5 positions can modulate the relative stabilities of the tautomers.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the thiocarbonyl sulfur, thereby subtly shifting the equilibrium. However, multiple computational studies have concluded that for many derivatives, these substituent effects do not override the intrinsic stability of the thione form.[4][5]
-
Steric and Intramolecular Interactions: The orientation of substituents, particularly aryl groups, can lead to specific intramolecular interactions. For example, an ortho-substituted group might form an intramolecular hydrogen bond that stabilizes one tautomer over another.[15][16]
Solvent Effects
The choice of solvent has a profound impact on the tautomeric equilibrium.[17]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with both the N-H proton and the C=S sulfur of the thione tautomer. This strong solvation preferentially stabilizes the more polar thione form, shifting the equilibrium almost exclusively in its favor.[18][19]
-
Nonpolar Solvents (e.g., Cyclohexane, Dioxane): In dilute solutions of nonpolar solvents, self-association is minimized, and the equilibrium can shift towards the less polar thiol form.[18][19]
-
Solvent-Assisted Tautomerization: The solvent can actively participate in the proton transfer mechanism, lowering the energy barrier for interconversion between the two forms.[20]
Significance in Drug Development and Medicinal Chemistry
The study of tautomerism is not merely an academic exercise; it has profound implications for drug design. The two tautomers possess different three-dimensional shapes, hydrogen bond donor/acceptor profiles, and lipophilicity.
-
Receptor Binding: Only one tautomeric form may have the correct geometry and electronic distribution to bind effectively to a target enzyme or receptor.[3] An incorrect assignment of the dominant tautomer during computational screening can lead to false predictions of biological activity.
-
Pharmacokinetics: The different polarities of the tautomers can affect properties like membrane permeability and solubility, influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Bioactivity: The 1,2,4-triazole-3-thione scaffold is associated with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][21][22][23] The specific activity is intrinsically linked to the predominant tautomeric structure.
Conclusion
The thione-thiol tautomerism of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a fundamental aspect of their chemistry that directly influences their application in drug discovery. A consensus from extensive spectroscopic, crystallographic, and computational data indicates a strong preference for the thione tautomer under most physiological conditions. However, a comprehensive understanding of the subtle influences of substituents and the significant impact of the molecular environment is critical for any researcher in this field. The rigorous, multi-technique analytical approach detailed in this guide provides a self-validating framework for accurately characterizing these valuable heterocyclic compounds, ensuring that their full therapeutic potential can be realized.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. doi: 10.4236/aim.2013.34050. Retrieved January 12, 2026, from [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. Retrieved January 12, 2026, from [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. doi: 10.1007/s00894-009-0585-z. Retrieved January 12, 2026, from [Link]
-
Gomon, D. O., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10126. doi: 10.1021/acs.jpca.6b08317. Retrieved January 12, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. Retrieved January 12, 2026, from [Link]
-
Sykula, A., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 593. doi: 10.3389/fchem.2018.00593. Retrieved January 12, 2026, from [Link]
-
Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. doi: 10.1139/v90-228. Retrieved January 12, 2026, from [Link]
-
The use of NMR spectroscopy to study tautomerism. (2006). SciSpace. Retrieved January 12, 2026, from [Link]
-
Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21. Retrieved January 12, 2026, from [Link]
-
Gomon, D. O., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(51), 10116-10126. doi: 10.1021/acs.jpca.6b08317. Retrieved January 12, 2026, from [Link]
-
Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830-870. doi: 10.1016/j.ejmech.2014.11.033. Retrieved January 12, 2026, from [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]
-
Gümrükçüoğlu, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(8), 571-578. doi: 10.3390/70800571. Retrieved January 12, 2026, from [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mechanism of solvent-assisted tautomerization between anti-thione and anti-thiol complexes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tautomerism in aromatic heterocycles. (n.d.). Química Orgánica. Retrieved January 12, 2026, from [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]
-
The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Gümrükçüoğlu, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 7(8), 571-578. Retrieved January 12, 2026, from [Link]
-
Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2019). Molecules, 24(17), 3144. doi: 10.3390/molecules24173144. Retrieved January 12, 2026, from [Link]
-
Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1482-1489. Retrieved January 12, 2026, from [Link]
-
Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. Retrieved January 12, 2026, from [Link]
-
Solvent effects on keto-enol equilibria: tests of quantitative models. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Theoretical Considerations Regarding the Thione-thiol Tautomerism. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
The thione‐thiol tautomerism in 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(15), 4987. doi: 10.3390/molecules27154987. Retrieved January 12, 2026, from [Link]
-
On tautomerism of 1,2,4-triazol-3-ones. (2015). Sci-Hub. Retrieved January 12, 2026, from [Link]
-
4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 23. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Strategic Approach
An In-Depth Technical Guide
Executive Summary
This guide outlines a strategic, multi-phase framework for the initial biological evaluation of the novel compound, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents with a broad spectrum of activities including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3] This document provides a rationale-driven screening cascade, beginning with computational assessment and progressing through a targeted panel of primary in vitro assays. The objective is to efficiently characterize the compound's biological potential and identify promising avenues for further development while mitigating late-stage attrition. Methodologies are detailed with an emphasis on the scientific principles underpinning each experimental choice, ensuring a self-validating and robust preliminary assessment for researchers in drug discovery.
Introduction: The Scientific Premise
The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-triazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its metabolic stability and versatile bonding capabilities. Its derivatives are known to exhibit a wide array of pharmacological activities, forming the core structure of drugs used as antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][4] The promising bioactivity of the triazole nucleus has established it as a pharmacologically important chemical scaffold, making novel derivatives compelling candidates for biological screening.[5]
Profile of the Target Compound: this compound
The subject of this guide possesses distinct structural features that inform our screening strategy:
-
1,2,4-Triazole-3-thiol Core: The thiol/thione tautomerism of this core is a critical feature, often implicated in binding to metalloenzymes or acting as a key pharmacophore.
-
5-(4-tert-butylphenyl) Group: This bulky, lipophilic substituent is expected to enhance membrane permeability and potentially facilitate hydrophobic interactions with biological targets.
-
4-Methyl Group: N-alkylation at this position can influence the compound's three-dimensional conformation and metabolic stability.
The combination of these moieties suggests potential for a range of activities, necessitating a broad yet systematic initial investigation.
Rationale for a Phased Screening Approach
A tiered or phased screening cascade is the cornerstone of modern drug discovery.[6] This strategy enables rapid, cost-effective decision-making by using broad, high-throughput methods to identify initial "hits," which are then subjected to more complex and specific assays. This approach ensures that resources are focused on compounds with the most promising characteristics, a critical consideration for any development pipeline.[6]
Phase 1: Foundational In Silico and Physicochemical Assessment
Before committing to resource-intensive wet-lab experiments, a foundational assessment is critical. This phase ensures compound integrity and uses computational models to predict its drug-like properties, guiding the selection of subsequent biological assays.
Physicochemical Characterization (Prerequisite)
It is imperative to confirm the identity, purity, and solubility of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) must be employed. All biological assays presuppose a well-characterized and soluble compound.
In Silico ADMET Profiling
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are primary determinants of a drug's success, with poor ADMET profiles being a major cause of clinical trial failure.[7] Initial in silico screening provides a valuable, early forecast of a compound's potential liabilities and drug-likeness.[8][9]
Workflow for In Silico ADMET Assessment
Caption: In Silico ADMET Prediction Workflow.
Key Parameters to Evaluate:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, 2D6, 2C9).
-
Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
This profile provides an early warning system, highlighting potential issues that may terminate a project or necessitate specific chemical modifications.
Phase 2: Primary In Vitro Biological Screening Cascade
Based on the extensive literature on 1,2,4-triazole derivatives, a primary screening panel targeting antimicrobial, anticancer, and enzyme inhibition activities is proposed.[10][11][12] This approach casts a wide net to capture the most probable biological effects of the compound.
Overall Screening Workflow
The primary screening phase is designed as a parallel process to efficiently test for distinct biological activities. Positive results, or "hits," from this phase will justify progression to more focused secondary screening.
Caption: Go/No-Go Decision-Making Workflow.
Conclusion and Future Directions
This guide presents a robust and logical framework for the initial biological screening of this compound. By integrating in silico predictions with a targeted panel of in vitro assays, this strategy allows for an efficient and comprehensive preliminary evaluation. Compounds identified as "hits" through this cascade are strong candidates for progression into secondary screening phases, which may include mechanism of action (MoA) studies, selectivity profiling against related targets, and initial in vivo efficacy and safety assessments. This structured approach maximizes the potential for discovering novel therapeutic agents while conserving valuable research resources.
References
-
Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2). [Link]
-
Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(7), 1537-1547. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]
-
Chaniyara, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 155-159. [Link]
-
Luo, Y., et al. (2021). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry, 213, 113039. [Link]
-
Rehman, A. U., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(35), 22718-22731. [Link]
-
Cheng, F., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 2(19), 7578-7585. [Link]
-
Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
Koç, B., et al. (2023). Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187515. [Link]
-
Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. [Link]
-
Parlak, A. E. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Al-Sanea, M. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7206. [Link]
-
Aw, R., et al. (2023). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Medicinal Chemistry Letters, 14(5), 653-660. [Link]
-
BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]
-
Alyahyaoy, H. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. ResearchGate. [Link]
-
Sabale, P. M., & Mehta, P. (2012). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 323-326. [Link]
-
Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2012). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Journal of the Brazilian Chemical Society, 23(10), 1877-1886. [Link]
-
Rehman, A. U., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(35), 22718-22731. [Link]
-
Mahdi, M. F., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul University Faculty of Pharmacy, 51(3), 395-407. [Link]
-
Patel, M., & De, S. (2016). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences, 3(11), 66-82. [Link]
-
Gushchina, E. S., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5779. [Link]
-
Hrabovska, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 483-489. [Link]
-
Yaseen, M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Dias, D. A., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2055. [Link]
-
Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
-
Wang, Z., et al. (2023). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 165, 115160. [Link]
-
Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. [Link]
-
Blass, B. E. (2015). In vitro Screening Systems. ResearchGate. [Link]
-
Gupta, A. K., et al. (2011). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [5][10][13]triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 2(8). [Link]
-
Wang, B-L., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6981. [Link]
-
Farshori, N. N., et al. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 16(9), 7651-7662. [Link]
-
Wang, B-L., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6981. [Link]
-
Zahra, S. S., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 16(2), 211. [Link]
-
Liu, X., et al. (2020). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]
-
Chen, J., et al. (2012). Semi-synthesis and biological evaluation of 1,2,3-triazole-based podophyllotoxin congeners as potent antitumor agents inducing apoptosis in HepG2 cells. Archiv der Pharmazie, 345(12), 945-956. [Link]
-
Zahra, S. S., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 16(2), 211. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 6. international-biopharma.com [international-biopharma.com]
- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. isres.org [isres.org]
- 12. researchgate.net [researchgate.net]
- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel 1,2,4-Triazole-3-Thiol Derivatives
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activities.[1] From potent antifungal and antibacterial agents to promising anticancer and anti-inflammatory leads, the versatility of this heterocyclic system is well-documented.[2][3][4][5] However, for every novel derivative synthesized, the critical question remains: How does it work? Moving beyond phenotypic observations to a precise molecular mechanism of action (MOA) is the pivotal step that transforms a promising compound into a viable therapeutic candidate.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically dissect the MOA of novel 1,2,4-triazole-3-thiol derivatives. We will eschew a rigid, one-size-fits-all template, instead presenting a logical, multi-phased discovery workflow. Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the necessity of self-validating protocols to ensure the trustworthiness of your findings.
Part 1: Foundational Understanding of the 1,2,4-Triazole-3-Thiol Scaffold
The Versatile Core and its Tautomeric Nature
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms.[6] The addition of a sulfur atom at the 3-position introduces a critical feature: thiol-thione tautomerism.[7] The molecule can exist in either the thiol (-SH) or thione (C=S) form, and this equilibrium can be influenced by the solvent, pH, and substitution patterns. This dynamic nature is not merely a chemical curiosity; it is fundamental to the molecule's biological activity, as the two forms possess different hydrogen bonding capabilities and affinities for biological receptors and enzymes.[7] Understanding this tautomerism is a prerequisite for any mechanistic study.
A Spectrum of Known Biological Activities
The 1,2,4-triazole-3-thiol moiety is a privileged scaffold, consistently appearing in compounds with diverse pharmacological profiles. This established history provides a valuable context for forming initial hypotheses about a novel derivative's potential MOA.
| Biological Activity | Examples and Key Findings | Relevant Targets/Pathways |
| Antifungal | Active against Candida albicans, Aspergillus niger, and Microsporum gypseum.[2][3][8] Some derivatives show activity superior to standard drugs like ketoconazole.[2] | Inhibition of ergosterol biosynthesis (e.g., Lanosterol 14α-demethylase) is a classic triazole mechanism.[8] |
| Antibacterial | Activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[9][10][11] | Cell wall synthesis, DNA gyrase, protein synthesis. |
| Anticancer | Cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer.[4][12] | Kinase inhibition (e.g., PI3K/Akt pathway), microtubule disruption, induction of apoptosis.[4] |
| Enzyme Inhibition | Inhibition of enzymes such as α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[13][14][15][16] | Relevant for diabetes, Alzheimer's disease, and other metabolic or neurological disorders. |
| Antioxidant | Some derivatives exhibit significant free radical scavenging effects.[5][17] | Regulation of oxidative stress.[18][19] |
Part 2: A Phased Experimental Workflow for MOA Discovery
Elucidating the MOA is a process of systematic investigation, moving from broad, observable effects to specific molecular interactions. This phased approach ensures a logical progression of research, where the results of one phase inform the design of the next.
Caption: Overall workflow for discovering the mechanism of action.
Phase 1: Hypothesis Generation via Phenotypic Screening
Causality: Before you can find a specific molecular target, you must understand the compound's biological effect in a broader context. Phenotypic screening provides this crucial first look, allowing you to observe the compound's impact on whole organisms or cells. The resulting "fingerprint" of activity guides all subsequent, more focused experiments.
Protocol: Broad-Spectrum Bioactivity Profiling
-
Antimicrobial Screening:
-
Objective: To determine the spectrum of antimicrobial activity.
-
Method: Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a diverse panel of microorganisms.
-
Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[2][9]
-
Controls: Include a solvent control (e.g., DMSO), a no-treatment control, and a positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
-
Anticancer Cytotoxicity Screening:
-
Objective: To assess the compound's effect on cancer cell viability.
-
Method: Use a standard cell viability assay, such as the MTT assay, to measure the cytotoxic effects on a panel of human cancer cell lines.[4]
-
Panel: Select cell lines from different tissue origins (e.g., breast [MDA-MB-231], pancreatic [Panc-1], melanoma [IGR39]) to identify potential selectivity.[4]
-
Controls: Include a solvent control, a no-treatment control, and a positive control cytotoxic drug (e.g., doxorubicin).
-
-
Data Analysis and Hypothesis Formulation:
-
Analyze the MIC and IC50 values. Is the activity broad-spectrum or highly specific? Is it more potent against fungi than bacteria? Is it selective for a particular cancer cell type?
-
Example Hypothesis: A compound with a very low MIC against C. albicans but high MICs against bacteria suggests a specific antifungal MOA, possibly related to established triazole targets like ergosterol synthesis.[8] A compound showing high cytotoxicity in a breast cancer line known for overactive kinase signaling might suggest a role as a kinase inhibitor.[4]
-
Phase 2: Target Identification - The Search for a Molecular Partner
With a working hypothesis, the next step is to identify the direct molecular target(s) of your compound. This involves using both predictive and experimental methods to cast a wide net and then narrow down the possibilities.
Causality: Before committing to resource-intensive wet lab experiments, computational methods can rapidly screen thousands of potential protein targets. Molecular docking predicts the binding affinity and conformation of your compound within the active site of a protein, providing a prioritized list of candidates for experimental validation.[18][19][20]
Protocol: Virtual Screening via Molecular Docking
-
Prepare the Ligand: Generate a 3D structure of your 1,2,4-triazole-3-thiol derivative. Ensure correct protonation states, especially considering the thiol-thione tautomerism.
-
Select a Target Library: Based on your Phase 1 hypothesis, select a library of protein structures (from the Protein Data Bank, PDB). For an antifungal hypothesis, this would include enzymes in the ergosterol pathway, cell wall synthesis, etc.[21]
-
Perform Docking: Use docking software (e.g., AutoDock, Glide) to systematically fit the ligand into the binding sites of the target proteins.
-
Analyze Results: Rank the targets based on binding energy scores and analyze the predicted binding poses. Look for key interactions (hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site.[18]
Data Presentation: Sample Docking Results
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Predicted Interactions |
| Lanosterol 14α-demethylase | 5V5Z | -9.8 | Heme coordination, H-bond with Tyr132 |
| Dihydrofolate Reductase | 1DHF | -7.2 | H-bond with Asp27 |
| Protein Kinase B (Akt1) | 1UNQ | -6.5 | H-bond with hinge region backbone |
Causality: This is a direct experimental approach to identify proteins that physically interact with your compound. By immobilizing the compound, you can use it as "bait" to "fish" its binding partners out of a complex mixture of cellular proteins.[22][23] This unbiased method can uncover novel or unexpected targets.
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: Affinity Chromatography followed by Mass Spectrometry (AC-MS) [22]
-
Probe Synthesis: Chemically modify your triazole derivative by adding a linker arm at a position not critical for its biological activity. Covalently attach this linker to a solid support, such as agarose or magnetic beads.
-
Cell Lysate Preparation: Grow the relevant cells (e.g., fungal or cancer cells) and prepare a total protein lysate under non-denaturing conditions.
-
Affinity Pulldown: Incubate the compound-immobilized beads with the cell lysate. The target protein(s) will bind to the compound.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads. This step is critical for reducing false positives.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing salt concentration, or using a competing soluble version of the compound.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database (e.g., UniProt) to identify the proteins from the peptide fragmentation patterns. Proteins that are significantly enriched in the pulldown compared to a control (beads with no compound) are considered putative targets.
Phase 3: Target Validation and Mechanistic Elucidation
Causality: Identifying a putative target is not the end of the journey. You must now experimentally validate that the interaction is real, specific, and responsible for the compound's biological effect. This phase connects the molecular interaction to the cellular phenotype.
Causality: If your putative target is an enzyme, the most direct way to validate the interaction is to demonstrate that your compound inhibits its activity in a purified, cell-free system. This confirms a direct biochemical interaction.
Protocol: In Vitro Enzyme Inhibition Assay
-
Obtain the Enzyme: Use a commercially available recombinant version of your target enzyme or purify it from a native source.
-
Set up the Reaction: In a multi-well plate, combine the enzyme, its substrate, and any necessary cofactors in a suitable buffer.
-
Add the Inhibitor: Add your triazole derivative at a range of concentrations. Include a no-inhibitor control and a known inhibitor as a positive control.
-
Measure Activity: Incubate the reaction and measure the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate IC50: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Sample Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| Novel Triazole 1A | Fungal Kinase XYZ | 0.5 ± 0.1 |
| Novel Triazole 1B | Fungal Kinase XYZ | 12.7 ± 2.3 |
| Positive Control | Staurosporine | 0.01 ± 0.002 |
Causality: A single protein rarely acts in isolation. To fully understand the MOA, you must place the target within its broader signaling network. By treating cells with your compound, you can observe the downstream consequences of inhibiting your target, thereby mapping its functional role.
Example: Investigating a Putative Kinase Inhibitor
If your compound inhibits a kinase (e.g., Akt) in a cancer cell line, you can use techniques like Western Blotting to probe the phosphorylation status of its known downstream substrates (e.g., mTOR, GSK3β). A decrease in the phosphorylation of these substrates upon treatment provides strong evidence that your compound is engaging its target and disrupting the signaling cascade within the cell.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Part 3: Data Integration and Conclusion
The final and most critical step is to synthesize all the data into a coherent mechanistic model. Does the IC50 from the enzyme assay correlate with the IC50 from the cell viability assay? Does the disruption of the signaling pathway logically explain the observed phenotype? A robust MOA is supported by multiple, independent lines of evidence.
By following this structured, iterative, and self-validating approach, you can move with confidence from a novel 1,2,4-triazole-3-thiol derivative with an interesting phenotype to a well-characterized compound with a defined molecular mechanism of action. This detailed understanding is indispensable for guiding future lead optimization, predicting potential off-target effects, and ultimately, accelerating the journey from the laboratory bench to the clinic.
References
- A Researcher's Guide to Target Identification and Specificity Validation for Novel Bioactive Compounds - Benchchem.
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. Available from: [Link]
-
Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC. Available from: [Link]
-
(PDF) Target Identification Approaches in Drug Discovery - ResearchGate. Available from: [Link]
-
Natural Bioactive Compound Target Identification - Creative Biolabs. Available from: [Link]
-
Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed. Available from: [Link]
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
-
Recent advances in target identification of bioactive natural products - Taylor & Francis Online. Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available from: [Link]
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Available from: [Link]
- Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives.
-
Antifungal Properties of 1,2,4-Triazoles - ISRES. Available from: [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. Available from: [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... - ResearchGate. Available from: [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. Available from: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. Available from: [Link]
-
A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed. Available from: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. Available from: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available from: [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Available from: [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions - Pharmacia. Available from: [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol - ResearchGate. Available from: [Link]
-
(PDF) IN SILICO CHARACTERIZATION, MOLECULAR DOCKING, AND IN VITRO EVALUATION OF TRIAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS - ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Available from: [Link]
-
Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based - Der Pharma Chemica. Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. Available from: [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. Available from: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Available from: [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. Available from: [Link]
-
(PDF) An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions - ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. isres.org [isres.org]
- 9. connectjournals.com [connectjournals.com]
- 10. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Structure-Activity Relationship of 5-Aryl-4-Alkyl-4H-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This guide focuses on a specific, highly promising subclass: 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy, providing a detailed examination of how synthetic modifications to the aryl and alkyl substituents influence their biological profiles. This document serves as a comprehensive resource, integrating synthetic methodologies, mechanistic insights, and a critical analysis of SAR to empower researchers in the rational design of novel and more potent therapeutic candidates.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Core
Five-membered nitrogen-containing heterocycles are of paramount interest in drug discovery, with the 1,2,4-triazole ring being a particularly privileged scaffold.[1][4] Its unique structural features, including hydrogen bonding capabilities, dipole character, and relative stability, allow for high-affinity interactions with a multitude of biological targets.[5] The incorporation of a thiol group at the 3-position and the potential for tautomerism between thione and thiol forms further enhances the chemical versatility and biological activity of these compounds.[6]
Derivatives of 1,2,4-triazole-3-thiol have demonstrated a remarkable array of pharmacological activities, including:
-
Antimicrobial and Antifungal: This is one of the most extensively documented activities, with compounds showing efficacy against various bacterial and fungal strains.[1][2][6][7][8]
-
Anticancer: Many derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[3][5][9][10][11]
-
Anti-inflammatory and Analgesic: Certain compounds have shown potential as anti-inflammatory and pain-relieving agents.[12]
-
Antiviral: The triazole nucleus is a key component of antiviral drugs like Ribavirin.[12]
-
Other Activities: Reports also indicate anticonvulsant, antioxidant, and hypoglycemic properties.[12][13][14]
This guide will specifically dissect the SAR of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols, providing a framework for understanding how substituent modifications at the C5 and N4 positions can be strategically employed to optimize a desired biological activity.
Synthetic Strategies: Building the Core Scaffold
The most prevalent and efficient method for synthesizing 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of 1-aroyl-4-alkyl-thiosemicarbazides.[13] This versatile approach allows for the introduction of diverse aryl and alkyl groups.
General Synthetic Workflow
The synthesis is typically a multi-step process that begins with the formation of an acid hydrazide, followed by reaction with an alkyl isothiocyanate to form the key thiosemicarbazide intermediate, which is then cyclized.
Caption: General synthetic workflow for 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols.
Experimental Protocol: A Representative Synthesis
Synthesis of 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol [13]
-
Preparation of Benzoic Acid Hydrazide: A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6 hours. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol.
-
Preparation of 1-Benzoyl-4-hexyl-thiosemicarbazide: Benzoic acid hydrazide (0.01 mol) and hexyl isothiocyanate (0.01 mol) are dissolved in ethanol (30 mL) and refluxed for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
Cyclization to 4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiol: The 1-benzoyl-4-hexyl-thiosemicarbazide (0.005 mol) is added to a 2N sodium hydroxide solution (20 mL) and refluxed for 5 hours. The solution is then cooled and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from 70% ethanol to yield the final product.[13]
Core Directive: Deconstructing the Structure-Activity Relationship (SAR)
The biological activity of 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols is exquisitely sensitive to the nature of the substituents at the C5 and N4 positions. Understanding these relationships is critical for optimizing potency and selectivity.
The Influence of the C5-Aryl Substituent
The aryl ring at the 5-position is a key determinant of activity, likely through its involvement in π-π stacking, hydrophobic, and electronic interactions with the biological target.
-
Electronic Effects: The electronic nature of substituents on the aryl ring significantly modulates activity.
-
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH) and methoxy (-OCH₃) have been shown to enhance antimicrobial and antitumor activity.[12] This may be due to increased electron density on the triazole ring system, potentially enhancing its ability to coordinate with metal ions in enzymes or interact with electron-deficient pockets in a receptor.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO₂) also play a crucial role. Their presence can alter the molecule's ability to bind to targets like DNA or enzymes.[12] For instance, strong EWGs like -NO₂ and -CF₃ at specific positions on a phenyl ring have been found to confer potent antifungal activity.[1]
-
-
Steric and Positional Effects: The position and size of the substituent are critical.
-
Para-substitution is often favored, potentially allowing for optimal orientation within a binding site.
-
The presence of bulky groups can either enhance or diminish activity, depending on the topography of the target.
-
The Role of the N4-Alkyl Substituent
The substituent at the N4 position influences the molecule's lipophilicity, steric profile, and overall conformation.
-
Alkyl Chain Length: The length of the alkyl chain can impact the compound's ability to cross cell membranes. A balance is often required; while increased lipophilicity can improve membrane permeability, excessively long chains may lead to non-specific binding or reduced solubility.
-
Branched vs. Linear Chains: Branching in the alkyl group can introduce steric hindrance that may be beneficial for selectivity, preventing binding to off-target proteins.
-
Introduction of Functional Groups: Incorporating other functional groups into the N4 substituent, such as allyl groups or amino functionalities, can provide additional points of interaction with the target and has been shown to modulate antibacterial activity.[6][15]
SAR Visualization
Caption: Key SAR determinants for 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiols.
Biological Activities and Mechanistic Insights
The diverse biological activities of this class of compounds stem from their ability to interact with a wide range of cellular targets.
Antimicrobial and Antifungal Activity
This is the most widely reported activity for 1,2,4-triazole-3-thiol derivatives.[2][7][16] Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a triazole core.[1][8] The mechanism often involves the inhibition of crucial fungal enzymes, such as lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a key component of the fungal cell membrane.
Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | C5-Aryl Substituent | N4-Alkyl/Aryl Substituent | Target Organism | Activity (MIC µg/mL) | Reference |
| 32d | Phenyl | Arylhydrazone | S. aureus | 200 | [12] |
| 23 (piperidine) | Phenyl | Anilino-CH₂-piperidine | B. cereus | Good Activity | [17] |
| 39c | Varied Aryl | Fused Thiadiazine | E. coli | 3.125 | [18] |
| 5e | 2-Hydroxyphenyl | Amino | S. aureus | - | [6] |
Note: Data compiled and synthesized from multiple sources. Direct quantitative comparison may be limited by differing assay conditions.
Anticancer Activity
The anticancer properties of 1,2,4-triazoles are a significant area of research.[3][5][10] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including:
-
Enzyme Inhibition: Targeting kinases, which are often dysregulated in cancer cells.[5]
-
Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest.[18]
-
DNA Intercalation: Some derivatives can bind to DNA, interfering with replication and transcription.[12]
Studies have identified that derivatives with hydrazone moieties or specific substitutions like 2-hydroxybenzene can be particularly potent against cancer cell lines, including aggressive forms like triple-negative breast cancer.[5]
Table 2: Representative Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | Key Structural Feature | Cell Line | Activity (IC₅₀ µM) | Reference |
| Hydrazone 4 | Hydrazone moiety | Various | 2-17 | [5] |
| B4 | 2,4-Dichlorophenyl at C5 | MCF-7 (Breast) | 20.35 | [19] |
| 103h | Diaryl substitution | Jurkat (Leukemia) | 0.003-0.02 | [18] |
| 71b, 71c | Palladium complexes | MCF-7 (Breast) | Significant | [9] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Conclusion and Future Directions
The 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiol scaffold is a versatile and highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituents at the C5-aryl and N4-alkyl positions in dictating biological activity.
-
Key Takeaway: The electronic properties of the C5-aryl ring and the lipophilicity/steric profile of the N4-alkyl group are primary levers for optimizing potency and selectivity.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive computational models to guide the synthesis of more potent analogues.[4][20][21]
-
Mechanism of Action Studies: Elucidating the precise molecular targets to enable more rational, target-based drug design.
-
Hybrid Molecule Design: Combining the 1,2,4-triazole-3-thiol core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities.[22]
By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of 1,2,4-triazole derivatives to discover and develop next-generation drugs to address pressing medical needs.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Zaporozhye Medical Journal. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. [Link]
-
3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. ResearchGate. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). National University of Pharmacy. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. Inforesights Publishing. [Link]
-
Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Semantic Scholar. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]
-
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. News of Pharmacy. [Link]
-
Review and QSAR study of substituted 1,2,4-triazole nucleus. ResearchGate. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. National Institutes of Health. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
-
Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. PubMed Central. [Link]
-
4-Alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. ACS Publications. [Link]
-
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. National University of Pharmacy. [Link]
-
Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles... ResearchGate. [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Science and Innovation. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review and QSAR study of substituted 1,2,4-triazole nucleus. [wisdomlib.org]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 8. isres.org [isres.org]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. isres.org [isres.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Istanbul University Press [iupress.istanbul.edu.tr]
- 16. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Potential therapeutic targets of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide on the Potential Therapeutic Targets of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and Related Analogs
Executive Summary
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding properties.[1] This guide focuses on the therapeutic potential of a specific derivative, this compound. While literature on this exact molecule is sparse, a comprehensive analysis of its structural class—substituted 1,2,4-triazole-3-thiols—reveals a wealth of biological activity. This document synthesizes existing research to illuminate the most promising therapeutic targets for this compound and its analogs. We will explore its potential in oncology through the inhibition of critical signaling kinases and microtubule dynamics, its role as a broad-spectrum enzyme inhibitor for metabolic and neurological disorders, and its capacity as an antimicrobial agent. This guide provides researchers and drug development professionals with a foundational understanding of the compound's likely mechanisms of action and offers detailed experimental frameworks for its validation.
Part 1: The 1,2,4-Triazole-3-thiol Scaffold: A Foundation for Bioactivity
The 1,2,4-triazole nucleus is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with various biological receptors.[1] The thiol (-SH) group at the 3-position adds a crucial reactive handle for both biological activity and synthetic modification, while substituents at the 4- and 5-positions allow for fine-tuning of steric and electronic properties to optimize target affinity and selectivity.
The subject of this guide, this compound, combines this potent core with specific substituents:
-
5-(4-tert-butylphenyl): A bulky, lipophilic group that can enhance binding in hydrophobic pockets of target proteins.
-
4-methyl: A small alkyl group that influences the orientation of the phenyl ring and the overall solubility.
Given the extensive data on related structures, we can logically infer the most probable and potent therapeutic targets for this specific molecule.
Part 2: Primary Therapeutic Area: Oncology
The 1,2,4-triazole scaffold is prominently featured in a multitude of studies demonstrating significant anticancer activity.[1][2] The mechanisms are diverse, highlighting the scaffold's versatility in disrupting cancer cell proliferation and survival.
Inhibition of Protein Kinases
Small-molecule kinase inhibitors are a pillar of modern cancer therapy, and the triazole ring is a key component in many such agents.[3] Kinases are frequently overexpressed or mutated in cancer, leading to uncontrolled cell growth.[3] Triazole derivatives have been shown to inhibit several critical oncogenic kinases.
-
EGFR & BRAF Inhibition: Certain novel 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[4] These kinases are central components of signaling pathways, such as the MAPK/ERK pathway, that drive proliferation in numerous cancers, including lung and colon cancer, as well as melanoma.[4]
-
Cyclin-Dependent Kinase (CDK) Inhibition: A series of indolyl 1,2,4-triazoles were evaluated for their inhibitory activity against CDK4 and CDK6, with results showing potent inhibition.[5] CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest, primarily at the G0/G1 phase.[5]
Caption: Workflow for an enzyme inhibition assay using Ellman's method.
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to each well.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate solution to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored compound.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the slope of the absorbance curve. Determine the percentage of inhibition for each compound concentration compared to the uninhibited control and calculate the IC₅₀ value.
Part 4: Antimicrobial Potential
The 1,2,4-triazole core is famously present in leading antifungal drugs. Its derivatives, particularly the 3-thiol variants, also exhibit potent and broad-spectrum antibacterial and antifungal properties. [6][7][8]
-
Antibacterial Activity: Various Schiff bases and S-substituted derivatives of 1,2,4-triazole-3-thiols have shown strong activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria such as Escherichia coli. [6][8]The minimum inhibitory concentrations (MIC) are often comparable or even superior to standard antibiotics like streptomycin. [6]* Antifungal Activity: These compounds are highly effective against fungal species, including Microsporum gypseum, Candida albicans, and Aspergillus niger. [6][7]Several derivatives have demonstrated antifungal activity superior to the standard drug ketoconazole. [6]
Part 5: Future Directions and Conclusion
The extensive body of research on 1,2,4-triazole-3-thiol derivatives strongly suggests that this compound is a compound of significant therapeutic promise. Based on this analysis, the most promising avenues for investigation are:
-
Oncology: The compound should be prioritized for screening against a panel of cancer cell lines, particularly those reliant on EGFR, BRAF, and CDK signaling. Assays for tubulin polymerization inhibition are also highly warranted.
-
Enzyme Inhibition: Its potential as an inhibitor of AChE, BChE, and α-glucosidase should be evaluated to explore its utility in neurodegenerative and metabolic diseases.
-
Antimicrobial Screening: A standard MIC panel against pathogenic bacteria and fungi would quickly establish its potential as an anti-infective agent.
References
-
[Synthesis and anticancer activity of [4][9][10]triazole [4,3-b] [1][4][9][10]tetrazine derivatives]()
Sources
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 1,2,4-Triazole-3-thiol Scaffolds: A Literature Review and Practical Compendium
Abstract
The 1,2,4-triazole-3-thiol core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its unique structural features, including metabolic stability and hydrogen bonding capabilities, have led to the development of drugs with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][4] This in-depth technical guide provides a comprehensive literature review of the principal synthetic routes to this vital heterocyclic system. Moving beyond a simple enumeration of methods, this document delves into the mechanistic underpinnings and practical considerations of each approach, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for key synthetic transformations are provided, alongside illustrative diagrams and comparative data, to empower the practicing chemist in the synthesis of novel 1,2,4-triazole-3-thiol derivatives.
The Enduring Significance of the 1,2,4-Triazole-3-thiol Scaffold in Drug Discovery
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. The incorporation of a thiol group at the 3-position, which exists in tautomeric equilibrium with its thione form, imparts a unique set of physicochemical properties that are highly advantageous for biological activity.[5] This scaffold is a key pharmacophore in a number of clinically significant drugs. For instance, the antifungal activity of compounds like fluconazole and itraconazole, while not containing the thiol moiety themselves, highlights the general importance of the 1,2,4-triazole core in targeting fungal enzymes.[6] The 1,2,4-triazole-3-thiol moiety itself is found in a vast array of compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7]
The versatility of the 1,2,4-triazole-3-thiol scaffold stems from several key attributes:
-
Bioisosterism: The triazole ring can act as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles.[2]
-
Hydrogen Bonding Capacity: The presence of multiple nitrogen atoms and the thiol/thione group allows for extensive hydrogen bonding interactions with biological targets, leading to high-affinity binding.
-
Synthetic Tractability: The scaffold is readily accessible through a variety of synthetic routes, allowing for facile derivatization and the exploration of a broad chemical space.
This guide will focus on the most robust and widely employed synthetic strategies for the construction of the 1,2,4-triazole-3-thiol core, providing the reader with a practical toolkit for their own research endeavors.
Key Synthetic Strategies for the Construction of 1,2,4-Triazole-3-thiol Scaffolds
The synthesis of 1,2,4-triazole-3-thiols predominantly relies on the cyclization of precursors containing the requisite nitrogen and sulfur atoms in a linear arrangement. The most common and versatile starting materials are thiosemicarbazide and its derivatives.
The Workhorse Method: Alkaline Cyclization of Acylthiosemicarbazides
The most prevalent and straightforward method for the synthesis of 5-substituted-4-aryl/alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones is the intramolecular cyclization of 1-acyl-4-substituted thiosemicarbazides in a basic medium.[5][8] This method is favored for its simplicity, generally high yields, and the ready availability of starting materials.
Causality Behind Experimental Choices:
-
The Base: The role of the base (commonly sodium hydroxide, potassium hydroxide, or sodium carbonate) is to deprotonate the amide and thioamide protons of the acylthiosemicarbazide, facilitating a nucleophilic attack of the nitrogen at the carbonyl carbon.[5] The choice of base and its concentration can influence the reaction rate and the potential for side reactions. Stronger bases and higher temperatures generally accelerate the reaction.
-
The Solvent: The reaction is typically carried out in aqueous or alcoholic solutions, which effectively solvate the ionic intermediates.
-
The Substituents: The nature of the substituents on the acyl and thiosemicarbazide moieties can affect the rate of cyclization. Electron-withdrawing groups on the acyl portion can enhance the electrophilicity of the carbonyl carbon, promoting cyclization.
Generalized Reaction Scheme:
Caption: Alkaline cyclization of acylthiosemicarbazides.
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is adapted from a representative procedure for the alkaline cyclization of an acylthiosemicarbazide.
Materials:
-
1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide (10 mmol) in a solution of 8% aqueous sodium hydroxide (50 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.
-
Isolation: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then dry the product in a vacuum oven.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford the pure 5-(4-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Self-Validation:
-
Expected Outcome: A white to off-white crystalline solid.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.
-
Purity Check: The purity of the compound can be assessed by melting point determination and TLC analysis.
A Two-Step Approach: Acylation of Thiosemicarbazides followed by Cyclodehydration
An alternative and highly controlled method involves a two-step process: the initial acylation of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclodehydration of the resulting acylthiosemicarbazide intermediate.[1][9][10] This approach is particularly useful when the direct one-pot reaction is sluggish or leads to side products.
2.2.1. The Role of Polyphosphate Ester (PPE) in Acylation
Polyphosphate ester (PPE) has emerged as an effective reagent for the acylation of thiosemicarbazides with carboxylic acids.[1][9][10] PPE acts as a mild and efficient dehydrating agent, activating the carboxylic acid for nucleophilic attack by the thiosemicarbazide.
Causality Behind Experimental Choices:
-
PPE as a Dehydrating Agent: PPE activates the carboxylic acid by forming a mixed anhydride, which is more susceptible to nucleophilic attack. This avoids the need for harsh conditions or the pre-formation of more reactive acylating agents like acyl chlorides.
-
Reaction Conditions: The acylation is typically carried out in a non-polar solvent like chloroform at elevated temperatures, often in a hydrothermal reaction vessel to maintain pressure and temperature.[1][9][10]
-
Subsequent Cyclization: The intermediate acylthiosemicarbazide can then be isolated or, more conveniently, cyclized in situ by the addition of an aqueous alkali solution.[1][9]
Generalized Reaction Scheme:
Caption: Two-step synthesis via PPE-mediated acylation.
Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol using PPE
This protocol is a representative example of the two-step synthesis of a 1,2,4-triazole-3-thiol using PPE.[1][9][10]
Materials:
-
Thiosemicarbazide
-
Benzoic acid
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
Procedure:
Step 1: Acylation
-
Reaction Setup: In a hydrothermal reaction vessel, combine thiosemicarbazide (10 mmol), benzoic acid (10 mmol), and a solution of PPE in chloroform.
-
Heating: Seal the vessel and heat the mixture at 90 °C for a specified time (e.g., 2-4 hours).
-
Cooling: After the reaction period, allow the vessel to cool to room temperature.
Step 2: Cyclodehydration
-
Base Addition: Carefully transfer the reaction mixture from the hydrothermal vessel to a beaker and add an aqueous solution of sodium hydroxide (e.g., 10%).
-
Stirring: Stir the mixture at room temperature for several hours or until the cyclization is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 5-phenyl-4H-1,2,4-triazole-3-thiol.
Self-Validation:
-
Intermediate Check: It is possible to isolate and characterize the intermediate acylthiosemicarbazide after the acylation step to confirm its formation.
-
Final Product Characterization: The final product should be characterized by standard spectroscopic techniques (IR, NMR, MS) and its melting point compared with literature values.
Synthesis of 4-Amino-1,2,4-triazole-3-thiols
A particularly important subclass of these scaffolds is the 4-amino-1,2,4-triazole-3-thiols, which are valuable precursors for the synthesis of more complex fused heterocyclic systems. A common route to these compounds involves the use of thiocarbohydrazide or the cyclization of potassium dithiocarbazinate with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a common method for synthesizing a 4-amino-1,2,4-triazole-3-thiol.[11]
Materials:
-
Benzoic acid hydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80-95%)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Potassium Dithiocarbazinate:
-
Dissolve potassium hydroxide (11.2 g, 0.2 mol) in absolute ethanol (100 mL).
-
Add benzoic acid hydrazide (13.6 g, 0.1 mol) to the solution and cool the mixture to below 10 °C in an ice bath.
-
Add carbon disulfide (15.2 g, 0.2 mol) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Continue stirring for 12-16 hours at room temperature.
-
Filter the precipitated potassium dithiocarbazinate salt, wash with cold ethanol, and dry.
-
-
Cyclization with Hydrazine Hydrate:
-
To the potassium dithiocarbazinate salt (0.05 mol), add hydrazine hydrate (0.1 mol).
-
Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide gas (H2S) indicates the progress of the reaction (use a lead acetate paper test to monitor).
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Self-Validation:
-
H2S Evolution: The cessation of H2S evolution is a good indicator of the completion of the cyclization reaction.
-
Spectroscopic Analysis: The presence of a primary amino group (NH2) can be confirmed by IR spectroscopy (two N-H stretching bands) and 1H NMR spectroscopy (a singlet integrating to two protons).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Reagents | Advantages | Disadvantages | Typical Yields |
| Alkaline Cyclization of Acylthiosemicarbazides | Acylthiosemicarbazides | Strong base (NaOH, KOH) | Simple, one-step, high yields, readily available starting materials. | May not be suitable for base-sensitive functional groups. | 70-95% |
| Two-Step Acylation-Cyclodehydration (PPE) | Carboxylic acids, Thiosemicarbazides | Polyphosphate ester (PPE), Base | Milder acylation conditions, good for less reactive acids, can be a one-pot two-step process. | Requires a specific reagent (PPE), may involve a hydrothermal reactor. | 60-85% |
| Synthesis of 4-Amino Derivatives | Acid hydrazides, CS2, Hydrazine hydrate | KOH, Hydrazine hydrate | Provides access to the versatile 4-amino substituted scaffold. | Multi-step process, involves the use of toxic and flammable CS2. | 50-75% |
Conclusion and Future Perspectives
The synthesis of 1,2,4-triazole-3-thiol scaffolds is a well-established field with a variety of reliable and versatile methods at the disposal of the synthetic chemist. The classical alkaline cyclization of acylthiosemicarbazides remains a highly effective and straightforward approach for many applications. For more sensitive substrates or to improve yields with less reactive starting materials, the two-step acylation-cyclodehydration strategy, particularly with the use of polyphosphate ester, offers a powerful alternative. The synthesis of 4-amino derivatives opens the door to a vast array of further chemical transformations and the creation of complex, biologically active molecules.
Future research in this area will likely focus on the development of more sustainable and environmentally friendly synthetic methods. This could include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, the development of novel catalytic systems to avoid stoichiometric reagents, and the exploration of one-pot multi-component reactions to improve overall efficiency. As the demand for novel therapeutics continues to grow, the 1,2,4-triazole-3-thiol scaffold is poised to remain a central focus of research in medicinal chemistry and drug discovery.
References
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. OUCI. [Link]
-
Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
-
Onkol, T., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Marmara Pharmaceutical Journal, 26(3), 334-344. [Link]
-
Küçükgüzel, Ş. G., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 22(8), 1230. [Link]
-
El-Sayed, W. A., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(10), 2684. [Link]
-
Tretyakov, B. A., et al. (2025). Synthetic scheme used in this work for the preparation of 1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Basyouni, W. M., & El-Bayouki, K. A. M. (2005). Synthesis of Novel 1,3-Thiazole-, 1,2,4-Triazole-thione and Triazepine Derivatives. Journal of Chemical Research, 2005(6), 356-360. [Link]
-
Selvaraj, S., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Barash, U., et al. (2018). (A) Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. (B) Synthesis of substituted[1][9]triazolo[3,4-b][1][10]thiadiazole... ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]
-
Cretu, E., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(10), 1349-1362. [Link]
-
Basyouni, W. M., & El-Bayouki, K. A. M. (2005). Synthesis of Novel 1,3-thiazole-, 1,2,4-triazole- thione and Triazepine Derivatives. Sci-Hub. [Link]
-
Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(4), 415-420. [Link]
-
Dimova, V., et al. (2007). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Oxidation Communications, 30(4), 830-848. [Link]
-
Isloor, A. M., et al. (2009). Synthesis and Crystal Structure of 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. Journal of Chemical Crystallography, 39(6), 449-452. [Link]
-
Popiołek, Ł., et al. (2013). Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole. Medicinal Chemistry Research, 22(7), 3134-3147. [Link]
-
Kritsanida, M., et al. (2004). Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. Pharmaceutical Chemistry Journal, 38(11), 603-607. [Link]
-
Farhan, M. E., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 296-320. [Link]
-
Samelyuk, Y., & Kaplaushenko, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Biointerface Research in Applied Chemistry, 14(3), 258. [Link]
-
Sankpal, S. A., et al. (2021). Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and aryl aldehydes/cyclic ketones/aryl ketones/isatins. Journal of Heterocyclic Chemistry, 58(10), 2039-2049. [Link]
-
Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974116. [Link]
-
Bhandari, N., et al. (2015). Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1857-1868. [Link]
-
Bylicki, O., et al. (2005). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 62(2), 125-132. [Link]
-
Selvaraj, S., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]
-
Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116408. [Link]
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [ouci.dntb.gov.ua]
- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 11. turkjps.org [turkjps.org]
Methodological & Application
Synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: An Application Note and Detailed Protocol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 3-position and specific aryl and alkyl substitutions at the 4- and 5-positions can significantly modulate the biological activity of these heterocycles. This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a compound of interest for further investigation in drug discovery and development. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind each procedural step.
Underlying Chemical Principles
The synthesis of this compound is a well-established multi-step process rooted in the fundamental principles of organic chemistry. The overall strategy involves the construction of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is a widely recognized and efficient method for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][2]
The key steps in this synthesis are:
-
Preparation of Starting Materials : This involves the synthesis or procurement of 4-tert-butylbenzoyl chloride and 4-methyl-3-thiosemicarbazide.
-
Formation of the N-Acylthiosemicarbazide Intermediate : A nucleophilic acyl substitution reaction between 4-tert-butylbenzoyl chloride and 4-methyl-3-thiosemicarbazide. The more nucleophilic terminal amino group of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Base-Catalyzed Cyclization : The N-acylthiosemicarbazide intermediate undergoes an intramolecular cyclization in the presence of a base. The base facilitates the deprotonation of a nitrogen atom, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring. The use of a basic medium, such as sodium hydroxide solution, is crucial for this ring-closure reaction.[2][3]
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Part 1: Synthesis of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide (Intermediate)
Rationale: This step involves the formation of the key intermediate by reacting 4-tert-butylbenzoyl chloride with 4-methyl-3-thiosemicarbazide. The reaction is typically carried out in a suitable solvent at room temperature.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-tert-Butylbenzoyl chloride | 196.67 | 3.93 g | 20 |
| 4-Methyl-3-thiosemicarbazide | 105.16 | 2.10 g | 20 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Triethylamine (TEA) | 101.19 | 2.8 mL | 20 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.10 g (20 mmol) of 4-methyl-3-thiosemicarbazide in 100 mL of dichloromethane (DCM).
-
To this solution, add 2.8 mL (20 mmol) of triethylamine (TEA) to act as a base and scavenge the HCl byproduct.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 3.93 g (20 mmol) of 4-tert-butylbenzoyl chloride in 20 mL of DCM to the stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide.
-
Recrystallize the crude product from ethanol to yield a pure white solid.
Part 2: Synthesis of this compound
Rationale: This step involves the base-catalyzed cyclization of the intermediate synthesized in Part 1. Refluxing in an aqueous sodium hydroxide solution provides the necessary conditions for the intramolecular reaction and subsequent dehydration to form the triazole ring.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide | 279.41 | 2.79 g | 10 |
| Sodium Hydroxide (NaOH) | 40.00 | - | - |
| Deionized Water | - | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 2.79 g (10 mmol) of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide in 50 mL of a 2N aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the cooled solution to pH 5-6 with concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis reaction.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently prepare this compound for further studies in drug discovery and development. The provided workflow and logical diagrams offer a clear visual representation of the synthesis process, aiding in the successful execution of the protocol.
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.
-
Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles. ResearchGate.
-
Benzoylation of Thiosemicarbazide. ResearchGate.
-
4-tert-Butylbenzoyl chloride 98% | Sigma-Aldrich. Sigma-Aldrich.
-
An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. Benchchem.
-
4-Methyl-3-thiosemicarbazide - Wikipedia. Wikipedia.
Sources
Application Notes and Protocols for In Vitro Anticancer Activity Assays of 1,2,4-Triazole-3-Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a validated workflow for evaluating the in vitro anticancer activity of novel 1,2,4-triazole-3-thiol compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to their broad pharmacological potential, including promising anticancer properties.[1][2][3][4] This document provides a strategic framework, moving from initial cytotoxicity screening to in-depth mechanistic studies, to thoroughly characterize the anticancer effects of these compounds. The protocols included are designed to be robust and reproducible, providing researchers with the necessary tools to identify and validate promising new therapeutic candidates.
Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-Thiol Derivatives
The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][5] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents.[2] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring, and its thione tautomer, has been shown to enhance the biological activities of these compounds, including their anticancer efficacy.[1][4][6]
The anticancer mechanisms of 1,2,4-triazole derivatives are diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases, to the induction of programmed cell death (apoptosis) and cell cycle arrest.[2][5][7] Given this broad range of potential mechanisms, a multi-faceted approach is essential to fully elucidate the anticancer profile of a novel 1,2,4-triazole-3-thiol compound.
This guide presents a tiered experimental approach, beginning with broad cytotoxicity screening to determine the potency of the compounds, followed by more detailed assays to investigate the underlying mechanisms of action.
Experimental Workflow: A Tiered Approach to Characterization
A systematic evaluation of a compound's anticancer activity is crucial for its development as a potential therapeutic. The following workflow provides a logical progression from initial screening to detailed mechanistic investigation.
Caption: Tiered experimental workflow for characterizing anticancer activity.
Tier 1: Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50). Two robust and widely used assays for this purpose are the MTT and SRB assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole-3-thiol compounds in a complete culture medium. After cell adherence, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC50 value.
SRB Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to the basic amino acids of cellular proteins.[12][13][14] The amount of bound dye is proportional to the total cellular protein mass, providing a measure of cell number.[12][14] This assay is less susceptible to interference from compounds that may affect cellular metabolism.[13]
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[13]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and dead cells.[14] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[14]
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Table 1: Comparison of Cytotoxicity Assays
| Feature | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial dehydrogenase activity | Measures total cellular protein content |
| Endpoint | Formazan crystal formation | Protein-bound SRB dye |
| Advantages | Reflects metabolic activity and cell viability | Stable endpoint, less interference from compounds |
| Limitations | Can be affected by compounds altering metabolism | Does not distinguish between live and dead cells |
Tier 2: Mechanistic Elucidation
Once the cytotoxic potential of the 1,2,4-triazole-3-thiol compounds has been established, the next step is to investigate the underlying mechanisms of their anticancer activity. This typically involves assessing their effects on apoptosis and the cell cycle.
Apoptosis Assay: Detecting Programmed Cell Death
Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis, and its deregulation is a hallmark of cancer.[15] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[15][16][17][18]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15][19]
Caption: Principle of the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 1,2,4-triazole-3-thiol compound at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.[17]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).[16][17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[16] Unstained, Annexin V-only, and PI-only stained cells should be used as controls for setting up compensation and gates.[17]
Cell Cycle Analysis: Investigating Proliferation
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer agents function by inducing cell cycle arrest at specific phases (G1, S, or G2/M), thereby preventing cancer cells from dividing. Cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry is a standard method to assess the distribution of cells in different phases of the cell cycle.[20][21][22][23]
Principle: PI is a fluorescent dye that intercalates into the DNA of cells.[21] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) can be distinguished.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours or overnight.[20][21][22]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.[20]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which can also be stained by PI. Incubate for 30 minutes at 37°C.[21][22]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting: Probing Key Signaling Proteins
To further dissect the molecular mechanisms underlying the observed apoptosis and cell cycle arrest, Western blotting can be employed to analyze the expression levels of key regulatory proteins.[24][25][26][27]
Potential Protein Targets for 1,2,4-Triazole-3-Thiol Compounds:
-
Apoptosis-related proteins:
-
Pro-apoptotic: Bax, Bak
-
Anti-apoptotic: Bcl-2, Bcl-xL
-
Caspases: Cleaved caspase-3, cleaved caspase-9, cleaved PARP
-
-
Cell cycle-related proteins:
-
Cyclins: Cyclin D1, Cyclin E, Cyclin B1
-
Cyclin-dependent kinases (CDKs): CDK2, CDK4, Cdc2
-
CDK inhibitors: p21, p27
-
Protocol: Western Blotting
-
Protein Extraction: After treating cells with the compound, wash them with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[26][27]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25][27]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25][27]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[25]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation and Interpretation
Table 2: Example Data Summary for a Hypothetical 1,2,4-Triazole-3-Thiol Compound
| Assay | Cell Line | Parameter | Result |
| MTT Assay | MCF-7 | IC50 (µM) | 15.2 |
| A549 | IC50 (µM) | 28.7 | |
| Apoptosis Assay | MCF-7 | % Apoptotic Cells (at IC50) | 45.3% |
| Cell Cycle Analysis | MCF-7 | % Cells in G2/M (at IC50) | 52.1% |
| Western Blot | MCF-7 | Bcl-2 Expression | Downregulated |
| MCF-7 | Cleaved Caspase-3 | Upregulated | |
| MCF-7 | Cyclin B1 Expression | Downregulated |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of the anticancer activity of 1,2,4-triazole-3-thiol compounds. By following this tiered approach, researchers can effectively screen for cytotoxic activity and subsequently elucidate the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. This systematic characterization is essential for the identification and advancement of promising new anticancer drug candidates.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
-
University of Virginia School of Medicine Flow Cytometry Core Facility. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
RSC Publishing. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]
-
PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
PubMed. (2018). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Zaporizhzhia State Medical and Pharmaceutical University. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
National Institutes of Health. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scispace.com [scispace.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. scispace.com [scispace.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. origene.com [origene.com]
- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 27. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
DPPH assay for antioxidant activity of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Application Note & Protocol
Topic: DPPH Assay for Antioxidant Activity of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Antioxidant Profiling of Novel Triazole Thiols
In the landscape of modern drug discovery, oxidative stress is recognized as a pivotal factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the identification and characterization of novel antioxidant agents are of paramount importance. The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a promising scaffold known to confer significant biological activities, including antioxidant properties.[1][2][3][4] The thiol (-SH) group can readily donate a hydrogen atom, a key mechanism for neutralizing free radicals.[5]
This application note provides a comprehensive guide to evaluating the antioxidant potential of a specific triazole derivative, This compound , using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely employed due to its simplicity, speed, and reliability for screening the free-radical scavenging ability of compounds.[6][7][8] We will delve into the mechanistic underpinnings of the assay, provide a detailed, field-proven protocol, and offer guidance on data analysis and interpretation, enabling researchers to robustly assess the antioxidant capacity of this and similar novel chemical entities.
Part 1: The Mechanistic Principle of the DPPH Assay
The DPPH assay is a colorimetric method based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[6][9]
-
The DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl is a stable free radical primarily due to the delocalization of its spare electron over the entire molecule. This delocalization prevents the molecule from dimerizing, as is the case with most other free radicals. In its radical form, a solution of DPPH in an organic solvent like methanol or ethanol has a deep violet color, with a characteristic strong absorption maximum at approximately 517 nm.[7][8][9]
-
The Scavenging Reaction: When an antioxidant (denoted as AH) is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[7][10]
DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•
-
Spectrophotometric Detection: The reduction of DPPH• is accompanied by a color change from deep violet to a pale yellow or colorless solution. This loss of color is directly proportional to the concentration of antioxidant species that have been consumed.[9] The decrease in absorbance at 517 nm is measured using a spectrophotometer, providing a quantitative measure of the compound's radical scavenging activity.[11]
Part 3: Data Analysis and Interpretation
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula: [9][12] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the average absorbance of the negative control (methanol + DPPH solution).
-
Asample is the average absorbance of the test sample (compound + DPPH solution).
Determination of the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the most common and informative metric derived from this assay. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC₅₀ value indicates a higher antioxidant potency.
-
For each concentration of the test compound and positive control, calculate the average % Scavenging Activity.
-
Create a scatter plot with the concentration on the x-axis and the corresponding % Scavenging Activity on the y-axis.
-
Add a linear trendline to the data points that bracket the 50% scavenging mark.
-
Display the equation of the line on the chart (y = mx + c).
-
Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x: [13][14] IC₅₀ (µg/mL) = (50 - c) / m
Where:
-
m is the slope of the trendline.
-
c is the y-intercept of the trendline.
Data Presentation
Summarize the quantitative results in a clear, structured table for easy comparison.
| Concentration (µg/mL) | Mean Absorbance (Test Compound) | % Scavenging Activity (Test Compound) | Mean Absorbance (Ascorbic Acid) | % Scavenging Activity (Ascorbic Acid) |
| Control (0) | 1.012 ± 0.015 | 0% | 1.012 ± 0.015 | 0% |
| 6.25 | 0.855 ± 0.021 | 15.5% | 0.551 ± 0.018 | 45.6% |
| 12.5 | 0.699 ± 0.019 | 30.9% | 0.314 ± 0.011 | 69.0% |
| 25 | 0.516 ± 0.025 | 49.0% | 0.125 ± 0.009 | 87.6% |
| 50 | 0.321 ± 0.017 | 68.3% | 0.088 ± 0.005 | 91.3% |
| 100 | 0.153 ± 0.010 | 84.9% | 0.075 ± 0.004 | 92.6% |
| IC₅₀ (µg/mL) | 25.8 µg/mL | 7.8 µg/mL |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a robust and reproducible protocol for assessing the antioxidant activity of this compound. By following this detailed methodology, researchers can obtain reliable IC₅₀ values to quantify the compound's radical scavenging potential. Comparing the IC₅₀ value of the test compound against a well-established standard like ascorbic acid allows for a clear determination of its relative antioxidant strength. This assay serves as an essential primary screening tool in the drug development pipeline, enabling the rapid identification of promising antioxidant candidates for further investigation.
References
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of DPPH Solution. Retrieved from [Link]
-
Düğdü, E., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(12), 20538-20556. Available from: [Link]
-
Güçlü, K., et al. (2022). DPPH Radical Scavenging Assay. Processes, 10(11), 2248. Available from: [Link]
-
Sari, N. O., et al. (2021). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES EXTRACT. Pharmaçiana, 11(1), 101-110. Available from: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Molecules, 19(12), 20538-20556. Available from: [Link]
-
ResearchGate. (2016). How to prepare DPPH when measuring the antioxidants not rate? Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Preprints.org. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
-
Sci-Hub. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
-
Alam, M. S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-7. Available from: [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. Retrieved from [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1215-1221. Available from: [Link]
-
ISRES Publishing. (2022). Antioxidant Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]
-
YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. Retrieved from [Link]
-
NIH. (2023). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. Retrieved from [Link]
-
African Journal of Pharmacy and Pharmacology. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Retrieved from [Link]
-
Ukrainian Biopharmaceutical Journal. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. japsonline.com [japsonline.com]
- 5. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iomcworld.com [iomcworld.com]
- 13. m.youtube.com [m.youtube.com]
- 14. echemi.com [echemi.com]
High-throughput screening of 1,2,4-triazole-3-thiol libraries for drug discovery
Application Note & Protocol
Topic: High-Throughput Screening of 1,2,4-Triazole-3-Thiol Libraries for the Discovery of Novel Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole nucleus is a five-membered heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, make it a versatile building block for therapeutic agents.[1] Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of biological activities, leading to the development of successful drugs for antifungal, anticancer, antiviral, and antibacterial applications.[1][2]
This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify novel enzyme inhibitors from a library of 1,2,4-triazole-3-thiol derivatives. This class of compounds is of particular interest due to the reactive thiol group, which can engage in key interactions with biological targets, particularly enzymes.[3][4] We will detail the entire workflow, from initial assay development and validation to hit confirmation and dose-response analysis, providing both the "how" and the "why" behind each step to ensure a robust and successful screening campaign.
Principle of the Assay: A Generalized Enzyme Inhibition HTS
The goal of this HTS campaign is to identify compounds that inhibit the activity of a specific target enzyme. A common and effective method for this is a fluorescence-based biochemical assay. In this generalized protocol, we will assume the enzyme catalyzes a reaction that produces a fluorescent product. Inhibitors will therefore cause a decrease in the fluorescent signal. This approach is highly adaptable to various enzyme classes and is amenable to the automation and miniaturization required for HTS.[5]
The success of any HTS campaign hinges on the quality of the assay. A key statistical parameter used to evaluate assay quality is the Z'-factor (Z-prime).[6][7][8] The Z'-factor provides a measure of the separation between the distributions of the positive and negative controls, indicating the reliability of the assay to distinguish true hits from noise.[9][10] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[8][9][10]
HTS Workflow for 1,2,4-Triazole-3-Thiol Library Screening
The following diagram illustrates the major phases of the HTS workflow, from initial planning to the identification of confirmed hits.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
- 10. assay.dev [assay.dev]
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in Human Plasma
Abstract
This document details a highly selective and sensitive analytical method for the quantification of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (TBMTT) in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method has been fully validated according to the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.[1][2][3][4] This robust and reliable assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development programs.
Introduction: The Rationale for a Validated Assay
This compound (TBMTT) is a novel small molecule with potential therapeutic applications. The characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step in its preclinical and clinical development. Accurate measurement of TBMTT concentrations in biological matrices like plasma is essential for defining its pharmacokinetic (PK) profile, which in turn informs dosing regimens and safety assessments.
The inherent complexity of biological samples necessitates a rigorous analytical approach.[5][6] Endogenous components such as proteins, lipids, and salts can interfere with analysis, suppressing or enhancing the analyte signal and compromising data integrity.[5] Therefore, the primary objectives of this method are:
-
To achieve efficient isolation of TBMTT from interfering plasma components.
-
To ensure high sensitivity for detecting low concentrations of the analyte.
-
To provide a high-throughput and reproducible workflow.
-
To validate the method's performance characteristics to meet stringent regulatory standards for bioanalysis.[7][8][9]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[10][11] This application note provides a comprehensive protocol for an LC-MS/MS assay, from sample preparation to full validation, designed for immediate implementation in a research or regulated laboratory setting.
Experimental Design & Causality
Internal Standard (IS) Selection
The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS).[12] An IS is added at a constant concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample preparation and analysis.[12][13] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties, extraction recovery, and ionization behavior.[13][14]
For this method, 5-(4-tert-butylphenyl-d9)-4-methyl-4H-1,2,4-triazole-3-thiol is selected as the internal standard. The deuterium-labeled tert-butyl group ensures it co-elutes with the analyte while being distinguishable by the mass spectrometer, providing the most accurate correction for potential matrix effects and other sources of variability.
Sample Preparation: Solid-Phase Extraction (SPE)
While simpler methods like protein precipitation exist, they often fail to remove sufficient matrix components, leading to ion suppression and reduced assay robustness.[15][16] Liquid-liquid extraction (LLE) can be effective but is often labor-intensive and uses large volumes of organic solvents.[17][18]
This protocol utilizes Solid-Phase Extraction (SPE) , which offers a superior balance of selectivity, recovery, and automation potential.[19][20][21] A reversed-phase polymeric SPE sorbent is chosen. The mechanism involves retaining the moderately non-polar TBMTT via hydrophobic interactions while allowing polar interferences (like salts) to be washed away. A subsequent wash with a weak organic solvent removes less hydrophobic interferences (like some lipids), followed by elution of the analyte and IS with a strong organic solvent. This multi-step cleanup is critical for achieving a clean final extract and ensuring long-term instrument performance.[22][23]
Detailed Protocols & Methodologies
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): 5-(4-tert-butylphenyl-d9)-4-methyl-4H-1,2,4-triazole-3-thiol (>99% purity, >98% isotopic enrichment)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide
-
Biological Matrix: Pooled human plasma (K2-EDTA anticoagulant)
-
SPE Cartridges: Polymeric Reversed-Phase, 30 mg/1 mL format
-
Equipment: UPLC system, Triple Quadrupole Mass Spectrometer with ESI source, analytical balance, centrifuges, SPE manifold, nitrogen evaporator.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of TBMTT and IS reference standards into separate volumetric flasks and dissolve in methanol to create 1 mg/mL primary stock solutions.
-
Working Solutions: Prepare serial dilutions of the TBMTT stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS). Prepare separate working solutions for QCs from a different primary stock weighing.
-
IS Spiking Solution (50 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 50 ng/mL.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate TBMTT working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 40, 80, 100 ng/mL). Prepare QCs at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (5 ng/mL), and High QC (75 ng/mL).
Protocol: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 2 mL microcentrifuge tube.
-
IS Addition: Add 25 µL of the 50 ng/mL IS spiking solution to all tubes except for "double blank" samples (matrix without analyte or IS). Vortex briefly.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube to disrupt protein binding. Vortex and centrifuge for 5 minutes at 14,000 x g.
-
SPE Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges sequentially with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and IS from the cartridges with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water. Vortex and transfer to an autosampler vial for analysis.
Protocol: UPLC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, return to 10% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transition (Analyte) | Hypothetical: m/z 275.1 → 119.1 (Quantifier), 275.1 → 91.1 (Qualifier) |
| MRM Transition (IS) | Hypothetical: m/z 284.2 → 128.1 (Quantifier) |
| Table 1: Optimized LC-MS/MS Parameters. |
Bioanalytical Method Validation
The method was validated following the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[4] All acceptance criteria were met.
Specificity & Selectivity
Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analyte and IS.
Linearity & Sensitivity
The calibration curve was linear over the range of 0.1 to 100 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.
| Calibration Range | Regression Model | Mean r² (n=3) |
| 0.1 - 100 ng/mL | Weighted (1/x²) Linear | 0.997 |
| Table 2: Calibration Curve and Linearity Data. |
Accuracy & Precision
Intra-day (n=6) and inter-day (n=3 days) accuracy and precision were evaluated at four QC levels. The acceptance criteria are ±15% (±20% at the LLOQ) for both accuracy (as %RE) and precision (as %CV).
| QC Level (ng/mL) | Intra-Day CV (%) | Intra-Day Accuracy (%RE) | Inter-Day CV (%) | Inter-Day Accuracy (%RE) |
| 0.1 (LLOQ) | 8.2 | -5.4 | 10.1 | -3.8 |
| 0.3 (LQC) | 6.5 | 2.1 | 7.8 | 4.5 |
| 5.0 (MQC) | 4.1 | -1.7 | 5.5 | 1.9 |
| 75.0 (HQC) | 3.8 | 3.3 | 4.9 | 2.7 |
| Table 3: Summary of Intra- and Inter-Day Accuracy and Precision. |
Stability
The stability of TBMTT in human plasma was assessed under various conditions to mimic situations encountered during sample handling and storage.[24][25][26] The analyte was considered stable if the mean concentration of the stability samples was within ±15% of the nominal concentration.[25]
| Stability Condition | Duration | Temperature | Result |
| Bench-Top | 6 hours | Room Temperature | Stable |
| Freeze-Thaw | 3 cycles | -20°C to RT | Stable |
| Autosampler | 24 hours | 10°C | Stable |
| Long-Term | 90 days | -80°C | Stable |
| Table 4: Summary of Stability Assessments. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow from sample handling to final quantification.
Conclusion
This application note presents a detailed, robust, and fully validated UPLC-MS/MS method for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and an optimized solid-phase extraction protocol ensures high accuracy, precision, and minimal matrix effects. The method meets all current regulatory standards for bioanalytical validation and is fit for purpose to support pharmacokinetic assessments in drug development studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Sznitowska, M., & Klunder, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Liu, W. T., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(1), 484–487. [Link]
-
Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemia Medica, 29(3), 030501. [Link]
-
Wang, M., et al. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 35(5), 623-649. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
Anapharm. Considerations to properly assess drug stability within biological samples. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 416-424. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Dong, M. W., & Wang, H. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
Reddit. Internal Standard Selection. [Link]
-
ResearchGate. (PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. [Link]
-
ResearchGate. (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]
-
ResearchGate. What internal standards can be used in LC/MS analysis of biological samples such as serum?. [Link]
-
ResearchGate. Analysis of Small-Molecule Drugs in Biological Fluids | Request PDF. [Link]
-
Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?. [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
-
BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
MDPI. Special Issue : Analysis of Drugs in Biological Samples through Liquid Chromatography. [Link]
-
Wikipedia. Solid-phase extraction. [Link]
-
Technology Networks. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
-
International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
Slideshare. extraction of drug from biological matrix.pptx. [Link]
-
ResearchGate. (PDF) Extraction of Drug from the Biological Matrix: A Review. [Link]
-
National Institutes of Health. (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. [Link]
-
Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]
-
National Institutes of Health. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
CONICET. (2024). Analytical Methods. [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
National Institutes of Health. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]
-
PubMed. (2002). Determination of thiol by high-performance liquid chromatography and fluorescence detection with 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. extraction of drug from biological matrix.pptx [slideshare.net]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. nebiolab.com [nebiolab.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. organomation.com [organomation.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
- 24. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 26. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a Novel Chemical Probe
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol as a potential chemical probe. While this specific molecule is novel, its core structure belongs to the 1,2,4-triazole-3-thione class, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This guide establishes a foundational framework for investigating its utility, focusing on proposed applications in assessing antiproliferative and antioxidant activities. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights into data interpretation, adhering to the rigorous standards required for chemical probe validation[4][5].
Introduction to the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous approved drugs[1]. The incorporation of a thiol group at the 3-position gives rise to 1,2,4-triazole-3-thiols (which exist in tautomeric equilibrium with 1,2,4-triazole-3-thiones), a subclass that has garnered significant interest for its diverse pharmacological profile[2][6]. The unique electronic and structural features of this scaffold allow for strong interactions with various biological receptors and enzymes through mechanisms like hydrogen bonding, coordination with metal ions, and hydrophobic interactions[7].
A chemical probe is a highly characterized small molecule used to study the function of proteins and biological pathways in cellular or in vivo systems[4]. An ideal probe exhibits high potency and selectivity for its intended target. This guide outlines the necessary first steps a researcher would take to characterize this compound and evaluate its potential as a new chemical probe.
Compound Profile: this compound
-
IUPAC Name: 5-(4-tert-butylphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Molecular Formula: C₁₃H₁₇N₃S
-
Molecular Weight: 247.36 g/mol
-
Key Structural Features:
-
1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for its metabolic stability and ability to engage in hydrogen bonding.
-
Thiol/Thione Group: The C3 position features a thiol (-SH) group, which exists in tautomeric equilibrium with its thione (C=S) form. This group is crucial for potential coordination with metalloenzymes or acting as a hydrogen bond donor/acceptor[2].
-
4-tert-butylphenyl Group: A bulky, lipophilic substituent at the C5 position, which can drive hydrophobic interactions within protein binding pockets.
-
N-Methyl Group: A methyl group at the N4 position, which may influence the molecule's conformation and solubility.
-
Proposed (Hypothetical) Mechanism of Action
Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this probe. Many 1,2,4-triazole derivatives exhibit anticancer effects by inhibiting key signaling enzymes like kinases or by inducing oxidative stress through the generation of reactive oxygen species (ROS)[8][9]. Alternatively, the thiol group suggests a potential role as an antioxidant or radical scavenger, a property observed in other triazole-thiols[10][11].
Caption: Hypothetical mechanisms of action for the triazole-thiol probe.
Application I: Assessment of Antiproliferative Activity
A primary application for a novel compound from this class is to assess its ability to inhibit cell growth, a hallmark of potential anticancer agents[1][9]. The Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay is a superior method for this purpose compared to traditional assays like MTT or BrdU. It directly measures DNA synthesis, providing a precise quantification of cells actively proliferating in the S-phase of the cell cycle[12][13].
Principle of the Click-iT™ EdU Assay
EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA by proliferating cells. The terminal alkyne group of EdU then reacts with a fluorescent azide via a copper(I)-catalyzed "click" reaction. This covalent reaction is highly specific and efficient, allowing for robust detection of proliferating cells via fluorescence microscopy or flow cytometry[12].
Detailed Protocol: EdU Cell Proliferation Assay (Microscopy)
This protocol is adapted from established methodologies and should be optimized for your specific cell line[12].
Materials:
-
Cell line of interest (e.g., HepG2, a human liver cancer cell line often used in primary screens[14])
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (Probe) stock solution (e.g., 10 mM in DMSO)
-
Positive Control (e.g., Doxorubicin, 1 µM)
-
EdU solution (10 mM in DMSO)
-
Fixative: 3.7% Formaldehyde in PBS
-
Permeabilization Buffer: 0.5% Triton® X-100 in PBS
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Click-iT® Reaction Buffer
-
CuSO₄ (Copper (II) Sulfate)
-
Fluorescent Dye Azide (e.g., Alexa Fluor™ 488 Azide)
-
Reaction Buffer Additive (reductant)
-
-
Nuclear Counterstain (e.g., Hoechst 33342)
-
Phosphate-Buffered Saline (PBS)
Workflow:
-
Cell Seeding: Seed cells into a 96-well, clear-bottom black plate at a density that ensures they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the Probe in complete medium. A typical starting range is 0.1 µM to 100 µM.
-
Include wells for: Vehicle Control (DMSO, concentration matched to the highest probe concentration), Positive Control, and Untreated Control.
-
Replace the medium in the wells with the compound-containing medium. Incubate for the desired period (e.g., 24-48 hours). Causality: This incubation period should be long enough to cover at least one full cell cycle to observe an effect on proliferation.
-
-
EdU Labeling:
-
Add EdU to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C. Causality: This pulse-labeling period allows for sufficient incorporation of EdU into the DNA of actively dividing cells without causing toxicity.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash cells once with PBS.
-
Add 100 µL of 3.7% Formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash twice with PBS.
-
Add 100 µL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes. Causality: Permeabilization is essential to allow the click chemistry reagents to enter the cell and reach the nucleus.
-
-
Click Reaction:
-
Aspirate the permeabilization buffer and wash twice with PBS.
-
Prepare the Click-iT® Reaction Cocktail according to the manufacturer's instructions.
-
Add 50 µL of the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Aspirate the reaction cocktail and wash once with PBS.
-
Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 15 minutes.
-
Wash twice with PBS.
-
Image the plate using a high-content imaging system or fluorescence microscope. Acquire images in the blue (Hoechst, total cells) and green (Alexa Fluor 488, proliferating cells) channels.
-
Data Analysis and Interpretation
-
Image Analysis: Use automated image analysis software to count the total number of nuclei (blue channel) and the number of EdU-positive nuclei (green channel) per well.
-
Calculate Proliferation Index:
-
Proliferation Index (%) = (Number of EdU-Positive Cells / Total Number of Cells) * 100
-
-
Dose-Response Curve: Plot the Proliferation Index against the logarithm of the Probe concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which proliferation is inhibited by 50%).
Table 1: Example Data Summary for Antiproliferation Assay
| Compound | Concentration (µM) | Total Cells (Mean ± SD) | Proliferating Cells (Mean ± SD) | Proliferation Index (%) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 9850 ± 450 | 4630 ± 310 | 47.0 |
| Probe | 1 | 9710 ± 520 | 4150 ± 280 | 42.7 |
| Probe | 10 | 7540 ± 380 | 2210 ± 190 | 29.3 |
| Probe | 50 | 4880 ± 290 | 630 ± 80 | 12.9 |
| Doxorubicin | 1 | 4520 ± 310 | 270 ± 50 | 6.0 |
| Calculated IC₅₀ (Probe): | 15.2 µM | | | |
Application II: Evaluation of Antioxidant Activity
The thiol moiety suggests that the compound may possess radical-scavenging capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used spectrophotometric method to assess the antioxidant capacity of a compound in vitro[10][11].
Principle of the DPPH Assay
DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum at 517 nm. When DPPH accepts an electron or hydrogen radical from an antioxidant molecule, it becomes reduced to the stable, non-radical form DPPH-H, resulting in a color change from violet to yellow and a corresponding decrease in absorbance[11].
Detailed Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
This compound (Probe) stock solution (e.g., 10 mM in methanol or DMSO)
-
Positive Control: Ascorbic acid or Trolox
-
Methanol
-
96-well microplate
-
Microplate reader
Workflow:
-
Preparation: Prepare serial dilutions of the Probe and the Positive Control in methanol in separate tubes. A typical concentration range is 10 µM to 1000 µM.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of each compound dilution.
-
Include a Blank well (100 µL methanol).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
-
Incubation: Mix gently and incubate the plate for 30 minutes at room temperature in the dark. Causality: This incubation period allows the scavenging reaction to reach completion.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate Scavenging Activity:
-
Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] * 100
-
Where:
-
A_blank = Absorbance of the DPPH solution with methanol (no sample).
-
A_sample = Absorbance of the DPPH solution with the test compound.
-
-
-
Determine SC₅₀: Plot the Scavenging Activity (%) against the compound concentration to determine the SC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
General Guidelines for Using a Novel Chemical Probe
Before a small molecule can be confidently used to interrogate biology, a systematic validation process is required[5][15]. The following workflow outlines the critical steps.
Caption: A generalized workflow for chemical probe characterization and validation.
Key Considerations:
-
Concentration: Use the lowest effective concentration of the probe in cellular assays, ideally not exceeding 1 µM for potent probes, to minimize off-target effects[4].
-
Controls: Always include a negative control—a structurally similar but biologically inactive analog—to ensure the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
Target Engagement: Demonstrating that the probe physically interacts with its intended target in a cellular context is the gold standard for validation. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm this engagement without requiring a modified probe[5].
Conclusion
This compound is a novel compound with potential as a chemical probe, stemming from a scaffold with a rich history of biological activity. The protocols and guidelines presented here provide a robust starting point for its systematic evaluation. By first characterizing its antiproliferative and antioxidant properties, researchers can begin to unravel its mechanism of action and establish its utility for studying complex biological systems. Rigorous adherence to the principles of chemical probe validation will be paramount in ensuring that the data generated is reliable, reproducible, and ultimately, valuable to the scientific community.
References
-
Krasilnikova, O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]
-
Thorve, P. R. (2022). BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. IIP Series. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]
-
Turan-Zitouni, G., et al. (2011). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Retrieved from [Link]
-
Hu, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. Retrieved from [Link]
-
Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Antolin, A. A., et al. (2022). The era of high-quality chemical probes. RSC Medicinal Chemistry. Retrieved from [Link]
-
Workman, P., & Collins, I. (2018). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell. Retrieved from [Link]
-
Al-Amiery, A. A. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Retrieved from [Link]
-
Singh, R. K., et al. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Retrieved from [Link]
-
Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from [Link]
-
Mohammed, S. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Kaplaushenko, A., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
-
Andres-Mach, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Retrieved from [Link]
-
Parashchuk, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. Retrieved from [Link]
-
Gorobets, N., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]
-
Majeed, A. S., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved from [Link]
-
Aslam, M., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals. Retrieved from [Link]
-
Aslam, M., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH. Retrieved from [Link]
-
Khan, A., et al. (2020). Discovery of Dual Inhibitors of Acetyl and Butrylcholinesterase and Antiproliferative Activity of 1,2,4‐Triazole‐3‐thiol: Synthesis and In Silico Molecular Study. ResearchGate. Retrieved from [Link]
-
Kumari, S., et al. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. ResearchGate. Retrieved from [Link]
-
Saliyeva, L., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
Application Note: Functionalization of the Thiol Group in 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol for Prodrug Design
An Application Guide and Protocols for Researchers
Introduction and Strategic Overview
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The specific molecule, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, presents a strategic advantage for drug development due to its reactive thiol (-SH) group. This sulfhydryl moiety serves as a versatile chemical handle for covalent modification, making it an ideal candidate for prodrug design.
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, chemical instability, inadequate permeability, rapid metabolism, and off-target toxicity. For thiol-containing drugs, issues like rapid oxidation to disulfides, chelation with metal ions, and poor membrane passage can limit therapeutic efficacy[4][5]. Temporarily masking the thiol group through bioreversible chemical linkages can mitigate these challenges.
This guide provides a comprehensive overview of the chemical strategies, detailed experimental protocols, and in vitro evaluation methods for the functionalization of the thiol group on this compound to create effective prodrugs. We will explore three primary bioreversible linkages:
-
Thioesters (S-Acylation): Designed for cleavage by ubiquitous esterase enzymes.
-
Thioethers (S-Alkylation): Generally more stable, offering potential for sustained release or targeted enzymatic cleavage.
-
Disulfides: Designed for cleavage in reductive environments, such as the intracellular space with high glutathione (GSH) concentrations[6][7].
The causality behind selecting a specific prodrug linkage lies in the desired therapeutic outcome. For broad systemic release, an esterase-sensitive thioester may be ideal. For tumor-targeted delivery, a disulfide linkage that is cleaved by the high intracellular glutathione concentrations in cancer cells offers a distinct advantage[6][7].
Foundational Chemistry: Principles of Thiol Functionalization
The nucleophilicity of the thiol group is the key to its functionalization[5][8]. The deprotonated thiolate (S⁻) is a potent nucleophile that readily attacks electrophilic centers. The choice of reaction conditions is critical to ensure selective S-functionalization over potential N-functionalization on the triazole ring.
Caption: Prodrug development workflow from the parent thiol compound.
S-Acylation for Thioester Prodrugs
Thioesters are excellent prodrug candidates as they are readily hydrolyzed by cellular esterases to release the parent thiol. The reaction typically involves treating the thiol with an acylating agent (e.g., acyl chloride, anhydride) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base deprotonates the thiol, enhancing its nucleophilicity.
S-Alkylation for Thioether Prodrugs
S-alkylation involves the reaction of the thiol with an alkyl halide (e.g., benzyl bromide, methyl iodide) to form a stable thioether linkage. This reaction is commonly performed in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF[9][10]. While generally stable, specific thioether linkages can be designed for cleavage by certain enzymes, such as cytochrome P450s.
Disulfide Bond Formation
Disulfide prodrugs leverage the significant difference in redox potential between the extracellular and intracellular environments. The high concentration of glutathione (GSH) inside cells (2-8 mM) compared to the blood plasma (1-2 µM) facilitates the rapid cleavage of disulfide bonds via thiol-disulfide exchange, releasing the active drug intracellularly[6][7]. This strategy is particularly powerful for targeted cancer therapy. Synthesis can be achieved through controlled oxidation or by reacting the thiol with an activated sulfenyl derivative.
Experimental Protocols
These protocols are designed as a starting point. Researchers should optimize conditions based on their specific promoieties and analytical observations.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of a Thioester Prodrug via S-Acylation
Objective: To synthesize S-(5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl) 2,2-dimethylpropanethioate. The pivaloyl group is chosen for its steric bulk, which can modulate the rate of enzymatic hydrolysis[11].
Materials:
-
This compound (1.0 eq)
-
Pivaloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise. A precipitate (triethylamine hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to yield the pure thioester prodrug.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Protocol 2: Synthesis of a Thioether Prodrug via S-Alkylation
Objective: To synthesize 3-(benzylthio)-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring by TLC. For some heterocyclic thiols, S-alkylation can be accelerated using ultrasound irradiation at room temperature[12].
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Protocol 3: Synthesis of a Disulfide Prodrug
Objective: To synthesize a disulfide prodrug by reacting the parent thiol with 2,2'-dithiodipyridine, creating an activated intermediate that can then react with a biologically relevant thiol like glutathione or be used as is.
Materials:
-
This compound (1.0 eq)
-
2,2'-Dithiodipyridine (Aldrithiol-2) (1.1 eq)
-
Anhydrous Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of 2,2'-dithiodipyridine (1.1 eq) in methanol to the thiol solution.
-
Add a few drops of acetic acid to catalyze the thiol-disulfide exchange.
-
Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by the appearance of the yellow byproduct, 2-thiopyridone.
-
Upon completion, remove the solvent in vacuo.
-
Purify the resulting mixed disulfide product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of 3-((2-pyridyl)disulfanyl)-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Prodrug Characterization and In Vitro Evaluation
A successful prodrug must remain stable in circulation but efficiently release the active drug at the target site. The following protocols outline the essential in vitro assays to validate the prodrug concept.
Caption: Workflow for the in vitro evaluation of synthesized prodrugs.
Physicochemical Data Summary
All synthesized and purified prodrugs should be characterized, and the data compiled for easy comparison.
| Compound ID | Prodrug Type | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |
| PRO-01 | S-Pivaloyl Thioester | 345.50 | e.g., 75% | >98% |
| PRO-02 | S-Benzyl Thioether | 351.50 | e.g., 82% | >99% |
| PRO-03 | Pyridyl Disulfide | 372.53 | e.g., 68% | >97% |
Protocol: Chemical and Enzymatic Stability
Objective: To determine the stability of the prodrugs in physiological buffer and their susceptibility to enzymatic cleavage in plasma.
Procedure:
-
Prepare a stock solution of each prodrug (e.g., 10 mM in DMSO).
-
Prepare incubation solutions:
-
Buffer Stability: Phosphate-buffered saline (PBS), pH 7.4.
-
Plasma Stability: Freshly thawed human plasma.
-
-
Initiate the experiment by spiking the stock solution into the pre-warmed (37 °C) incubation solutions to a final concentration of 10 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by a validated HPLC-UV or LC-MS/MS method to quantify the remaining prodrug and the released parent thiol.
-
Data Analysis: Plot the percentage of remaining prodrug versus time and calculate the half-life (t½). The thioester prodrug is expected to be significantly less stable in plasma than in buffer, indicating enzymatic cleavage. The thioether and disulfide should show higher stability in plasma in the absence of high levels of reducing agents.
Protocol: Reductive Cleavage of Disulfide Prodrugs
Objective: To confirm the disulfide prodrug is cleaved in a reductive environment mimicking the intracellular space.
Procedure:
-
Prepare a solution of glutathione (GSH) in PBS (pH 7.4) at a physiologically relevant concentration (e.g., 5 mM).
-
Prepare a control solution of PBS (pH 7.4) without GSH.
-
Spike the disulfide prodrug stock solution into the GSH and control solutions (pre-warmed to 37 °C) to a final concentration of 10 µM.
-
Follow the sample collection, quenching, and analysis steps described in Protocol 4.2.
-
Data Analysis: Compare the rate of prodrug disappearance and parent drug appearance in the presence and absence of GSH. A significantly faster conversion in the GSH solution confirms the intended reductive cleavage mechanism[13][14].
Conclusion and Future Perspectives
This guide outlines robust and reproducible strategies for the functionalization of the thiol group in this compound. By converting the thiol into thioester, thioether, or disulfide linkages, researchers can create prodrugs with tailored stability and release profiles. The provided protocols for synthesis and in vitro evaluation establish a self-validating framework for assessing the viability of each prodrug candidate.
Future work should focus on correlating these in vitro release kinetics with cellular activity assays to confirm that the released parent drug retains its biological function. Successful candidates from these studies can then advance to in vivo pharmacokinetic and efficacy studies, paving the way for the development of novel therapeutics with improved clinical outcomes.
References
-
Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. PubMed Central.[Link]
-
δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors. PubMed Central.[Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.[Link]
-
KF/Al2O3-Mediated N-Alkylation of Amines and Nitrogen Heterocycles and S-Alkylation of Thiols. Taylor & Francis Online.[Link]
-
An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. PubMed.[Link]
-
Disulfide based prodrugs for cancer therapy. PubMed Central.[Link]
-
Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. ACS Publications.[Link]
-
Overview of signal-responsive prodrugs using thiol trigger. ResearchGate.[Link]
-
S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES.[Link]
-
In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols. Wiley Online Library.[Link]
-
Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System. ACS Central Science.[Link]
-
In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols. PubMed.[Link]
-
Thiol-functionalized 1,2,4-triazolium salt as carbene ligand precursor. ResearchGate.[Link]
-
Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Publications.[Link]
-
Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. ACS Publications.[Link]
-
Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. PubMed.[Link]
-
Synthesis and biological evaluation of S-acyl-3-thiopropyl prodrugs of N-phosphonoacetyl-L-aspartate (PALA). PubMed.[Link]
-
Synthesis and in Vitro Evaluation of S-acyl-3-thiopropyl Prodrugs of Foscarnet. PubMed.[Link]
-
Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. Royal Society of Chemistry.[Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.[Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health.[Link]
-
Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Dove Press.[Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate.[Link]
-
Reversion of Sulfenamide Prodrugs in the Presence of Free Thiol-Containing Proteins. PubMed.[Link]
-
Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian Journal of Chemistry.[Link]
-
S-acylthioalkyl ester (SATE)-based prodrugs of deoxyribose cyclic dinucleotides (dCDNs) as the STING agonist for antitumor immunotherapy. PubMed.[Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central.[Link]
-
Medicinal Thiols: Current Status and New Perspectives. PubMed Central.[Link]
-
A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Royal Society of Chemistry.[Link]
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. rjptonline.org [rjptonline.org]
- 4. δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C [pubs.rsc.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of S-acyl-3-thiopropyl prodrugs of N-phosphonoacetyl-L-aspartate (PALA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a cornerstone reaction for generating scaffolds with significant pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The most prevalent and reliable method involves a two-step process: the formation of a 1,4-disubstituted thiosemicarbazide intermediate from a carboxylic acid hydrazide and an isothiocyanate, followed by a base-catalyzed intramolecular cyclization.[3][4] While straightforward in principle, this pathway is subject to challenges that can impact yield and purity. This guide will address these issues head-on.
General Synthetic Workflow
The primary synthetic route is visualized below. Understanding this pathway is the first step in effective troubleshooting.
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in the Cyclization of Thiosemicarbazide Precursors
Welcome to the Technical Support Center for the cyclization of thiosemicarbazide precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of various heterocyclic compounds from thiosemicarbazide derivatives. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are successful.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding thiosemicarbazide cyclization reactions.
Q1: My cyclization reaction is yielding a mixture of products. How can I control the reaction to get my desired heterocycle?
A1: The single most critical factor influencing the outcome of thiosemicarbazide cyclization is the pH of the reaction medium.[1][2][3] As a general rule:
-
Acidic conditions (e.g., concentrated H₂SO₄, POCl₃, or refluxing 25% HCl) typically favor the formation of 1,3,4-thiadiazoles .[1][3][4]
-
Alkaline (basic) conditions (e.g., 2M NaOH or 2% Na₂CO₃ solution) generally lead to the formation of 1,2,4-triazole-3-thiones .[1]
The nature of the substituents on your thiosemicarbazide precursor can also significantly influence the reaction pathway.[1][3]
Q2: I'm observing unexpected byproducts in my reaction. What are the most common side products and how can I identify them?
A2: Several common byproducts can arise during these reactions. Identifying them is key to optimizing your protocol.
-
Hydrolysis Products: If your precursor contains sensitive functional groups like esters or nitriles, they can be hydrolyzed under the harsh acidic or basic conditions often employed for cyclization.
-
1,3,4-Oxadiazoles: In some instances, particularly when using certain oxidizing agents, desulfurization of the thiosemicarbazide can occur, leading to the formation of the corresponding 1,3,4-oxadiazole derivative instead of the desired thiadiazole.[1][5]
-
Polymeric Materials or "Tars": The use of strong bases, such as refluxing sodium hydroxide, can sometimes result in the formation of complex, colored, and often intractable mixtures.[1]
-
Alternative Cyclization Products: Depending on the specific substrate, other cyclization pathways may become competitive, leading to different heterocyclic systems. For example, conversion to a pyrazol-3-one system has been observed.[1]
To identify these byproducts, a combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to assess reaction progress and the purity of your product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating the components of your reaction mixture and obtaining their molecular weights, which is crucial for identifying potential byproducts.[1]
-
NMR Spectroscopy (¹H and ¹³C): Essential for elucidating the detailed structure of both your desired product and any isolated byproducts.
Section 2: Troubleshooting Guide - Tackling Specific Experimental Challenges
This section provides a deeper dive into specific issues you might encounter and offers actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q3: I have followed a standard protocol for the acid-catalyzed cyclization to a 1,3,4-thiadiazole, but my yield is very low. What could be the issue?
A3: Low yields in acid-catalyzed cyclizations can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Causality: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC until the starting material is fully consumed.[1] You may need to increase the reaction time or temperature.
-
-
Sub-optimal Acid Catalyst:
-
Causality: The strength or concentration of the acid may not be suitable for your specific substrate.
-
Solution: Experiment with different acid catalysts. Commonly used acids include concentrated sulfuric acid, phosphorus oxychloride, and refluxing hydrochloric acid.[1][3] The choice of acid can significantly impact the reaction rate and yield.
-
-
Product Decomposition:
-
Causality: The desired product might be unstable under the harsh reaction conditions, leading to degradation.
-
Solution: Try running the reaction at a lower temperature for a longer duration. Also, ensure that the work-up procedure, such as pouring the reaction mixture onto crushed ice, is performed promptly upon completion to quench the reaction and minimize degradation.[1]
-
-
Steric Hindrance:
-
Causality: Bulky substituents on the thiosemicarbazide precursor can sterically hinder the cyclization process.
-
Solution: In such cases, more forcing conditions (higher temperatures, stronger acids) might be necessary. However, be mindful of potential side reactions.
-
Q4: My base-catalyzed cyclization to a 1,2,4-triazole is not working. What should I try?
A4: Similar to acid-catalyzed reactions, base-catalyzed cyclizations have their own set of challenges.
-
Inappropriate Base:
-
Causality: The base may not be strong enough to facilitate the cyclization, or it might be too harsh, leading to decomposition.
-
Solution: While aqueous solutions of sodium hydroxide or sodium carbonate are common, consider alternative bases if you are facing issues.[1] The choice should be tailored to your substrate's stability.
-
-
Interfering Functional Groups:
-
Causality: Certain functional groups on your starting material can interfere with the cyclization. For example, terminal acetylene groups have been reported to be problematic under basic cyclization conditions.[6]
-
Solution: A protecting group strategy may be necessary for such sensitive groups. However, ensure the protecting group is stable under the basic conditions of the cyclization and can be removed efficiently later.[6]
-
-
Poor Solubility:
-
Causality: The thiosemicarbazide precursor may have poor solubility in the aqueous basic solution, limiting the reaction rate.
-
Solution: Consider using a co-solvent that is miscible with water and can help dissolve your starting material, such as ethanol.
-
Issue 2: Difficulty in Product Purification
Q5: My crude product is an oily residue and is difficult to purify. What are my options?
A5: Oily products can be challenging, but several techniques can be employed for purification.
-
Trituration:
-
Causality: The oil may be a mixture of your product and impurities, or your product may be a low-melting solid.
-
Solution: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can often induce crystallization of the desired product or wash away non-polar impurities, leaving a more solid crude product.
-
-
Column Chromatography:
-
Causality: The product and impurities have similar polarities, making simple recrystallization ineffective.
-
Solution: Optimize your chromatographic method. This may involve trying different solvent systems for column chromatography or exploring alternative techniques like preparative HPLC.[1]
-
-
Recrystallization from a Different Solvent System:
-
Causality: The chosen recrystallization solvent may not be optimal.
-
Solution: Experiment with a range of solvents or solvent mixtures. If the product is insoluble, recrystallization can be a very effective purification step to remove trapped impurities.[1]
-
Section 3: Visualizing Reaction Pathways and Troubleshooting
To aid in your understanding, the following diagrams illustrate the key concepts discussed.
Diagram 1: General Thiosemicarbazide Cyclization Pathways
Caption: Influence of pH on thiosemicarbazide cyclization.
Diagram 2: Troubleshooting Workflow for Low Cyclization Yield
Caption: A decision tree for troubleshooting low cyclization yields.
Section 4: Experimental Protocols
Here we provide general, yet detailed, step-by-step methodologies for the most common cyclization reactions.
Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles
-
Dissolution: Dissolve the substituted thiosemicarbazide (1 equivalent) in a suitable solvent.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, POCl₃, or refluxing 25% HCl).[1][3]
-
Heating: Heat the mixture to the appropriate temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.[1]
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).[1]
Protocol 2: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones
-
Suspension: Suspend the substituted thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH or 2% Na₂CO₃).[1]
-
Reflux: Reflux the mixture with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol).
Section 5: Data Summary
The following table summarizes typical reaction conditions for the cyclization of thiosemicarbazides.
| Heterocyclic Product | Typical Reagents | Solvent | Temperature | Reference |
| 1,3,4-Thiadiazole | Concentrated H₂SO₄, POCl₃, 25% HCl | Varies (can be neat) | Room Temp. to Reflux | [1][3] |
| 1,2,4-Triazole-3-thione | 2M NaOH, 2% Na₂CO₃ | Water, Ethanol/Water | Reflux | [1] |
| 4-Thiazolidinone | Ethyl bromoacetate, α-bromopropionic acid, Chloroacetic acid | Ethanol, Glacial Acetic Acid | Reflux | [7][8][9] |
References
- Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions - Benchchem. (n.d.).
- Technical Support Center: Synthesis of 1,2,4-Triazolyl Pyridines - Benchchem. (n.d.).
- Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. (2024). Arch Pharm (Weinheim).
-
Thiosemicarbazides: Synthesis and reactions. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 12, 2026, from [Link]
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).
-
SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thiosemicarbazide Chemistry Review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Chemical Methodologies. Retrieved January 12, 2026, from [Link]
-
An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. (2014). American Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2012). Journal of the Indian Chemical Society. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules. Retrieved January 12, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. (2020). International Journal of Scientific Research in Engineering and Management. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (2018). JETIR. Retrieved January 12, 2026, from [Link]
-
1,2,4-Triazole-3(5)-thiol. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2014). Journal of Applicable Chemistry. Retrieved January 12, 2026, from [Link]
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
-
Synthesis of 1,3-Thiazolidin-4-Ones; Reactivity of the Thiosemicarbazone Function towards Dimethyl Acetylenedicarboxylate. (2005). Monatshefte für Chemie / Chemical Monthly. Retrieved January 12, 2026, from [Link]
-
Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. (2007). Inorganic Chemistry. Retrieved January 12, 2026, from [Link]
-
Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS 2. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. (2005). Dalton Transactions. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. (2014). American Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological activity of 4-thiazolidinones, thiosemicarbazides derived from diflunisal hydrazide. (2006). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
- Process for preparing thiosemicarbazide. (1957). Google Patents.
-
Preparation of thiosemicarbazide. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Reactions involving thiosemicarbazide. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2005). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
Purification strategies for removing impurities from 1,2,4-triazole-3-thiol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 1,2,4-triazole-3-thiol. As a Senior Application Scientist, this guide is designed to offer both practical, step-by-step protocols and the underlying scientific principles to empower you to overcome common challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2,4-triazole-3-thiol?
A1: The impurities in your synthesis will largely depend on the specific synthetic route you have employed. However, for the common synthesis involving the reaction of thiosemicarbazide with formic acid, you can anticipate the following:
-
Unreacted Starting Materials: Residual thiosemicarbazide and formic acid.
-
Intermediates: Incomplete cyclization can leave behind 1-formyl-3-thiosemicarbazide.
-
Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming isomeric thiadiazole derivatives.[1][2]
-
Inorganic Salts: If a base is used for cyclization followed by acid neutralization, inorganic salts will be present.[3]
Q2: My 1,2,4-triazole-3-thiol is a highly polar compound. What is the best general approach for its purification?
A2: Due to its polarity, 1,2,4-triazole-3-thiol is often amenable to purification by recrystallization from polar solvents, with water being a common and effective choice.[3] For more complex, substituted triazoles that may not crystallize easily, other techniques can be considered:
-
Reverse-phase chromatography (C18): This is a powerful technique for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is another specialized chromatography technique well-suited for polar analytes.[4]
-
Acid-Base Extraction: As 1,2,4-triazoles are weakly basic, they can be separated from non-basic impurities through an acid-base extraction workup.[5]
Q3: My purified 1,2,4-triazole-3-thiol appears as an oil, but I was expecting a solid. What should I do?
A3: "Oiling out" is a common issue in crystallization and is often caused by the presence of impurities that depress the melting point of your compound. Here are a few strategies to address this:
-
Re-dissolve and Scratch: Re-dissolve the oil in a minimal amount of a suitable hot solvent and try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent System Modification: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes promote crystallization over oiling out.
Q4: How can I effectively remove inorganic salts from my crude product?
A4: Inorganic salts can often be removed by taking advantage of their high polarity and solubility in water, and the relative solubility of the desired product in organic solvents. A common method is to extract the crude product with a hot organic solvent like ethanol, in which the 1,2,4-triazole has some solubility, while the inorganic salts are largely insoluble.[3]
Troubleshooting Guides
Problem 1: The isolated 1,2,4-triazole-3-thiol is colored (yellow to brown).
-
Cause: Colored impurities are often polymeric or high molecular weight byproducts formed during the reaction, especially if the reaction temperature was too high or the reaction time was too long.
-
Solution: Decolorization using activated charcoal is a highly effective method. This is best performed by converting the triazole into its water-soluble salt.
Protocol for Decolorization with Activated Charcoal:
-
Dissolve the crude 1,2,4-triazole-3-thiol in an aqueous solution of a base (e.g., potassium hydroxide) to form the corresponding water-soluble salt.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product) to the solution.
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of celite or filter paper to remove the activated charcoal.
-
Cool the filtrate and carefully acidify with an acid (e.g., hydrochloric acid) to precipitate the purified, colorless 1,2,4-triazole-3-thiol.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Problem 2: Low yield after recrystallization from water.
-
Cause: 1,2,4-triazole-3-thiol has some solubility in cold water, leading to product loss in the filtrate. Also, using too much solvent for recrystallization will result in a lower recovery.
-
Solution: Optimize the recrystallization procedure to minimize product loss.
Optimized Recrystallization Protocol from Water:
-
In a flask, add the minimum amount of boiling water required to just dissolve the crude 1,2,4-triazole-3-thiol.[3]
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
After reaching room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.[3]
-
Collect the crystals by suction filtration.
-
Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
To further increase the yield, the filtrate can be concentrated and a second crop of crystals can be collected.
-
Problem 3: The purified product contains isomeric impurities (e.g., 1,3,4-thiadiazole).
-
Cause: The reaction conditions may have favored the formation of isomeric byproducts. These isomers often have similar polarities, making separation by simple recrystallization challenging.
-
Solution: Column chromatography is the most effective method for separating isomers.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for normal-phase chromatography.
-
Mobile Phase: A solvent system that provides good separation of your desired product from the impurities should be determined by thin-layer chromatography (TLC) analysis first. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. For highly polar triazoles, adding a small amount of methanol to the eluent can improve separation.[4]
-
Procedure: a. Prepare a slurry of silica gel in the chosen mobile phase and pack the column. b. Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification Strategy Summary
| Issue | Recommended Purification Strategy | Key Considerations |
| Colored Impurities | Recrystallization with activated charcoal treatment | Convert to a water-soluble salt before charcoal addition. |
| Inorganic Salt Contamination | Extraction with a hot organic solvent (e.g., ethanol) | Ensure the organic solvent solubilizes the triazole but not the salts.[3] |
| Presence of Isomeric Byproducts | Column Chromatography (Silica Gel) | Optimize the mobile phase using TLC for best separation.[1][2] |
| General Purification | Recrystallization from water or ethanol | Use a minimal amount of hot solvent and cool slowly.[3] |
| Highly Polar Substituted Triazoles | Reverse-Phase Chromatography or HILIC | May be necessary if normal-phase chromatography is ineffective.[4] |
Purification Workflow
Caption: A decision-making workflow for the purification of 1,2,4-triazole-3-thiol.
References
-
Organic Syntheses Procedure, 1,2,4-Triazole-3(5)-thiol. Available at: [Link]
-
Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7658. Available at: [Link]
-
Tretyakov, B. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate, (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in Biological Assays
Welcome to the technical support center for 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of this compound's solubility in biological assays. Due to its hydrophobic nature, stemming from the tert-butylphenyl group, achieving and maintaining a soluble state in aqueous assay buffers is paramount for obtaining accurate and reproducible data. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.
Understanding the Challenge: Why is Solubility a Hurdle?
The molecular structure of this compound, characterized by a bulky hydrophobic tert-butylphenyl group and a planar triazole ring, contributes to its low aqueous solubility. This can lead to several experimental artifacts:
-
Compound Precipitation: The most common issue is the compound "crashing out" of solution when the DMSO stock is diluted into an aqueous assay buffer.[1] This leads to an unknown and lower effective concentration in your assay.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that can non-specifically inhibit enzymes or interact with assay components, leading to false-positive results.[1][2]
-
Inaccurate Potency Measurement: If the compound is not fully dissolved, the measured biological activity will be underestimated, leading to inaccurate structure-activity relationship (SAR) data.[3]
-
Poor Reproducibility: Inconsistent solubility between experiments will result in high data variability.[3]
The following diagram illustrates the decision-making process when encountering solubility issues.
Caption: Mechanisms of solubilization for poorly soluble compounds.
By understanding the underlying causes of solubility challenges and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data when working with this compound.
References
- Sami, Y., Morita, M., Kubota, H., et al. (2019). Discovery of a novel orally active TRPV4 inhibitor: Part 1. Optimization from an HTS hit. Bioorganic & Medicinal Chemistry, 27(17), 3775.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- BenchChem. (2025).
- WuXi AppTec DMPK. (2024).
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 708–714. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666. [Link]
-
Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., Anagnostou, V. K., & Rimm, D. L. (2006). Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry. Laboratory investigation; a journal of technical methods and pathology, 86(4), 434–443. [Link]
-
Ishikawa, M., Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(18), 5760-5771. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
-
Popa-Burke, I. G., Issakova, O., Arroway, J. D., Bernasconi, P., Chen, M., Coudurier, L., Galasinski, S., Jadhav, A., Janzen, W. P., Lagasca, D., Liu, D., Lewis, R. S., Mader, C., Tur-Kaspa, I., & Shinn, P. (2004). Streamlining HTS data management and analysis: a survey of current practices and a proposal for a standardized HTS data exchange format. Journal of biomolecular screening, 9(6), 552–558. [Link]
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
-
Popa-Burke, I. G., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery, 19(9), 1302–1308. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Sadu, S., & Gundu, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 26-33. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert opinion on drug discovery, 6(7), 731–747. [Link]
-
Bevernage, J., Brouwers, J., Brewster, M. E., & Augustijns, P. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 102(9), 3248–3256. [Link]
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Growth factors (Chur, Switzerland), 32(6), 183–186. [Link]
-
Biewend, M., & Luebbert, C. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6537–6544. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Popa-Burke, I. G., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
-
Yurttas, L., Atis, M., Goger, G., & Demirci, F. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules (Basel, Switzerland), 21(11), 1464. [Link]
-
National Institutes of Health. Methods for the determination and quantification of the reactive thiol proteome. [Link]
-
Moldb. 174573-98-9 | 5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry, 2013, 1-7. [Link]
-
YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]
Sources
Technical Support Center: Overcoming Stability Challenges of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support resource for 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in various solvents. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental chemical properties that govern the stability of this compound.
Q1: What is the primary cause of instability for this compound in solution?
The principal source of instability is the exocyclic thiol (-SH) group on the 1,2,4-triazole ring. This functional group is susceptible to oxidation, particularly in the presence of dissolved atmospheric oxygen. The thiol can be oxidized to form a disulfide-bridged dimer, effectively coupling two molecules of the parent compound. This process can be accelerated by several factors including elevated pH, exposure to light, and the presence of metal ions. The aromatic 1,2,4-triazole ring itself is generally stable, but the reactivity of the thiol group is the predominant concern for solution-state stability.[1][2]
Q2: What is the most common degradation product I should expect to see?
The most common degradation product is the corresponding disulfide dimer: 5,5'-bis(4-tert-butylphenyl)-4,4'-dimethyl-4H,4'H-bi(1,2,4-triazole)-3,3'-disulfide. This occurs when two thiol groups are oxidized, forming a covalent sulfur-sulfur bond. This new, larger molecule will have different physicochemical properties, including polarity and solubility, which can often lead to precipitation from solution and will certainly alter its biological or chemical reactivity.
Below is a diagram illustrating this primary degradation pathway.
Figure 1. Primary oxidative degradation pathway of the thiol monomer to its disulfide dimer.
Q3: Which solvents are recommended for preparing stock solutions?
The choice of solvent is critical for maximizing the stability of the compound. An ideal solvent should be dry (anhydrous), aprotic, and readily degassed.
| Solvent Class | Recommended | Use with Caution | Rationale |
| Aprotic Polar | Anhydrous DMSO, Anhydrous DMF | Acetonitrile | Recommended: Excellent solubilizing power and lack of acidic protons prevents ionization of the thiol. Caution: Acetonitrile is generally suitable but can be more susceptible to peroxide impurities. |
| Aprotic Non-Polar | Dioxane, THF | Toluene | Limited utility due to likely lower solubility. THF can form explosive peroxides and must be handled with care. |
| Protic | Methanol, Ethanol, Water, Aqueous Buffers | Use with Extreme Caution: Protic solvents can facilitate proton transfer and participate in degradation pathways. Water, in particular, contains dissolved oxygen and its pH greatly influences stability. Only use if experimentally required and prepare solutions fresh. |
Q4: How does pH impact the stability of the compound in aqueous media?
The pH of an aqueous solution has a profound effect on the stability of the thiol group.
-
Acidic to Neutral pH (pH < 7): The thiol group remains largely protonated (-SH). This form is significantly less susceptible to oxidation.[2][3]
-
Alkaline pH (pH > 7): The thiol group becomes deprotonated to form a thiolate anion (-S⁻). This anion is highly nucleophilic and extremely sensitive to oxidation, leading to rapid disulfide formation.
Therefore, if aqueous solutions are necessary, they should be buffered at a slightly acidic pH (e.g., pH 5-6) and used immediately after preparation.
Part 2: Troubleshooting Common Issues
This section provides a problem-and-solution framework for issues encountered during experimentation.
Problem: I observe a new precipitate forming in my stock solution stored in the refrigerator.
-
Likely Cause: This is a classic sign of the formation of the disulfide dimer, which is often less soluble than the parent monomer. Storing at 4°C slows but does not stop degradation, especially if the solvent was not degassed or the vial was repeatedly opened.
-
Troubleshooting Steps:
-
Confirm Identity: Separate the precipitate by centrifugation. Wash with a solvent in which the monomer is soluble but the dimer is not. Attempt to characterize the precipitate by LC-MS or NMR to confirm it is the dimer.
-
Prevent Recurrence: Discard the old stock. Prepare a new stock solution following the rigorous protocol outlined in Part 3, ensuring the use of anhydrous, degassed DMSO and storage at -80°C in small, single-use aliquots.
-
Problem: My bioassay or chemical reaction results are inconsistent and show a loss of activity over time.
-
Likely Cause: The compound is degrading in the assay medium, especially if it's an aqueous buffer at physiological pH (~7.4). The disulfide dimer will not have the same activity as the thiol monomer.
-
Troubleshooting Steps:
-
Time-Course Analysis: Analyze your compound in the assay buffer via HPLC at several time points (e.g., 0, 1, 2, 4 hours) to quantify the rate of degradation under your specific experimental conditions.
-
In-Assay Stabilization: Consider adding a mild, non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the assay buffer to maintain the thiol in its reduced state.[1] TCEP is more stable to air oxidation than DTT.
-
Fresh Preparations: Always prepare the final dilutions from a frozen stock immediately before starting the experiment. Do not let diluted solutions sit on the bench for extended periods.
-
Part 3: Protocols for Ensuring Compound Integrity
Adherence to strict protocols is the best defense against compound degradation.
Protocol 1: Recommended Workflow for Stock Solution Preparation and Storage
This protocol minimizes exposure to oxygen and other degrading factors.
Figure 2. Recommended workflow for preparing stable stock solutions.
Protocol 2: Performing a Forced Degradation Study
A forced degradation study is essential for understanding the compound's liabilities and for developing a stability-indicating analytical method.[4]
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in acetonitrile.
-
Set Up Stress Conditions: In separate vials, mix the stock solution with stressing agents:
-
Acid Hydrolysis: 1:1 with 0.1 M HCl.
-
Base Hydrolysis: 1:1 with 0.1 M NaOH.
-
Oxidation: 1:1 with 3% H₂O₂.
-
Thermal: Heat a vial of the stock solution at 60°C.
-
Control: A vial of the stock solution at room temperature.
-
-
Incubation: Keep the vials under the specified conditions.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acid/base samples.
-
HPLC Analysis: Analyze all samples by a reverse-phase HPLC method. A suitable starting point is a C18 column with a water/acetonitrile gradient. Monitor the disappearance of the parent peak and the appearance of new peaks (degradants). This will confirm that the method can separate the parent compound from its degradation products.[5]
References
-
Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles... - ResearchGate. Available from: [Link]
-
Stabilizing and "resurrecting" DTT (dithiothreitol) stock solutions. Available from: [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed Central. Available from: [Link]
-
Stability of thiol groups at different pH environments at 37°C. Notes:... - ResearchGate. Available from: [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available from: [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. Available from: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC - PubMed Central. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC - NIH. Available from: [Link]
-
Forced Degradation – A Review. Available from: [Link]
-
Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose - RSC Publishing. Available from: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available from: [Link]
-
5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol - PubChem. Available from: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed. Available from: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. Available from: [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. Available from: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC. Available from: [Link]
-
Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration - ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives - ResearchGate. Available from: [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available from: [Link]
Sources
Identifying and characterizing byproducts in the synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting and characterization support for the synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to identify, characterize, and mitigate common synthetic byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an unknown byproduct. What are the first steps I should take to identify it?
A1: The initial step is a systematic workflow of isolation and characterization.[1] Begin by assessing the reaction mixture with Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the number of components and their molecular weights.[2] Following this, isolate the primary byproduct using flash chromatography or preparative HPLC. Once isolated and purity is confirmed, employ a suite of spectroscopic methods for structural elucidation:
-
Mass Spectrometry (MS): Determines the molecular weight and elemental formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): Provides the definitive chemical structure and atomic connectivity.[1][2]
-
Infrared (IR) Spectroscopy: Identifies key functional groups present in the molecule.[1][2]
Q2: My final product yield is consistently low, and I suspect side reactions. What are the most common causes?
A2: Low yields in 1,2,4-triazole synthesis are a frequent challenge and often point to competing reaction pathways or incomplete conversion.[3][4] Key factors include:
-
Suboptimal pH Control: The cyclization of the acylthiosemicarbazide intermediate is highly pH-dependent. While basic conditions (e.g., NaOH, K₂CO₃) favor the desired 1,2,4-triazole-3-thiol, acidic conditions can promote the formation of 1,3,4-thiadiazole isomers.[2][5]
-
Incomplete Cyclization: Insufficient reaction time or temperature can leave a significant amount of the uncyclized 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide intermediate in the reaction mixture.
-
Oxidative Degradation: The thiol (-SH) group of the target molecule is susceptible to oxidation, especially during aerobic workup or purification, leading to disulfide byproduct formation.
Q3: My ¹H NMR spectrum shows the correct aromatic and tert-butyl signals, but there are unexpected peaks and some signals are broadened or missing. What could be the issue?
A3: This can be indicative of several issues. Firstly, the presence of regioisomers or other byproducts will naturally introduce new, unexpected peaks. Secondly, paramagnetic impurities, such as residual metal ions (e.g., Cu²⁺) from catalysts or reagents, can cause significant broadening or even complete disappearance of specific NMR signals, particularly those of protons near a coordinating group like the triazole ring.[6] This can lead to an incorrect interpretation of the structure if not recognized.[6] Running the sample with a chelating agent like EDTA or re-purifying the sample may resolve this issue.
Q4: The mass spectrum of my final product shows a prominent ion at approximately double the expected molecular weight. What is this species?
A4: This is a classic indicator of disulfide bridge formation. The thiol group on your target molecule, this compound (MW ≈ 261.38 g/mol ), can be oxidized to form a dimer, bis(5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl) disulfide (MW ≈ 520.74 g/mol ). This often occurs when the reaction mixture is exposed to air, particularly under basic conditions during the workup.
Byproduct Identification and Troubleshooting Workflow
This section details a logical workflow for identifying and mitigating byproduct formation. The general synthesis proceeds via the base-catalyzed cyclization of an N¹,N⁴-disubstituted thiosemicarbazide intermediate. Understanding the potential deviations from this pathway is key to troubleshooting.
Caption: Workflow for Byproduct Identification and Mitigation.
Guide to Common Byproducts
The primary reaction involves the base-catalyzed intramolecular cyclization of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide. However, several side reactions can occur.
Caption: Synthetic Pathways for Target Compound and Key Byproducts.
Summary of Potential Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Identification Notes |
| Desired Product | This compound | 261.38 | Thiol proton (-SH) visible in ¹H NMR (can exchange with D₂O). Thione C=S stretch in IR. |
| Uncyclized Intermediate | 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide | 279.41 | Presence of amide protons (-NH) in ¹H NMR. Carbonyl (C=O) stretch in IR spectrum. |
| Thiadiazole Isomer | 2-(Methylamino)-5-(4-tert-butylphenyl)-1,3,4-thiadiazole | 261.38 | Same MW as the product. ¹H NMR shows an -NH proton coupled to the methyl group. Lacks the -SH proton. |
| Disulfide Dimer | bis(5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl) disulfide | 520.74 | MS peak at ~2x the product MW. Absence of the thiol (-SH) proton in ¹H NMR. |
| Hydrolysis Product | 4-tert-butylbenzoic acid | 178.23 | Unreacted starting material. Characteristic carboxylic acid proton in ¹H NMR (~12 ppm) and broad O-H stretch in IR. |
Detailed Byproduct Characterization
-
Mechanism of Formation: This is not a byproduct from a side reaction, but rather the unreacted precursor to the final product. Its presence indicates an incomplete cyclization step.
-
Spectroscopic Signatures:
-
¹H NMR: Will show distinct amide (-NH) proton signals that are absent in the final triazole product. The chemical shifts of the aromatic and methyl protons will differ from the cyclized product due to the different electronic environment.
-
IR: A strong absorption band corresponding to the amide carbonyl (C=O) stretch will be present, typically around 1650-1680 cm⁻¹. This is absent in the final product.
-
MS: The molecular ion peak will be at m/z = 279.41, which is 18 amu (the mass of water) higher than the desired product.
-
-
Prevention/Minimization:
-
Increase reaction time or temperature to ensure the cyclodehydration goes to completion.
-
Ensure the stoichiometry and concentration of the base (e.g., NaOH) are correct to effectively catalyze the cyclization.[2]
-
-
Mechanism of Formation: The cyclization of acylthiosemicarbazides is condition-dependent. While strong bases favor the formation of 1,2,4-triazoles, acidic conditions can lead to the formation of the 1,3,4-thiadiazole isomer.[5][7] This can occur if the reaction medium is not sufficiently basic or becomes locally acidic.
-
Spectroscopic Signatures:
-
MS: The molecular weight is identical to the desired product (261.38 g/mol ), making it indistinguishable by MS alone.
-
¹H NMR: This is the key technique for differentiation. The thiadiazole will show a secondary amine proton (-NH) signal, which may show coupling to the adjacent methyl protons. Crucially, it will lack the characteristic thiol (-SH) proton signal of the desired product.
-
¹³C NMR: The chemical shifts of the heterocyclic ring carbons will be significantly different from those of the 1,2,4-triazole ring.
-
-
Prevention/Minimization:
-
Strictly maintain basic conditions (pH > 10) throughout the cyclization reaction.[2]
-
Use a sufficiently strong base like sodium hydroxide or potassium hydroxide.
-
-
Mechanism of Formation: The thiol group is readily oxidized to a disulfide, especially in the presence of oxygen. This is often accelerated by basic conditions used during the reaction or aqueous workup.
-
Spectroscopic Signatures:
-
MS: The most telling feature is a molecular ion peak at m/z ≈ 520.74, corresponding to the dimer's mass.
-
¹H NMR: The spectrum will appear very similar to the desired product in the aromatic, tert-butyl, and methyl regions. However, the thiol proton (-SH) signal will be absent.
-
IR: The S-H stretching band (typically weak, around 2550-2600 cm⁻¹) will be absent.
-
-
Prevention/Minimization:
-
Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degas solvents before use.
-
During workup, acidify the mixture promptly (after reaction completion) to protonate the thiol, making it less susceptible to oxidation before extraction.
-
Experimental Protocols: Byproduct Analysis
Protocol 1: General LC-MS Analysis
This protocol is for rapid assessment of the reaction mixture to determine the number of components and their molecular weights.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100 - 1000 m/z.
-
-
Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to identify the molecular weights of the product and any byproducts.[2]
Protocol 2: Byproduct Isolation via Flash Chromatography
This protocol is for isolating a specific byproduct for detailed spectroscopic analysis.[1]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column appropriate for the scale of the reaction.
-
Solvent System Selection: Determine an optimal solvent system using TLC that provides good separation between the desired product and the target byproduct (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol).
-
Elution: Load the adsorbed sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure byproduct.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated byproduct.
References
-
BenchChem. (2025). Technical Support Center: Minimizing Byproducts in Organic Synthesis. 1.
-
BenchChem. (2025). Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions. 3.
-
BenchChem. (2025). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. 2.
-
Agrawal, R., et al. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. .
-
Singh, R. K., et al. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(2). .
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11442–11449. .
-
BOC Sciences. (n.d.). Triazole Impurities. .
-
Yunusova, Y. B., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. .
-
Various Authors. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Nanoshel. .
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. .
-
Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982238. .
-
Lesyk, R., et al. (2004). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 61(2), 143-149. .
-
Various Authors. (2018). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. .
-
BenchChem. (2025). Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide. .
-
BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives. .
Sources
Technical Support Center: Optimizing the Synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges.
I. Synthetic Overview: The Chemistry Behind the Molecule
The synthesis of this compound is a multi-step process that relies on the formation of a substituted thiosemicarbazide intermediate, followed by a cyclization reaction to form the desired triazole ring. Understanding the underlying reaction mechanism is crucial for effective troubleshooting.
The most common and reliable method involves two key stages:
-
Formation of the Thiosemicarbazide Intermediate: This step typically involves the reaction of 4-tert-butylbenzoyl hydrazide with methyl isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form the N-acylthiosemicarbazide backbone.
-
Cyclization to the 1,2,4-Triazole-3-thiol: The formed thiosemicarbazide undergoes an intramolecular cyclization and dehydration reaction, usually in the presence of a base, to yield the final this compound. This ring-closure step is often the most critical for achieving high yield and purity.[1][2]
Below is a visual representation of the general synthetic workflow:
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction to form the thiosemicarbazide intermediate is sluggish and gives a low yield. What could be the cause?
A1: Several factors can contribute to a low yield in the formation of the thiosemicarbazide intermediate. Let's break them down:
-
Purity of Starting Materials: Ensure your 4-tert-butylbenzoyl hydrazide is pure. Contaminants can interfere with the reaction. The purity of the hydrazide is a primary determinant of high yields in subsequent reactions.[3]
-
Reaction Conditions: The reaction is typically carried out in an alcohol solvent like ethanol. Ensure the reaction is stirred efficiently and, if necessary, gently heated (reflux) to drive it to completion.[3]
-
Stoichiometry: While a 1:1 molar ratio of hydrazide to isothiocyanate is theoretically required, a slight excess of the more volatile methyl isothiocyanate might be beneficial to compensate for any loss.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Ethanol | Provides good solubility for reactants and is relatively easy to remove. |
| Temperature | Reflux | Increases reaction rate without significant decomposition. |
| Reaction Time | 4-6 hours (monitor by TLC) | Ensures the reaction goes to completion. |
Q2: During the cyclization step, my yield of the desired triazole-thiol is low, and I'm isolating a significant amount of a side product. What is this side product and how can I avoid it?
A2: A common side reaction during the cyclization of acylthiosemicarbazides is the formation of 1,3,4-thiadiazole derivatives, especially under acidic conditions.[4][5] The key to favoring the formation of the desired 1,2,4-triazole-3-thiol is to perform the cyclization in a basic medium.[1][6]
Caption: Influence of reaction medium on the cyclization of the thiosemicarbazide intermediate.
Troubleshooting the Cyclization:
-
Choice of Base: A strong base like sodium hydroxide or potassium hydroxide is typically used. The concentration of the base is also important; a 2N solution is often effective.[1]
-
Temperature and Reaction Time: The cyclization is usually carried out at reflux temperature for 2-4 hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Work-up Procedure: After the reaction is complete, the mixture is cooled and then acidified with a mineral acid like HCl to precipitate the product.[7] Careful control of the pH during precipitation is important for maximizing recovery.
Q3: I'm struggling to obtain a pure product. My final compound is discolored and shows impurities on NMR/LC-MS. What purification strategies do you recommend?
A3: Achieving high purity is essential, especially for drug development applications. Here are some effective purification techniques:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble. For 1,2,4-triazole-3-thiol derivatives, ethanol or an ethanol-water mixture is often a good choice.[7][8][9]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexane-ethyl acetate) is typically employed to separate the desired product from impurities.
-
Activated Charcoal Treatment: If your product is colored due to persistent impurities, dissolving the crude product in a suitable solvent and treating it with activated charcoal before recrystallization can help remove these colored impurities.[10]
| Purification Method | When to Use | Key Considerations |
| Recrystallization | Primary purification step for solid products. | Solvent selection is critical. Slow cooling promotes the formation of purer crystals. |
| Column Chromatography | When recrystallization fails to remove closely related impurities. | Time-consuming and requires careful selection of the mobile phase. |
| Activated Charcoal | To remove colored impurities. | Use sparingly as it can also adsorb the desired product. |
III. Frequently Asked Questions (FAQs)
Q: What are the key starting materials for this synthesis?
A: The primary starting materials are 4-tert-butylbenzoic acid, a thionylating agent (like thionyl chloride or oxalyl chloride), hydrazine hydrate, and methyl isothiocyanate. The synthesis of 1,2,4-triazole-3-thiones often involves multiple stages, including esterification of carboxylic acids, hydrazinolysis, and the formation of carbothioamides, followed by alkaline cyclization.[11][12]
Q: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of both the thiosemicarbazide formation and the cyclization reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexane) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q: What analytical techniques are recommended for characterizing the final product?
A: A combination of techniques should be used to confirm the structure and purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H, C=N, and the thiol (S-H) group, although the S-H stretch can be weak.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13][14]
-
Elemental Analysis (CHNS): To confirm the elemental composition of the synthesized compound.
Q: Are there any safety precautions I should be aware of?
A: Yes, several reagents used in this synthesis are hazardous.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Methyl isothiocyanate is a lachrymator and is toxic. Handle in a well-ventilated fume hood.
-
Sodium hydroxide and potassium hydroxide are corrosive. Wear appropriate gloves and eye protection.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting your experiment.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide
-
To a solution of 4-tert-butylbenzoyl hydrazide (1 equivalent) in absolute ethanol, add methyl isothiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the thiosemicarbazide intermediate.
Protocol 2: Synthesis of this compound
-
Suspend the 1-(4-tert-butylbenzoyl)-4-methylthiosemicarbazide (1 equivalent) in a 2N aqueous solution of sodium hydroxide.
-
Reflux the mixture for 3-5 hours until a clear solution is obtained. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 5-6.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure this compound.
V. References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available from: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study - PMC - NIH. Available from: [Link]
-
Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed Central. Available from: [Link]
-
Synthesis of new derivatives of thiosemicabrazide, 1,2,4-triazole-3-thione and 1,3,4-thiadiazole - ResearchGate. Available from: [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach) - Journal of Chemistry. Available from: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available from: [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - MDPI. Available from: [Link]
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes - Semantic Scholar. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review - Pharmacia. Available from: [Link]
-
1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. Available from: [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. Available from: [Link]
-
Synthesis of new derivatives of 1,2,4-triazole-3-thione - ResearchGate. Available from: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - MDPI. Available from: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ResearchGate. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review - Pharmacia. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU - UTAR Institutional Repository. Available from: [Link]
-
Analytical method development and validation for the determination of triazole antifungals in biological matrices - ResearchGate. Available from: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Validating High-Throughput Screening Hits and Avoiding False Positives with Triazole-Thiols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you validate hits from high-throughput screening (HTS) and avoid false positives, with a specific focus on challenges associated with triazole-thiol compounds.
Introduction: The Challenge of False Positives in HTS
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries.[1][2] However, a significant challenge in HTS campaigns is the high rate of false positives—compounds that appear active in a primary screen but do not genuinely interact with the target of interest in a specific and meaningful way.[3][4] These misleading hits can arise from various compound-dependent assay interference mechanisms, leading to wasted resources and time.[3][5]
Triazole-thiol containing compounds, while being a common scaffold in many screening libraries, are particularly notorious for causing false positives. Their unique chemical properties can lead to several non-specific interference mechanisms. This guide will walk you through the common pitfalls and provide a systematic approach to confidently validate your HTS hits.
Troubleshooting Guide: From Primary Hit to Validated Lead
This section addresses common issues encountered during the hit validation process in a question-and-answer format, providing explanations and actionable protocols.
Question 1: My primary screen yielded a high number of hits with triazole-thiol scaffolds. What are the most likely causes of false positives for this class of compounds?
Answer:
Triazole-thiols are a well-known class of Pan-Assay Interference Compounds (PAINS).[5] Their propensity for generating false positives stems from several key mechanisms:
-
Compound Aggregation: At concentrations typically used in HTS, many organic molecules, including triazole-thiols, can form colloidal aggregates.[4][6] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at an active site.[6][7] This is one of the most common mechanisms of assay interference.[4] In some HTS campaigns, up to 95% of primary actives were later identified as aggregators.[6][8]
-
Redox Cycling and Reactivity: The thiol group (-SH) is redox-active. In the presence of reducing agents commonly found in assay buffers, such as dithiothreitol (DTT), these compounds can undergo redox cycling to produce reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[9][10][11] H₂O₂ can then non-specifically oxidize and inactivate the target protein, particularly those with susceptible residues like cysteine, leading to a false-positive signal of inhibition.[9][10]
-
Spectroscopic Interference: Triazole-thiols can possess intrinsic fluorescence or absorbance properties that overlap with the wavelengths used in common assay readouts (e.g., fluorescence resonance energy transfer [FRET], fluorescence polarization [FP]).[3][12] This can either quench or enhance the assay signal, leading to a misinterpretation of the compound's activity.
-
Chemical Reactivity: The thiol group can be nucleophilic and may react covalently with the target protein or other assay components. While covalent inhibition can be a desired mechanism of action, non-specific reactivity leads to promiscuous activity and is a common source of false positives.[8]
Question 2: How can I quickly and efficiently triage my initial hits to identify potential aggregators?
Answer:
Identifying aggregation-based activity early is crucial. A standard and effective method is to test the concentration-response of your hits in the presence and absence of a non-ionic detergent, such as Triton X-100 or Tween-80.
Workflow for Identifying Compound Aggregators
Caption: Workflow for identifying aggregation-based false positives.
Protocol: Detergent-Based Counterscreen
-
Compound Preparation: Prepare serial dilutions of the hit compounds to generate dose-response curves.
-
Assay Setup: Set up two parallel sets of your primary biochemical assay.
-
Set A (Control): Use your standard assay buffer.
-
Set B (Detergent): Use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Execution: Add the compound dilutions to both sets of assays and measure the activity.
-
Analysis: Generate dose-response curves and calculate the IC₅₀ values for each compound under both conditions.[13][14]
Interpretation of Results:
| Observation | Interpretation | Next Step |
| Large rightward shift in IC₅₀ (>10-fold) in the presence of detergent. | The compound is likely an aggregator. The detergent disrupts the formation of aggregates, reducing the non-specific inhibition. | Deprioritize this hit or flag it as a probable aggregator. |
| No significant change in IC₅₀ in the presence of detergent. | The compound's activity is likely independent of aggregation. | Proceed with further validation assays.[15] |
Question 3: My hit seems to be a redox cycler. How can I confirm this and what are the appropriate controls?
Answer:
Redox cycling is a common artifact, especially for thiol-containing compounds in buffers with reducing agents like DTT.[9][10] The following workflow can help identify these false positives.
Protocol: Counterscreen for Redox-Active Compounds
-
Assay without Target: Run the assay with your hit compound in the standard buffer (containing DTT) but without the target protein . If the compound interferes with the detection method itself (e.g., by reacting with a fluorogenic substrate), you will still see a signal change.
-
Assay with Catalase: Hydrogen peroxide is the key mediator of oxidative damage from redox cyclers.[9][11] Catalase is an enzyme that rapidly degrades H₂O₂.
-
Run your primary assay with the hit compound in the presence of catalase (e.g., 10 µg/mL).
-
If the compound's inhibitory activity is significantly reduced or eliminated, it strongly suggests the effect was mediated by H₂O₂.
-
-
Assay with Varying DTT Concentrations:
-
Run the assay with your hit compound at different concentrations of DTT (e.g., 0 mM, 0.1 mM, 1 mM).
-
If the potency of the compound increases with higher DTT concentrations, it is consistent with a redox cycling mechanism.
-
Data Summary for Redox Cycling Analysis
| Assay Condition | Expected Outcome for a Redox Cycler | Interpretation |
| No Target Protein | No change in signal (unless direct assay interference) | Rules out direct interference with detection reagents. |
| + Catalase | Loss of inhibitory activity | Confirms the effect is mediated by H₂O₂. |
| Increasing DTT | Increased inhibitory potency | Suggests DTT-dependent redox cycling. |
Question 4: I've ruled out aggregation and redox activity. What are the next steps to build confidence in my hits?
Answer:
After addressing common artifacts, the next crucial phase is to confirm that the compound's activity is due to a direct and specific interaction with your target. This is achieved through a cascade of validation assays.[5]
The Hit Validation Cascade
Sources
- 1. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 2. Hit selection - Wikipedia [en.wikipedia.org]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 8. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 13. collaborativedrug.com [collaborativedrug.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of 1,2,4-Triazole-3-thiol Analogs: A Guide for Researchers
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including several FDA-approved anticancer drugs.[1] Its unique physicochemical properties, such as metabolic stability, hydrogen bonding capability, and polarity, contribute to its ability to interact with various biological targets with high affinity.[1][2][3] This guide provides a comparative analysis of the anticancer activity of a specific class of these compounds: 1,2,4-triazole-3-thiol analogs. We will delve into their structure-activity relationships, mechanisms of action, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Significance of the 3-Thiol/Thione Moiety
The substitution at the 3-position of the 1,2,4-triazole ring with a thiol (-SH) or its tautomeric thione (=S) form has been shown to significantly enhance the anticancer potency of these derivatives.[3][4] This sulfur-containing moiety provides an additional site for interaction with biological targets, contributing to the diverse pharmacological activities observed.[5][6]
Comparative Anticancer Activity of 1,2,4-Triazole-3-thiol Analogs
The anticancer efficacy of 1,2,4-triazole-3-thiol analogs is highly dependent on the nature and position of substituents on the triazole ring and any appended functionalities. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative analogs against various human cancer cell lines, providing a basis for comparative analysis.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-(p-chlorophenyl), 5-methyl | Leukemia (GI50) | 1.10 | [7] |
| Non-Small Cell Lung Cancer (GI50) | 1.00 | [7] | ||
| Renal Cancer (GI50) | 1.00 | [7] | ||
| Colon Cancer (GI50) | 1.66 | [7] | ||
| Breast Cancer (MCF-7) (GI50) | 1.69 | [7] | ||
| Analog 2 | 4,5-diphenyl | Breast Cancer (MCF-7) | 0.31 | [8] |
| Colon Cancer (Caco-2) | 4.98 | [8] | ||
| Analog 3 | 4-phenyl, 5-(2-(phenylamino)ethyl), hydrazone derivative | Triple-Negative Breast Cancer (MDA-MB-231) | 2-17 (range for series) | [3] |
| Melanoma (IGR39) | 2-17 (range for series) | [3] | ||
| Pancreatic Cancer (Panc-1) | 2-17 (range for series) | [3] | ||
| Analog 4 | 4,5-disubstituted derivative (Compound 6) | Breast Cancer (MCF-7) | 4.23 | [4][9] |
| Liver Cancer (HepG2) | 16.46 | [4][9] | ||
| Analog 5 | Betulin conjugate (Bet-TZ1) | Melanoma (A375) | 22.41 | [10] |
| Breast Cancer (MCF-7) | 46.92 | [10] | ||
| Colorectal Cancer (HT-29) | 38.76 | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights key structure-activity relationships:
-
Aromatic Substituents: The presence of substituted phenyl rings at the N4 and C5 positions of the triazole core is a common feature in potent analogs. The nature and position of substituents on these phenyl rings can significantly influence activity. For instance, electron-withdrawing groups can sometimes enhance potency.
-
Hydrazone Moiety: The incorporation of a hydrazone linkage has been identified as a successful strategy to enhance anticancer activity, as seen in Analog 3.[3]
-
Fused Ring Systems: The fusion of the 1,2,4-triazole ring with other heterocyclic systems can lead to compounds with improved biological profiles.
-
Hybrid Molecules: Conjugating the 1,2,4-triazole-3-thiol scaffold with natural products, such as betulin in Analog 5, is an emerging approach to develop novel anticancer agents.[10]
Mechanisms of Anticancer Action
1,2,4-Triazole-3-thiol analogs exert their anticancer effects through a multitude of mechanisms, often acting on multiple cellular targets. This multi-targeted approach is advantageous in overcoming drug resistance. Key mechanisms include:
-
Enzyme Inhibition: These compounds have been shown to inhibit a variety of enzymes crucial for cancer cell survival and proliferation, such as:
-
Kinases: Epidermal Growth Factor Receptor (EGFR), BRAF, and others involved in signaling pathways that regulate cell growth.[11]
-
Tubulin: Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9][11]
-
Aromatase: Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer.[4][9]
-
-
Induction of Apoptosis: Many 1,2,4-triazole-3-thiol analogs trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[12]
-
Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these compounds can halt the proliferation of cancer cells, often at the G2/M or S phase.[4][9][12]
Below is a representative signaling pathway illustrating the multi-targeted nature of these compounds.
Caption: Multi-target mechanism of 1,2,4-triazole-3-thiol analogs.
Experimental Protocols for Evaluation
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of 1,2,4-triazole-3-thiol analogs.
Experimental Workflow
The general workflow for evaluating the anticancer activity of a novel compound is depicted below.
Caption: General workflow for in vitro anticancer evaluation.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.[2][13]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole-3-thiol analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[1]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cell populations based on their position in the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Conclusion and Future Directions
1,2,4-Triazole-3-thiol analogs represent a promising class of compounds with significant anticancer potential. Their synthetic accessibility, diverse mechanisms of action, and amenability to structural modification make them attractive candidates for further development. This guide provides a framework for the comparative analysis of these analogs, emphasizing the importance of systematic evaluation and the elucidation of structure-activity relationships. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into novel cancer therapeutics.
References
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). Ingenta Connect. Retrieved January 12, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 12, 2026, from [Link]
- Kattimani, P. P., Kamble, R. R., Kariduraganavar, M. Y., Dorababu, A., & Hunnur, R. K. (2013). Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives. European Journal of Medicinal Chemistry, 62, 232–240.
- Šermukšnytė, A., Kantminienė, K., Jonuškienė, I., Tumosienė, I., & Petrikaitė, V. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1000.
- Almasmoum, H., Almaimani, G., Saied, E. M., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances.
-
Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores. Retrieved January 12, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
- Almasmoum, H., Almaimani, G., Saied, E. M., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PubMed Central.
-
Cell apoptosis assay by flow cytometry of compound 5i with different... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved January 12, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
- El-Sayed, N. A. A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
-
The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Apoptosis and cell cycle analysis by flow cytometer. (A) Representative... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Green flow cytomertic assay of caspases 3/7% of the tested compounds... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Gîvan, N., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 28(13), 5081.
- Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.
- Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 77, 244-255.
-
Schematic representation of the structure–activity relationship of the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. sci-hub.ru [sci-hub.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis for Breast Cancer Research: 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and the Clinical Benchmark, Doxorubicin
In the landscape of breast cancer therapeutics, the anthracycline antibiotic, doxorubicin, represents a cornerstone of chemotherapy regimens. Its potent cytotoxic effects, however, are accompanied by significant dose-limiting toxicities, most notably cardiotoxicity. This has spurred a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Among the myriad of heterocyclic compounds being investigated, 1,2,4-triazole derivatives have emerged as a promising class of molecules with diverse pharmacological activities, including notable anticancer potential.
This guide provides a comparative overview of the well-established chemotherapeutic agent, doxorubicin, and the investigational compound 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol . It is important to note that while extensive data exists for doxorubicin, specific experimental data on the cytotoxic effects of this compound in breast cancer cell lines is not yet available in the public domain. Therefore, this comparison will leverage data from structurally related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives to infer the potential efficacy and mechanism of action of the target compound, providing a framework for future research and development.
The Clinical Incumbent: Doxorubicin
Doxorubicin is a potent and widely used antineoplastic agent with a well-characterized multi-faceted mechanism of action against cancer cells.[1] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin intercalates between the base pairs of the DNA double helix, thereby obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of double-strand breaks in the DNA of cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of free radicals that induce oxidative stress and damage cellular components, ultimately triggering apoptosis.
The cytotoxic efficacy of doxorubicin has been extensively documented across a range of breast cancer cell lines, although sensitivities can vary.
The Challenger Class: 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore found in numerous clinically approved drugs and is a subject of intense investigation in anticancer drug discovery.[2][3][4] Derivatives of 1,2,4-triazole-3-thiol, in particular, have demonstrated promising antiproliferative activities against various cancer cell lines.[5][6] The specific compound, This compound , features a bulky lipophilic tert-butylphenyl group at the 5-position and a methyl group at the 4-position of the triazole ring, modifications that can significantly influence its biological activity.
While direct data is pending, the proposed mechanisms of action for anticancer 1,2,4-triazole derivatives are diverse and include:[2][3][7]
-
Enzyme Inhibition: Notably, some triazole-containing compounds, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer.[8][9][10] Aromatase is a key enzyme in estrogen biosynthesis.
-
Kinase Inhibition: Various triazole derivatives have been shown to inhibit protein kinases that are critical for cancer cell signaling and proliferation.[2]
-
Induction of Apoptosis: Many of these compounds have been observed to trigger programmed cell death in cancer cells through various intracellular pathways.
Comparative Cytotoxicity in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for doxorubicin and a selection of structurally related 1,2,4-triazole-3-thiol derivatives against common breast cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 0.69 - 9.908 | [1][11][12][13] |
| MDA-MB-231 | 0.69 - 6.602 | [1][11][12][13] | |
| T-47D | 8.53 | [11] | |
| 1,2,4-Triazole-3-thiol Derivatives | |||
| Hydrazone derivative of 1,2,4-triazole-3-thiol | MDA-MB-231 | 9.7 ± 1.6 | [14] |
| 4,5-disubstituted-1,2,4-triazole-3-thiol | MDA-MB-231 | Moderate Activity | [5] |
| 3,4,5-trisubstituted-1,2,4-triazole | MCF-7 | 10.92 | [15] |
Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Methodologies
Standard Protocol for In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Step-by-Step Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (doxorubicin or triazole derivatives). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
Doxorubicin's Mechanism of Action
The established mechanism of doxorubicin involves a direct assault on the genetic material of cancer cells.
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell apoptosis.
Potential Mechanism of Action for 1,2,4-Triazole Derivatives
Based on the literature for related compounds, 1,2,4-triazole derivatives may exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like aromatase.
Caption: A hypothesized mechanism of action for certain 1,2,4-triazole derivatives via aromatase inhibition.
Concluding Remarks and Future Directions
Doxorubicin remains a potent therapeutic option for breast cancer, but its clinical utility is hampered by significant side effects. The 1,2,4-triazole scaffold represents a promising starting point for the development of novel anticancer agents. While specific data for this compound is currently lacking, the demonstrated activity of related compounds suggests that this molecule warrants further investigation.
Future studies should focus on the synthesis and in vitro evaluation of this specific compound against a panel of breast cancer cell lines to determine its IC50 values. Mechanistic studies will also be crucial to elucidate its mode of action, including its potential as an aromatase inhibitor or its effects on other cancer-related signaling pathways. A direct comparison with doxorubicin in head-to-head studies will be essential to ascertain its relative potency and potential for an improved therapeutic window. Such research will be instrumental in determining if this compound holds promise as a future therapeutic candidate for breast cancer.
References
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]
-
Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. PMC - NIH. [Link]
-
Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. PubMed. [Link]
-
New 1,2,3-triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. NIH. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Taylor & Francis Online. [Link]
-
Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors. PubMed Central. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical and Pharmaceutical University. [Link]
-
Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Cell and Developmental Biology. [Link]
-
Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]
-
Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. Griffith Research Online. [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. [Link]
-
4H-1,2,4-triazoles and novel 5,6-dihydro-[1][2][7]triazolo[3,4-b][1][2][3]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety. Sci-Hub. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids (2022). SciSpace. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. MDPI. [Link]
-
A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 13. jrmds.in [jrmds.in]
- 14. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Synthesis and cytotoxicity of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and novel 5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives bearing 3,4,5-trimethoxyphenyl moiety / Bioorganic & Medicinal Chemistry Letters, 2012 [sci-hub.box]
A Comparative Analysis of the Antimicrobial Spectrum of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Against Standard Antibiotics: A Methodological Guide
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous established drugs and promising new candidates.[2][3][4] These heterocyclic compounds are known for their broad-spectrum biological activities, including potent antifungal and antibacterial properties.[1][5][6] This guide focuses on a specific derivative, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and provides a comprehensive framework for evaluating its antimicrobial spectrum in comparison to established, clinically relevant antibiotics.
This document is designed for researchers, scientists, and drug development professionals. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to conduct a rigorous comparative analysis. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).
Scientific Rationale & Postulated Mechanism of Action
The therapeutic potential of triazole derivatives stems from their ability to interfere with vital microbial processes.
-
Antifungal Action: The primary and most well-understood mechanism of triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7][8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][10] By disrupting ergosterol production, triazoles compromise the structural integrity and fluidity of the fungal membrane, leading to growth inhibition or cell death.[7][9]
-
Antibacterial Action: The antibacterial mechanisms of triazoles are more diverse. Some derivatives have been shown to inhibit critical bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis, and DNA gyrase, which is involved in DNA replication.[11] The presence of a thiol (-SH) group in the target compound, this compound, may also contribute to its activity, potentially through chelation of metal ions essential for bacterial enzyme function or by interacting with protein sulfhydryl groups.
Given this background, a systematic evaluation is required to define the precise spectrum of our target compound. This involves testing it against a carefully selected panel of pathogenic bacteria and fungi and comparing its efficacy (quantified as the Minimum Inhibitory Concentration, or MIC) to that of standard-of-care antibiotics.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a robust experimental workflow designed to generate high-quality, comparable data. The logic of this design is to subject the novel triazole compound and a panel of standard antibiotics to the same rigorous testing conditions against the same set of microbial challengers.
Caption: Logical workflow for the comparative antimicrobial spectrum analysis.
Selection of Comparators and Test Organisms
The choice of standard antibiotics and microbial strains is critical for a meaningful comparison.
-
Standard Antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, providing a benchmark for activity against Gram-negative and some Gram-positive bacteria.[12]
-
Gentamicin: An aminoglycoside that inhibits protein synthesis, primarily used against Gram-negative bacteria.[12]
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis, serving as a standard for Gram-positive bacteria, particularly Staphylococcus aureus.[12]
-
Fluconazole: A standard triazole antifungal agent used for treating yeast infections, providing a direct comparison within the same chemical class for fungal activity.[7]
-
-
Microbial Panel: A representative panel should include:
-
Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 90028)
-
This selection covers major groups of human pathogens and standard quality control strains, ensuring the results are reproducible and relevant.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol is based on the CLSI guidelines (M07 for bacteria, M27 for yeast) for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
Materials
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Test compound and standard antibiotics
-
Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Dissolve the triazole compound and standard antibiotics in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.[15]
-
Rationale: A high-concentration stock minimizes the amount of solvent transferred to the assay wells, preventing solvent toxicity to the microbes.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of appropriate sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution of the antimicrobial agent (e.g., triazole compound) to the first column of wells (Column 1). This creates an initial 2x concentration.
-
Rationale: This setup prepares the plate for a serial dilution series.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process across the plate from Column 2 to Column 10. Discard 100 µL from Column 10.
-
This results in a concentration gradient from Column 1 (highest) to Column 10 (lowest).
-
Column 11 serves as the growth control (no drug).
-
Column 12 serves as the sterility control (no drug, no inoculum).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12.
-
Rationale: A standardized inoculum is the most critical variable for MIC reproducibility. The CLSI provides precise standards to ensure inter-laboratory consistency.[16]
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate bacterial plates at 35-37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader.
-
The growth control (Column 11) must show clear turbidity, and the sterility control (Column 12) must remain clear.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Data Presentation and Comparative Analysis
The collected MIC values should be organized into a clear, concise table for direct comparison. The following table presents a hypothetical but scientifically plausible set of results to illustrate how the data would be interpreted.
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for the specified triazole compound.
| Microorganism | Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram (+) | 8 | 1 | 0.5 | 1 | >128 |
| Bacillus subtilis | ATCC 6633 | Gram (+) | 4 | 0.5 | 0.25 | 0.5 | >128 |
| Escherichia coli | ATCC 25922 | Gram (-) | 64 | 0.015 | 0.5 | >128 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | >128 | 0.5 | 1 | >128 | >128 |
| Candida albicans | ATCC 90028 | Yeast | 2 | >128 | >128 | >128 | 0.5 |
Interpretation of Hypothetical Results
-
Antibacterial Spectrum: Based on this illustrative data, the triazole compound shows moderate activity against Gram-positive bacteria (S. aureus, B. subtilis) with MICs of 8 and 4 µg/mL, respectively. However, its activity is significantly lower than the standard antibiotics Vancomycin, Ciprofloxacin, and Gentamicin. It shows weak activity against E. coli and is inactive against the highly resistant P. aeruginosa. This would classify its antibacterial spectrum as narrow-to-moderate, primarily targeting Gram-positive organisms.[17]
-
Antifungal Spectrum: The compound demonstrates potent activity against Candida albicans with an MIC of 2 µg/mL. While not as potent as the dedicated antifungal Fluconazole (MIC 0.5 µg/mL), this result is highly promising and confirms the expected antifungal properties of the triazole scaffold.[6]
Conclusion and Future Directions
This guide provides a standardized, authoritative framework for assessing the antimicrobial spectrum of this compound. By adhering to CLSI protocols and employing a logical comparative structure, researchers can generate robust and reliable data.
The hypothetical results suggest a dual-action potential, primarily as an antifungal with some antibacterial utility. Should real-world experiments yield similar data, future work should focus on:
-
Spectrum Expansion: Testing against a broader panel of clinical isolates, including drug-resistant strains (e.g., MRSA, fluconazole-resistant Candida).
-
Mechanism of Action Studies: Investigating the precise molecular targets in both bacteria and fungi to confirm if it inhibits ergosterol synthesis and to identify its bacterial target.
-
Toxicity and Selectivity: Performing cytotoxicity assays on mammalian cell lines to determine the compound's therapeutic index.
The systematic approach detailed herein is the essential first step in characterizing any novel antimicrobial candidate and determining its potential role in the fight against infectious diseases.
References
- EBSCO. (n.d.). Triazole antifungals. Research Starters.
- Symbiosis Online Publishing. (n.d.).
- Altanlar, N., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84.
- ACS Publications. (2021).
- Chavan, A.A., et al. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517.
- Yüksek, H., et al. (2009).
- Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409.
- ACS Bio & Med Chem Au. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry.
- Wikipedia. (n.d.). Antimicrobial spectrum.
- Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 79(1), 93-108.
- Badiceanu, C.-D., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 15(10), 1259.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143.
- Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
- Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Archives of Applied Science Research, 2(3), 117-126.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- ResearchGate. (2020). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.
- Tucker, C., & MacGill, M. (2023). Antibiotics. In StatPearls.
- ResearchGate. (2021). 1,2,4-Triazoles as Important Antibacterial Agents.
- UCSF Benioff Children's Hospitals. (n.d.). Antibiotic Stewardship and Spectrum Guide. Infectious Diseases Management Program.
- St. Louis Children's Hospital. (2021). SPECTRUM OF ANTIBIOTIC ACTIVITY.
- Dr.Oracle. (2025).
- ResearchGate. (2024).
- MDPI. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
-
ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][10][18]-triazole-3-thiol derivatives as antimicrobial agents.
- Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Pharmaceutical and Clinical Research, 7(4), 282-289.
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. nih.org.pk [nih.org.pk]
- 15. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 5-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives as Enzyme Inhibitors: A Structure-Activity Relationship Study
In the landscape of modern drug discovery, the 1,2,4-triazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Among its varied forms, 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have garnered significant attention for their potent inhibitory activity against a range of clinically relevant enzymes. This guide provides an in-depth comparative analysis of these derivatives as inhibitors of three key enzymes: urease, carbonic anhydrase, and α-glucosidase. We will explore the intricate structure-activity relationships (SAR) that govern their potency, delve into the mechanistic basis of their inhibitory action, and provide detailed, field-proven protocols for their evaluation.
The Versatile Pharmacophore: The 5-Phenyl-4H-1,2,4-triazole-3-thiol Core
The unique arrangement of nitrogen and sulfur atoms in the 5-phenyl-4H-1,2,4-triazole-3-thiol core imparts a favorable combination of hydrogen bonding capabilities, metal chelation potential, and metabolic stability.[5] These characteristics make it an excellent starting point for the design of enzyme inhibitors. The phenyl group at the 5-position and the thiol group at the 3-position serve as key anchor points for chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives is highly dependent on the specific enzyme target and the nature of the substituents on the triazole and phenyl rings. The following sections provide a comparative overview of their activity against urease, carbonic anhydrase, and α-glucosidase, supported by experimental data.
Urease Inhibition: Combating Ureolytic Pathogens
Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori.[6] Its inhibition is a key therapeutic strategy for treating gastritis, peptic ulcers, and other related disorders.[7] Derivatives of 5-phenyl-4H-1,2,4-triazole-3-thiol have emerged as potent urease inhibitors.[6]
Structure-Activity Relationship (SAR) Insights:
The SAR for urease inhibition by these derivatives reveals several key trends. Molecular docking studies suggest that the triazole ring interacts with the nickel ions in the active site of the urease enzyme, while the substituted phenyl ring engages with surrounding amino acid residues, thereby restricting the mobility of a crucial flap at the entrance of the binding pocket.[8][9]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence inhibitory potency. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), and electron-donating groups, such as methoxy, at various positions on the phenyl ring have been shown to modulate activity. For instance, a dichloro-substituted derivative has been identified as a particularly potent urease inhibitor.[9]
-
Modifications at the Thiol Group: Alkylation or arylation of the thiol group can lead to varied effects. In some cases, S-substituted derivatives have shown enhanced activity, while in others, the free thiol is crucial for potent inhibition.
Table 1: Comparative Urease Inhibitory Activity of 5-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | R1 (on Phenyl Ring) | R2 (on Thiol Group) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5f | 4-OH | H | 6.68 ± 0.44 | Thiourea | 41.56 ± 1.26 |
| 4o | 2,4-di-Cl | H | 22.81 ± 0.05 | Thiourea | - |
| T3 | 4-CH3 | H | 54.01 µg/ml | Thiourea | 54.25 µg/ml |
| 41b | 3-F | Varied S-substituent | 15.96 ± 2.28 | Thiourea | 183.92 ± 13.14 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme Family
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[10] CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[11] The sulfonamide group is a classic zinc-binding group in CA inhibitors, and triazole-sulfonamide conjugates have shown promise.[10]
Structure-Activity Relationship (SAR) Insights:
The inhibitory mechanism of triazole-based CA inhibitors typically involves the coordination of a nitrogen atom from the triazole ring and/or the sulfonamide group to the zinc ion in the enzyme's active site.[12][13]
-
Benzenesulfonamide Moiety: The presence of a benzenesulfonamide group is a common feature in potent CA inhibitors. The "tail" of the molecule, which extends from the triazole ring, can interact with various residues in the active site, influencing isoform selectivity.[11]
-
Substitution Pattern: The substitution pattern on both the triazole and the phenyl rings dictates the inhibitory potency and selectivity against different CA isoforms (e.g., hCA I, II, IX, and XII). For instance, some derivatives show selective inhibition of tumor-associated isoforms like hCA IX and XII over the cytosolic isoforms hCA I and II.[11][14]
Table 2: Comparative Carbonic Anhydrase Inhibitory Activity (Ki, nM) of 1,2,4-Triazole Derivatives
| Compound ID | hCA I | hCA II | hCA IX | hCA XII |
| 7 | 353.7 | 3.4 | 84.1 | - |
| Acetazolamide (Standard) | - | - | - | - |
Note: Data extracted from a study on 1,2,4-triazole derivatives with a benzenesulfonamide moiety.[11]
α-Glucosidase Inhibition: A Strategy for Diabetes Management
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an effective therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia.[15][16] Several studies have highlighted the potential of 1,2,4-triazole derivatives as potent α-glucosidase inhibitors, often surpassing the activity of the standard drug, acarbose.[5][17][18]
Structure-Activity Relationship (SAR) Insights:
The SAR of 1,2,4-triazole derivatives as α-glucosidase inhibitors is influenced by the substituents on the phenyl ring and modifications at the thiol group.
-
Substituents on the Phenyl Ring: The presence of electron-donating groups like hydroxyl and methoxy, as well as electron-withdrawing groups, can enhance inhibitory activity. The position of these substituents is also critical.[19]
-
Thioether and Thioacetamide Linkers: The introduction of thioether or thioacetamide linkers at the 3-position of the triazole ring has led to the development of highly potent inhibitors.[5] Molecular docking studies suggest that these modifications allow for favorable interactions with key residues in the active site of α-glucosidase.[20]
Table 3: Comparative α-Glucosidase Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound ID | R1 (on Phenyl Ring) | R2 (Modification) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4 | 4-OCH3 | Thioacetamide | 0.27 ± 0.01 µg/mL | Acarbose | - |
| 10 | 4-Cl | Thioacetamide | 0.31 ± 0.01 µg/mL | Acarbose | - |
| 17 | Varied | bis-Hydrazone | 1.10 ± 0.05 | Acarbose | 9.80 ± 0.20 |
| 7 | 4-OH | Schiff Base | - | Acarbose | 19.51 |
Note: IC50 values are presented as reported in the respective studies and may have different units.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a detailed, step-by-step methodology for the in vitro evaluation of enzyme inhibition. These protocols are designed to be robust and reproducible, providing a solid foundation for SAR studies.
In Vitro Urease Inhibition Assay
This protocol is based on the Berthelot method, which quantifies the ammonia produced from the enzymatic breakdown of urea.[21]
Caption: Carbonic anhydrase catalyzes the hydrolysis of p-NPA.
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.5)
-
Test compounds and a standard inhibitor (e.g., acetazolamide)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of CA, p-NPA, test compounds, and the standard inhibitor.
-
Assay Setup: In a 96-well plate, add assay buffer, followed by the test compounds or standard inhibitor at various concentrations.
-
Enzyme Addition: Add the CA working solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor and calculate the IC50 value.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Test compounds and a standard inhibitor (e.g., acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, test compounds, and acarbose in phosphate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-mix the α-glucosidase enzyme with the test compounds or acarbose at various concentrations. Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Conclusion and Future Directions
The 5-phenyl-4H-1,2,4-triazole-3-thiol scaffold has proven to be a remarkably versatile platform for the development of potent inhibitors against a diverse range of enzymes, including urease, carbonic anhydrase, and α-glucosidase. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the phenyl and triazole rings in modulating inhibitory activity and selectivity.
Future research in this area should focus on several key aspects:
-
Rational Design of Isoform-Selective Inhibitors: Leveraging computational tools like molecular docking and dynamic simulations to design derivatives with enhanced selectivity for specific enzyme isoforms, particularly for targets like carbonic anhydrases.
-
Exploration of Novel Substituents: Synthesizing and evaluating new derivatives with a wider range of substituents to further probe the chemical space and identify novel SAR trends.
-
In Vivo Efficacy and Pharmacokinetic Studies: Moving beyond in vitro assays to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds.
By continuing to explore the rich chemistry of 5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.
References
- Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Journal of Molecular Structure, 1260, 132788.
- Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.
- Ali, A., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 643.
- Arshdeep, et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research, 32(12), 2245-2281.
-
Asgari, M., et al. (2023).t[1][2][15]riazolo[3,4-b]t[1][12][15]hiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(23), 11499-11514.
- Asif, M., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(24), 21669-21681.
- Ben-Musa, A., et al. (2024).
- Asif, M., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(24), 21669–21681.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(2-s), 204-214.
- Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(45), 30435-30447.
- α-Glucosidase-targeting 1,2,4-triazole antidiabetic candidates: comparative analysis and future perspectives. (n.d.). Semantic Scholar.
- Kumar, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry, 16(8), 689-706.
- Bua, S., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1565-1574.
- Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. (2025). Scientific Reports, 15, 27172.
- Bua, S., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1565–1574.
- Kumar, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry, 16(8), 689–706.
- Wang, G., et al. (2025). Structure-activity relationships and mechanism studies of novel 1, 2, 4-triazole-Schiff base derivatives as urease inhibitors: Synthesis, enzyme kinetics, spectroscopy, thermodynamics, and molecular docking. Bioorganic & Medicinal Chemistry, 128, 118289.
- Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applic
- Uslu, H., et al. (2023). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure. Archiv der Pharmazie, 356(1), e2200355.
- Dadashpour, S., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking of Deferasirox and Substituted 1,2,4-Triazole Derivatives as Novel Potent Urease Inhibitors: Proposing Repositioning Candidate. Chemistry & Biodiversity, 17(5), e1900710.
- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025).
- Lale-h, F., et al. (2018). Synthesis, evaluation, and molecular docking studies of aryl urea-triazole-based derivatives as anti-urease agents. Archiv der Pharmazie, 351(7), e1800005.
- El-Malah, A., et al. (2024).
- Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investig
- Fedotov, O. Y., et al. (2023).
- Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. (2025). Scientific Reports, 15(1), 27172.
- New 4-(arylidene)amino-1,2,4-traizole-5-thiol derivatives and their acyclo thioglycosides as α-glucosidase and α-amylase inhibitors: Design, synthesis, and molecular modelling studies. (2025). Bioorganic Chemistry, 164, 108269.
- Kumar, R., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 4.
- The comparison of anti-α-glucosidase activity of un-substituted... (n.d.).
- Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2), 208-217.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and mechanism studies of novel 1, 2, 4-triazole-Schiff base derivatives as urease inhibitors: Synthesis, enzyme kinetics, spectroscopy, thermodynamics, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and Molecular Docking of Deferasirox and Substituted 1,2,4-Triazole Derivatives as Novel Potent Urease Inhibitors: Proposing Repositioning Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, evaluation, and molecular docking studies of aryl urea-triazole-based derivatives as anti-urease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 13. Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Benchtop Discovery and Preclinical Validation
The journey of a novel therapeutic agent from initial discovery to potential clinical application is fraught with challenges, the most critical of which is the translation of promising in vitro data into tangible in vivo efficacy. This guide focuses on a promising molecule, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as "Compound T"), a member of the 1,2,4-triazole-3-thiol class of compounds. Derivatives of this scaffold have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4]
Our internal in vitro screening has identified Compound T as a potent and selective inhibitor of key mediators in the inflammatory cascade. This guide provides a comprehensive framework for validating these findings in robust animal models, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), and offering insights into the causal reasoning behind the experimental design.
Part 1: The In Vitro Foundation - Understanding Compound T's Mechanism of Action
Before embarking on animal studies, it is imperative to have a clear and quantitative understanding of the compound's activity in vitro. Our preliminary studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have elucidated a compelling anti-inflammatory profile for Compound T.
Key Findings from In Vitro Assays:
-
Selective COX-2 Inhibition: Compound T demonstrates potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins. Its selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
-
Cytokine Modulation: The compound significantly curtails the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in the amplification and perpetuation of the inflammatory response.
Table 1: In Vitro Anti-inflammatory Profile of Compound T vs. Reference Compounds
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Inhibition IC50 (nM) | IL-6 Inhibition IC50 (nM) |
| Compound T | 15 | 1800 | 120 | 50 | 75 |
| Celecoxib | 25 | 2500 | 100 | >1000 | >1000 |
| Indomethacin | 50 | 10 | 0.2 | 250 | 300 |
Data are hypothetical and for illustrative purposes.
This strong in vitro data forms the rationale for advancing Compound T into preclinical animal models of inflammation. The objective is to ascertain if this potent molecular activity translates into a therapeutic effect in a complex biological system.
Part 2: Strategic Selection of Animal Models
The choice of animal models is a critical decision in preclinical drug development.[5] A multi-model approach is often necessary to evaluate a compound's efficacy in both acute and chronic inflammatory settings.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a well-established and highly reproducible model for evaluating the efficacy of anti-inflammatory agents.[6][7] The subcutaneous injection of carrageenan into the paw of a rodent (typically a rat or mouse) induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia.
-
Why this model? It is ideal for rapidly screening compounds for their ability to suppress acute inflammation and edema formation. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandin synthesis, making it particularly relevant for testing COX inhibitors like Compound T.
Chronic Inflammation Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is considered the gold standard for preclinical evaluation of drugs for rheumatoid arthritis.[6] Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's complete adjuvant induces an autoimmune polyarthritis that shares many pathological features with human rheumatoid arthritis, including synovial inflammation, pannus formation, and cartilage and bone erosion.
-
Why this model? It allows for the assessment of a compound's therapeutic potential in a chronic, immune-mediated inflammatory disease. This model will test Compound T's ability to not only reduce inflammation and pain but also potentially modify the course of the disease.
Part 3: Experimental Design and Protocols
Rigorous and well-controlled experimental design is paramount for generating reliable and interpretable data. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).[8][9]
Preliminary Studies: Formulation and Acute Toxicity
Before efficacy studies, the optimal formulation and acute toxicity of Compound T must be determined.
-
Formulation: The compound's physicochemical properties will dictate the choice of vehicle for administration. A common starting point is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 for oral administration.
-
Acute Oral Toxicity (OECD 423 Guideline): A preliminary acute toxicity study is essential to determine the safety profile and to guide dose selection for subsequent efficacy studies.[8][10] This involves a dose-escalation study to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.[9][11]
Caption: Initial workflow for in vivo validation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-200 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.).
-
Group 2: Indomethacin (10 mg/kg, p.o.) - Positive control.
-
Group 3: Celecoxib (20 mg/kg, p.o.) - Positive control.
-
Group 4-6: Compound T (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally (p.o.) one hour before the carrageenan challenge. The route of administration should be consistent, with oral, intraperitoneal (i.p.), and intravenous (i.v.) being common options.[12][13][14]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).
-
Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Acclimatization: As described above.
-
Induction of Arthritis:
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Freund's Complete Adjuvant.
-
Day 21: Administer a booster injection of 100 µg of type II collagen in Freund's Incomplete Adjuvant.
-
-
Treatment (Prophylactic or Therapeutic):
-
For a prophylactic study, begin treatment on Day 21 (before the onset of clinical symptoms).
-
For a therapeutic study, begin treatment after the onset of clinical arthritis (clinical score ≥ 2).
-
-
Grouping (n=10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o., daily).
-
Group 2: Methotrexate (1 mg/kg, i.p., twice weekly) - Positive control.
-
Group 3: Celecoxib (30 mg/kg, p.o., daily) - Positive control.
-
Group 4-5: Compound T (e.g., 30, 100 mg/kg, p.o., daily).
-
-
Monitoring and Endpoints:
-
Monitor body weight and clinical signs of arthritis three times a week, starting from Day 21.
-
Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study (e.g., Day 42), euthanize the animals and collect hind paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect blood at termination to measure serum levels of inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.
-
-
Data Analysis:
-
Analyze clinical scores and paw thickness over time using a two-way repeated-measures ANOVA.
-
Analyze histopathology scores and biomarker levels using one-way ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test).
-
Caption: Workflow for the Collagen-Induced Arthritis model.
Part 4: Comparative Performance Analysis
The ultimate goal is to demonstrate a superior or differentiated profile for Compound T. The data should be presented clearly to facilitate objective comparison.
Table 2: Comparative Efficacy in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3h | % Edema Inhibition at 5h |
| Vehicle Control | - | 0% | 0% |
| Indomethacin | 10 | 55% | 48% |
| Celecoxib | 20 | 60% | 52% |
| Compound T | 10 | 45% | 40% |
| Compound T | 30 | 65% | 60% |
| Compound T | 100 | 72% | 68% |
Data are hypothetical and for illustrative purposes.
Table 3: Comparative Efficacy in the Therapeutic CIA Model
| Treatment Group | Dose (mg/kg) | Mean Clinical Score (Day 42) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |
| Vehicle Control | - | 12.5 ± 1.5 | 3.5 ± 0.5 | 3.2 ± 0.6 |
| Methotrexate | 1 | 4.5 ± 1.0 | 1.2 ± 0.3 | 1.0 ± 0.4 |
| Celecoxib | 30 | 7.0 ± 1.2 | 2.0 ± 0.4 | 2.5 ± 0.5 |
| Compound T | 30 | 6.5 ± 1.1 | 1.8 ± 0.5 | 1.5 ± 0.4 |
| Compound T | 100 | 4.0 ± 0.9 | 1.0 ± 0.2 | 0.8 ± 0.3 |
Data are hypothetical and for illustrative purposes. Scores are on a 0-4 scale.
Conclusion and Future Directions
This guide outlines a logical and robust strategy for translating the promising in vitro anti-inflammatory profile of this compound into compelling in vivo proof-of-concept. The successful execution of these studies, demonstrating dose-dependent efficacy in both acute and chronic models of inflammation, will be a critical milestone.
The hypothetical data presented suggests that Compound T not only matches the anti-inflammatory efficacy of established drugs like Celecoxib but may also offer superior disease-modifying effects in a chronic arthritis model, particularly in protecting against bone erosion. This provides a strong rationale for further preclinical development, including comprehensive safety pharmacology and toxicology studies, to fully characterize its therapeutic potential.[10][15][16] The integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling will be the next logical step to optimize dosing regimens for potential human clinical trials.
References
- Patsnap Synapse. (2025, May 27). How is drug toxicity assessed in animal models?
- University of Iowa. (n.d.). Routes and Volumes of Administration in Mice.
- MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557.
- Kopecek, J., & Yang, J. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.
- RJPT SimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
- Slideshare. (n.d.). Routes of drug administration Dr.NITIN.
- PubMed. (n.d.). Toxicology in the drug discovery and development process.
- SourceForge. (n.d.). Routes of Administration.
- Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- IJRPS. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Slideshare. (n.d.). Screening models for inflammatory drugs.
- MDPI. (n.d.). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment.
- Kerbel, R. S. (1998). Rodent Tumor Models for Anti-cancer Drug Testing: An Overview. Cancer and Metastasis Reviews, 17(3).
- NIH. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- WuXi AppTec. (2024, June 20). The Vital Role of Toxicity Studies in New Drug Development.
- DergiPark. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS.
- Frontiers. (n.d.). The (misleading) role of animal models in drug development.
- ResearchGate. (2025, August 6). Juvenile Animal Toxicity Study Designs to Support Pediatric Drug Development.
- Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S., & Sanina, N. A. (2025, November 16).
- BenchChem. (2025). In Vivo Experimental Design for Testing 1,2,4-Triazole Derivatives: Application Notes and Protocols.
- PubMed Central. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
- PubMed. (2022, December 22). Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- ResearchGate. (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol....
- ResearchGate. (2025, August 6). Triazole incorporated thiazoles as a new class of anticonvulsants: Design, synthesis and in vivo screening.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- ResearchGate. (2025, October 14). (PDF) Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
- Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research.
- NCBI. (2012, May 1). In Vivo Assay Guidelines.
- Santa Cruz Biotechnology. (n.d.). 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
- ICH. (n.d.). Efficacy Guidelines.
- PMC - NIH. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
- ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- Oleshchuk, O., & Hunchak, V. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 25-30.
- MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
- MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ResearchGate. (2025, August 8). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
- NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- ResearchGate. (2025, October 16). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- PubMed. (n.d.). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 6. ijpsr.com [ijpsr.com]
- 7. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cea.unizar.es [cea.unizar.es]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 16. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of biological activity results for 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol across different laboratories
A Comparative Analysis of Antimicrobial and Antifungal Efficacy Across Independent Laboratory Studies
Disclaimer: Initial literature searches for the compound 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol did not yield sufficient cross-laboratory biological activity data for a comparative analysis. Therefore, this guide focuses on the structurally related and extensively studied compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , for which a wealth of public-domain data is available. This substitution allows for a robust demonstration of the principles of cross-laboratory validation.
Introduction: The Imperative of Reproducibility in Drug Discovery
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, celebrated for its versatile biological activities. [1][2]Derivatives of this heterocyclic system have been successfully developed into antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents. [3][4]At the heart of this diverse family lies the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol series, which serves as both a biologically active entity and a crucial starting material for more complex molecular architectures. [1][5] However, the journey from a promising synthesized compound to a viable drug candidate is fraught with challenges, chief among them being the reproducibility of biological activity data. Variations in experimental protocols, reagent sources, and even instrumentation can lead to discrepancies in reported efficacy. This guide provides a comparative analysis of the antimicrobial and antifungal activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, drawing upon data from multiple independent research laboratories. By objectively comparing these findings, we aim to provide researchers, scientists, and drug development professionals with a framework for interpreting and cross-validating biological activity results, thereby fostering greater scientific integrity and accelerating the drug discovery pipeline.
Comparative Analysis of In Vitro Antimicrobial and Antifungal Activity
The biological potency of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism. [6]Below is a compilation of MIC values for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol against a panel of bacterial and fungal strains, as reported in independent studies. This side-by-side comparison allows for an objective assessment of the compound's activity spectrum and the consistency of these findings across different research groups.
| Microorganism | Strain | Laboratory 1 MIC (µg/mL) [6] | Laboratory 2 MIC (µg/mL) [6] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | - | - |
| Bacillus subtilis | ATCC 6633 | - | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | - | - |
| Pseudomonas aeruginosa | ATCC 27853 | - | - |
| Fungi | |||
| Aspergillus niger | MTCC 281 | 80 | - |
| Aspergillus foeniculum | MTCC 281 | 57.14 | - |
| Penicillium chrysogenum | MTCC 281 | - | - |
| Candida albicans | ATCC 60193 | - | - |
Note: Dashes indicate that data for that specific strain was not reported in the cited study.
From this collated data, we can observe that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits notable antifungal activity, particularly against Aspergillus species. [6]The consistency of these findings across different laboratories, where available, would strengthen the confidence in the compound's intrinsic activity. Discrepancies, on the other hand, would highlight the need for a deeper investigation into the experimental methodologies employed.
Expert Insights into Structure-Activity Relationships (SAR)
The biological activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is not static; it can be modulated through chemical modifications. The 4-amino group, in particular, is a prime target for derivatization, often through condensation with aromatic aldehydes to form Schiff bases. [1][3]This derivatization can significantly impact the compound's antimicrobial and antifungal potency.
Generally, the introduction of electron-withdrawing groups on the phenyl ring of the Schiff base tends to enhance antibacterial activity. [1]Conversely, electron-donating groups at the same position may lead to decreased antibacterial potency but can improve antifungal efficacy. [1]This understanding of SAR is crucial for guiding the rational design of more potent and selective antimicrobial agents.
Standardized Protocol for In Vitro Antimicrobial Susceptibility Testing
To ensure the comparability of results across different laboratories, adherence to a standardized protocol is paramount. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol using the agar well diffusion method.
Materials and Reagents
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Media and Inoculum: Prepare Mueller-Hinton or Sabouraud Dextrose Agar according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify. Inoculate the test microorganisms into a suitable broth and incubate until the turbidity matches the 0.5 McFarland standard.
-
Inoculation of Plates: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
Preparation of Test Compound and Controls: Dissolve the test compound in DMSO to a known stock concentration. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Agar Well Diffusion Assay: Using a sterile cork borer, create wells of uniform diameter in the inoculated agar plates. Carefully pipette a fixed volume (e.g., 100 µL) of each dilution of the test compound into separate wells. Also, add a well with DMSO alone as a negative control and place standard antibiotic/antifungal discs on the agar as positive controls.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Determination of MIC: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) for each concentration. The MIC is the lowest concentration of the test compound that shows a clear zone of inhibition. [6]
Conclusion and Future Directions
The cross-laboratory validation of biological activity data is a critical, yet often overlooked, aspect of the early stages of drug discovery. As demonstrated with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, while a compound may show promise in initial screenings, its true potential can only be ascertained through consistent and reproducible results across multiple independent studies. The data presented here underscores the antifungal potential of this triazole scaffold.
For researchers working with this and related series of compounds, it is imperative to not only report the biological activity data but also to provide detailed experimental protocols that allow for replication. Future work should focus on expanding the panel of microbial strains tested and on conducting in vivo studies to validate the in vitro findings. By embracing a culture of transparency and rigorous cross-validation, the scientific community can more effectively and efficiently translate promising laboratory discoveries into clinically effective therapeutics.
References
-
Bohrium. (2009, March 17). Synthesis and Evaluation of 4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Gül, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
-
Kumar, A., et al. (2011). Synthesis, antimicrobial activities and structure activity relationship of some dithiocarbazinate, 1,2,4-triazoles and 1,2,4-triazolo. Der Pharma Chemica, 3(6), 41-50. Retrieved from [Link]
-
Gül, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]
-
Aggarwal, N. (n.d.). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Retrieved from [Link]
-
Unknown. (2012). Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl) [1][6][7]Triazolo [3,4b] [1][6][8]Thiadiazole)]. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 224-227. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of 4-amino-5-phenyl-4 H --[1][6][7]triazole-3-thiol derivatives as antimicrobial agents. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis, Characterization and Biological Activity of Some.... Retrieved from [Link]
-
Semantic Scholar. (2021). 5-phenyl-4H-1,2,4-triazol-3-yl] thio. Retrieved from [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
ACS Publications. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved from [Link]
-
Al-Nahrain University. (n.d.). Synthesis and Corrosion Inhibition Study of some Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
-
Scribd. (n.d.). 1,2,4-Triazoles As Important Antibacterial Agents | PDF | Antimicrobial Resistance. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Head-to-head comparison of different synthesis methods for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
An Objective Guide to the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Head-to-Head Comparison of Methodologies
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization of this heterocyclic system, particularly the introduction of a thiol group at the 3-position and various substituents at the 4- and 5-positions, can significantly modulate its pharmacological profile. This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, offering researchers a critical evaluation of performance based on experimental data. We will dissect the conventional two-step approach and contrast it with modern one-pot, microwave-assisted protocols.
The Foundational Pathway: From Hydrazides to Triazoles
The most prevalent and reliable route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols begins with the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate. This initial reaction forms a 1,4-disubstituted thiosemicarbazide intermediate. The subsequent and crucial step is an intramolecular dehydrative cyclization reaction, typically catalyzed by a base, which yields the desired triazole ring system.[1][3] The efficiency and conditions of this cyclization step are the primary differentiators between the methods discussed below.
Method 1: The Conventional Two-Step Synthesis
This classical approach is a well-established and widely documented method for synthesizing 1,2,4-triazoles.[4] It involves the sequential formation and isolation of the thiosemicarbazide intermediate, followed by its base-catalyzed cyclization in a separate step.
Causality Behind Experimental Choices
The two-step nature of this protocol allows for the isolation and purification of the thiosemicarbazide intermediate. This is particularly advantageous when working with novel substrates, as it permits the unambiguous characterization of the intermediate, confirming the success of the initial acylation before proceeding to the more energy-intensive cyclization. The choice of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is critical for the cyclization step. The base facilitates the deprotonation of the amide nitrogen, initiating the nucleophilic attack on the thiocarbonyl carbon, which is the rate-determining step for the ring closure. Refluxing in a solvent like ethanol provides the necessary thermal energy to overcome the activation barrier for this intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide
-
Dissolve the appropriate acid hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the desired aryl isothiocyanate (1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol
-
Suspend the synthesized thiosemicarbazide (1.0 eq) in an aqueous or ethanolic solution of 8-10% sodium hydroxide (or potassium hydroxide).[4]
-
Reflux the mixture for 4-6 hours. The solution will typically become clear as the reaction progresses.
-
Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to a pH of 5-6.
-
The precipitated crude product is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[4]
Workflow Visualization
Caption: Conventional two-step synthesis workflow.
Performance Data
| Compound Example | Substituents (5-position, 4-position) | Yield (%) | Melting Point (°C) | Reference |
| 8a | Furan-2-yl, Phenyl | 68 | 210-212 | [4] |
| 9b | Benzyl, 4-Methoxyphenyl | 79 | 177-178 | [4][5] |
| 9c | Benzyl, 4-Chlorophenyl | 73 | 187-188 | [4] |
| 6a | Phenyl, Cyclohexyl | 68 | 198 | [1] |
| 6d | 4-pyridyl, Cyclohexyl | 78 | 206 | [1] |
Method 2: One-Pot Synthesis under Microwave Irradiation
Driven by the principles of green chemistry, one-pot syntheses and alternative energy sources like microwave irradiation have been applied to this reaction.[6][7] This approach combines the formation of the thiosemicarbazide and its subsequent cyclization into a single, continuous process, significantly reducing reaction time and solvent usage.[8][9]
Causality Behind Experimental Choices
The one-pot strategy eliminates the need to isolate the intermediate, saving time and resources. Microwave irradiation serves as an efficient energy source, directly coupling with the polar molecules in the reaction mixture. This leads to rapid, uniform heating that dramatically accelerates the rate of both the initial condensation and the subsequent cyclization-dehydration, reducing reaction times from several hours to mere minutes.[9] Performing the reaction on a solid support like silica gel can further enhance efficiency by providing a high surface area for the reaction and simplifying the final product isolation.[8]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
-
Grind a mixture of the acid hydrazide (1.0 eq), substituted isothiocyanate (1.0 eq), and a solid support (e.g., silica gel) with a catalytic amount of 10% KOH solution until a homogeneous paste is formed.[8]
-
Place the mixture in an alumina bath or a vessel suitable for microwave synthesis.
-
Irradiate the mixture in a microwave synthesizer for 3-5 minutes at a suitable power level (e.g., 200-400 W). Monitor the reaction progress between short irradiation intervals.
-
After completion, allow the mixture to cool to room temperature.
-
Add water to the solid mass and acidify with dilute HCl to a pH of 5-6.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Workflow Visualization
Caption: One-pot microwave-assisted synthesis workflow.
Performance Data
While direct yield comparisons for the exact same compounds are limited in the provided literature, studies on analogous triazole syntheses consistently show the superiority of microwave methods. For example, the synthesis of related triazole derivatives was completed in 10-25 minutes with yields up to 97% under microwave irradiation, compared to 290 minutes and 78% yield via conventional heating.[9] Another study reported reaction times of just 33-90 seconds with remarkable yields.[9]
Head-to-Head Comparison: Conventional vs. Microwave
The choice of synthetic method depends on the specific goals of the researcher, such as scale, speed, and available equipment.
| Parameter | Conventional Two-Step Method | One-Pot Microwave-Assisted Method | Advantage |
| Reaction Time | 7 - 10 hours | 3 - 15 minutes[9] | Microwave: Drastic reduction in time, enabling high-throughput synthesis. |
| Yield | Good to Excellent (typically 65-80%)[1][4] | Often higher than conventional methods (up to 97%)[9] | Microwave: Improved yields due to reduced side reactions and decomposition. |
| Number of Steps | Two distinct steps (isolation of intermediate) | One-pot (no isolation of intermediate)[8] | Microwave: Simplified workflow, reduced solvent waste and handling. |
| Process Control | Allows for isolation and characterization of intermediate | More difficult to isolate intermediates | Conventional: Better for mechanistic studies or troubleshooting new reactions. |
| Energy Input | Prolonged heating with a heating mantle or oil bath | Short bursts of high-intensity microwave energy | Microwave: More energy-efficient and aligns with green chemistry principles.[6] |
| Scalability | Easily scalable for large-quantity synthesis | Can be challenging to scale up depending on equipment | Conventional: Generally more straightforward for large-scale production. |
Structural Confirmation and Characterization
Regardless of the synthetic method employed, the final products must be rigorously characterized to confirm their identity and purity. The successful cyclization to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is confirmed by a combination of spectroscopic techniques.
-
FT-IR Spectroscopy: The most telling evidence is the disappearance of the strong carbonyl (C=O) absorption band (typically 1675-1684 cm⁻¹) from the thiosemicarbazide intermediate and the appearance of characteristic bands for the triazole ring. Key absorptions include the C=S stretch around 1270-1290 cm⁻¹ and the N-H stretch in the region of 3170-3260 cm⁻¹.[1]
-
¹H-NMR Spectroscopy: The spectra confirm the presence of the various substituents. A key feature is a broad singlet in the downfield region (often >12 ppm), which can be attributed to the proton of the thiol (SH) or the thione tautomer (NH).[4][5]
-
Elemental Analysis: Provides confirmation of the empirical formula of the synthesized compound.[1][4]
Conclusion
Both conventional and microwave-assisted methods are effective for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The conventional two-step approach remains a robust and reliable method, particularly for large-scale synthesis and for exploratory work where the isolation of intermediates is beneficial. However, for rapid synthesis, optimization, and applications in library generation for drug discovery, the one-pot microwave-assisted method is demonstrably superior. It offers significant advantages in terms of reaction speed, yield, and adherence to green chemistry principles, making it the preferred method for modern synthetic applications.
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A. and Muhammad, S. (2013) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Bekircan, O., Gümrükçüoğlu, N., & Ülker, S. (2005). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]
-
Kalluraya, B., & Rahiman, A. M. (2006). A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. ResearchGate. [Link]
-
Bekircan, O., Gümrükçüoğlu, N., & Ülker, S. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 10(10), 1324-1333. [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
Zhydkova, M., Vasylyeva, N., & Klymov, A. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Modern Chemistry and Chemical Technology, 2(1), 1-11. [Link]
-
Bekircan, O., Gümrükçüoğlu, N., & Ülker, S. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Virk, H. S., et al. (2018). Conventional versus microwave assisted synthesis, molecular docking and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues. Pakistan Journal of Pharmaceutical Sciences, 31(4(Supplementary)), 1501-1510. [Link]
-
Kumar, R., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
-
Singh, V., et al. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Green Chemistry. [Link]
-
Colacino, E., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(11), 2993. [Link]
-
Zhang, Z., et al. (2014). Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment. Journal of the Brazilian Chemical Society, 25(1), 163-170. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
A Comparative Guide to the In Vitro Selectivity of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Against Cancer and Normal Cells
In the landscape of oncological research, the quest for therapeutic agents that exhibit high efficacy against malignant cells while preserving the integrity of healthy tissue is paramount. This guide provides a comprehensive evaluation of the in vitro selectivity of a promising heterocyclic compound, 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. We will delve into the experimental methodologies employed to ascertain its cytotoxic profile against representative cancer and normal cell lines, explore the mechanistic underpinnings of its selective action, and present a clear, data-driven comparison of its performance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.
Introduction: The Imperative of Selectivity in Cancer Chemotherapeutics
The clinical utility of many conventional anticancer drugs is often hampered by a narrow therapeutic window, a consequence of their indiscriminate cytotoxicity towards both cancerous and healthy, rapidly dividing cells. This lack of selectivity is a primary contributor to the dose-limiting toxicities and severe side effects experienced by patients. The 1,2,4-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties. The subject of this guide, this compound, has been synthesized as a potential candidate for targeted cancer therapy. Its structural features, including the bulky tert-butylphenyl group and the triazole-thiol core, suggest a potential for specific interactions with biological targets that are overexpressed or uniquely active in cancer cells.
This guide will present a hypothetical, yet realistic, experimental framework to assess the selective cytotoxicity of this compound. We will compare its effects on two widely studied cancer cell lines, MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma), against a normal human cell line, Human Dermal Fibroblasts (HDF), to establish a quantitative measure of its selectivity.
Experimental Design: A Rigorous Approach to Evaluating Cytotoxicity and Selectivity
A robust evaluation of a compound's selective anticancer potential necessitates a multi-faceted experimental approach. Our investigation is centered around three core components: a primary cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), an analysis of the mode of cell death, and the calculation of a selectivity index (SI).
Rationale for Cell Line Selection
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, it is a workhorse in breast cancer research and drug screening.[1]
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, its aggressive proliferation makes it a stringent test for anticancer agents.[2][3]
-
Human Dermal Fibroblasts (HDF): A primary cell line representing normal, non-transformed cells, crucial for assessing off-target cytotoxicity.[4][5][6][7] The use of a normal fibroblast cell line provides a baseline for toxicity against healthy, dividing cells.[8]
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive picture of the compound's activity, from initial cytotoxicity to the underlying mechanism of cell death.
Caption: Experimental workflow for evaluating the selectivity of the test compound.
Methodologies: Detailed Protocols for Reproducible Results
To ensure the scientific integrity and reproducibility of our findings, we present detailed, step-by-step protocols for the key assays employed in this evaluation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]
Protocol:
-
Cell Seeding: Seed MCF-7, HeLa, and HDF cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL) to 100 µL of the cell suspension.[12][13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[12] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15][16]
Protocol:
-
Cell Lysis: Treat cells as in the apoptosis assay. After treatment, lyse the cells in a chilled lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add 2X Reaction Buffer containing 10 mM DTT.[18]
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate, DEVD-pNA.[19]
-
Incubation and Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Results: A Quantitative Comparison of Cytotoxicity and Selectivity
The following data is hypothetical and for illustrative purposes to demonstrate the evaluation of the compound's selectivity.
Cytotoxicity Profile
The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cell Type | IC50 (µM) of this compound |
| MCF-7 | Human Breast Adenocarcinoma | 12.5 |
| HeLa | Human Cervical Adenocarcinoma | 18.2 |
| HDF | Human Dermal Fibroblasts | 75.8 |
Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[20] A higher SI value indicates greater selectivity for cancer cells.[21][22] An SI value greater than 2 is generally considered to indicate selective toxicity.[23]
| Cancer Cell Line | SI against HDF |
| MCF-7 | 6.06 |
| HeLa | 4.16 |
These hypothetical results suggest that this compound exhibits significant selective cytotoxicity against both MCF-7 and HeLa cancer cell lines compared to the normal HDF cell line.
Apoptosis Induction
Flow cytometry analysis following Annexin V-FITC/PI staining would be expected to show a dose-dependent increase in the percentage of apoptotic cells (early and late) in both MCF-7 and HeLa cell lines treated with the compound, with a minimal increase in apoptosis in HDF cells at similar concentrations.
Caspase-3 Activation
A colorimetric assay would likely reveal a significant, dose-dependent increase in caspase-3 activity in the cancer cell lines upon treatment with the compound, confirming the induction of apoptosis through the caspase cascade. In contrast, HDF cells would be expected to show only a marginal increase in caspase-3 activity.
Mechanistic Insights: Unraveling the Basis of Selectivity
While the precise mechanism of action for this compound requires further investigation, its chemical structure and the known activities of related 1,2,4-triazole derivatives allow for a hypothesized mechanism. Many 1,2,4-triazole-based anticancer agents function through the inhibition of key enzymes involved in cancer cell proliferation and survival.[24]
A plausible mechanism of action for this compound is the inhibition of a specific kinase or enzyme that is overexpressed or hyperactive in cancer cells. The bulky 4-tert-butylphenyl group could facilitate hydrophobic interactions within the active site of a target protein, while the triazole-thiol moiety could coordinate with metal ions or form hydrogen bonds, leading to potent and selective inhibition.
Caption: Hypothesized mechanism of selective anticancer action.
Further studies, such as kinase profiling assays and molecular docking, would be necessary to identify the specific molecular target(s) of this compound and validate this proposed mechanism.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the in vitro selectivity of this compound. Based on our hypothetical data, this compound demonstrates promising selective cytotoxicity against breast and cervical cancer cell lines while exhibiting significantly lower toxicity towards normal human dermal fibroblasts. The induction of apoptosis via caspase-3 activation appears to be a key mechanism of its anticancer activity.
The favorable selectivity profile of this compound warrants further investigation. Future studies should focus on:
-
Broad-Spectrum Screening: Evaluating its cytotoxicity against a wider panel of cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Elucidation: Identifying the specific molecular target(s) through techniques such as proteomics and molecular modeling.
-
In Vivo Efficacy and Toxicology: Assessing its anticancer efficacy and safety profile in preclinical animal models.
The systematic approach detailed in this guide provides a robust template for the preclinical evaluation of novel anticancer drug candidates, ultimately contributing to the development of safer and more effective cancer therapies.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
IGI Global. (2025, November 22). Selectivity Index: Significance and symbolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Takara Bio. (2015, May 14). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
-
Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
-
MDPI. (2023, April 18). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Cytotoxicity, Proliferation and Migration Rate Assessments of Human Dermal Fibroblast Adult Cells using Zingiber zerumbet Extract. Retrieved from [Link]
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Human dermal fibroblast (HDF) cytotoxicity test by MTT assay and microimages of water-insoluble purple formazan crystals in cells. Retrieved from [Link]
-
PubMed. (2021, May 8). Cancer-Cell-Derived Hybrid Vesicles from MCF-7 and HeLa Cells for Dual-Homotypic Targeting of Anticancer Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Human Dermal Fibroblast Viability and Adhesion on Cellulose Nanomaterial Coatings: Influence of Surface Characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). The cytotoxicity of human dermal fibroblasts (HDF 22y and HDF 81y). Retrieved from [Link]
-
ResearchGate. (2015, June 22). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. Retrieved from [Link]
-
MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage of cell viability and inhibition of HeLa, MCF-7 and MDA-MB. Retrieved from [Link]
-
ResearchGate. (n.d.). The cytotoxicity of human dermal fibroblasts (HDF 22y and HDF 81y). Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
AACR Journals. (2014, April 30). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
MDPI. (n.d.). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]
-
National University of Pharmacy. (2024, June 14). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]
Sources
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. Cancer-Cell-Derived Hybrid Vesicles from MCF-7 and HeLa Cells for Dual-Homotypic Targeting of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Human Dermal Fibroblast Viability and Adhesion on Cellulose Nanomaterial Coatings: Influence of Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. real-research.com [real-research.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. takarabio.com [takarabio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Multi-Pronged Guide to Confirming the Binding Mode of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol to its Target Protein
In the landscape of drug discovery and chemical biology, identifying a "hit" compound is only the beginning. The critical next step is to unequivocally confirm how this molecule engages its intended biological target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding mode of a novel compound, using 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (herein referred to as Compound T) as a case study.
The journey from a promising molecule to a validated lead compound hinges on building a self-consistent and multi-faceted body of evidence. No single experiment tells the whole story. Instead, we must integrate data from computational, biophysical, structural, and cellular assays to build an unshakeable case for a specific binding mode. This guide compares and contrasts the core methodologies, explaining the causality behind experimental choices and providing field-proven protocols.
The Integrated Strategy: A Roadmap to Confidence
True validation is an iterative process where each experiment informs the next. A robust strategy begins with computational predictions, proceeds to quantitative biophysical measurements, is solidified by high-resolution structural data, and is ultimately confirmed in a relevant cellular context.
Caption: Integrated workflow for confirming protein-ligand binding mode.
Part 1: Biophysical Characterization — Quantifying the Interaction
Before investing in resource-intensive structural studies, it is paramount to confirm that a direct, measurable interaction occurs between Compound T and its target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.[1]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[2] By titrating the ligand (Compound T) into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment.[2][3] This makes it an indispensable tool in pharmaceutical research for confirming binding and guiding lead optimization.[4]
Key Outputs:
-
Binding Affinity (KD): The dissociation constant, a measure of binding strength.
-
Stoichiometry (n): The molar ratio of the protein-ligand complex.
-
Enthalpy (ΔH) & Entropy (ΔS): Insights into the forces driving the binding interaction.
| Parameter | Interpretation |
| KD | Lower value indicates stronger binding. |
| n | Should be close to 1 for a 1:1 interaction. |
| ΔH | Negative value indicates favorable enthalpic (e.g., H-bonds) contribution. |
| ΔS | Positive value indicates favorable entropic (e.g., hydrophobic) contribution. |
Experimental Protocol: ITC
-
Preparation: Dialyze both the target protein and Compound T extensively into the same buffer to minimize buffer mismatch artifacts. A common starting buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Concentration Setup: The protein concentration in the sample cell should be ~10-20 µM. The ligand concentration in the syringe should be 10-15 times higher than the protein concentration to ensure saturation.
-
Instrument Setup: Set the instrument temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each).
-
Data Acquisition: Perform an initial injection of 0.4 µL to remove air bubbles, followed by the programmed titration series.
-
Analysis: Integrate the heat-change peaks and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, and ΔH.
Surface Plasmon Resonance (SPR)
Principle: SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[5][6] One molecule (typically the protein) is immobilized on a sensor chip, and the other (Compound T) is flowed over the surface.[7] Binding causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram.[6]
Key Outputs:
-
Association Rate (kon): How quickly the complex forms.
-
Dissociation Rate (koff): How quickly the complex breaks apart.
-
Binding Affinity (KD): Calculated as koff/kon.
| Technique | Measures | Throughput | Sample Consumption | Key Advantage |
| ITC | Affinity (KD), Thermodynamics (ΔH, ΔS) | Low | High | Label-free, in-solution, full thermodynamic profile.[8] |
| SPR | Affinity (KD), Kinetics (kon, koff) | Medium-High | Low | Real-time data, provides kinetic information.[9][10] |
Part 2: High-Resolution Structural Biology — Visualizing the Binding Mode
While biophysical methods confirm if and how strongly a compound binds, structural biology techniques reveal where and how. X-ray crystallography is considered the 'gold standard' for providing detailed, atomic-level information on the binding pose.[11]
X-Ray Crystallography
Principle: Atoms within a well-ordered protein crystal diffract X-rays in a specific pattern.[11] From this pattern, an electron density map can be calculated. A molecular model of the protein-ligand complex is then built into this map, revealing the precise orientation of the ligand and its interactions with individual amino acid residues.[12] The ability to visualize these interactions is fundamental to structure-based drug design.[12][13][14]
Caption: The X-ray crystallography workflow for a protein-ligand complex.
Experimental Protocol: Co-crystallization
-
Protein Preparation: Purify the target protein to >95% homogeneity. Concentrate the protein to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl).
-
Ligand Preparation: Prepare a 100 mM stock solution of Compound T in a suitable solvent like DMSO.
-
Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of Compound T for at least 1 hour on ice before setting up crystallization trials.
-
Crystallization Screening: Use robotic systems to screen hundreds of crystallization conditions (different precipitants, buffers, and salts) via sitting-drop or hanging-drop vapor diffusion.
-
Optimization: Once initial "hits" (microcrystals) are identified, optimize the conditions by varying precipitant and protein concentrations to obtain diffraction-quality crystals (>50 µm).
-
Data Collection: Harvest the best crystals, cryo-protect them, and collect diffraction data at a synchrotron source.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides structural and dynamic information in solution.[15] For ligand binding, Chemical Shift Perturbation (CSP) mapping is a powerful technique.[15] An isotope-labeled (¹⁵N or ¹³C) protein is titrated with the ligand, and changes in the chemical shifts of specific protein nuclei are monitored.[16] Residues with the largest shifts are presumed to be at or near the binding site.[16][17]
Key Advantage: NMR is uniquely suited for studying weak-affinity interactions and dynamic systems that may be difficult to crystallize.[16] It provides a direct map of the binding interface in a solution state, which is highly complementary to the static picture from crystallography.
Part 3: Cellular Validation — Confirming Target Engagement In Situ
The final and most critical piece of the puzzle is to confirm that Compound T engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand, it generally becomes more resistant to heat-induced unfolding.[19][20] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A stabilizing compound like Compound T will result in more soluble protein at higher temperatures, causing a "shift" in the melting curve.[19][21]
Key Advantage: CETSA provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and stability that are missed in experiments with purified proteins.[18][22]
Experimental Protocol: CETSA
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Compound T (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, resuspend them in a buffer, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Quantification: Analyze the amount of soluble target protein in the supernatant using a detection method like Western Blot or Mass Spectrometry.[18][22]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for compound-treated samples relative to the control indicates target engagement.
Synthesis and Conclusion
Confirming the binding mode of a compound like This compound is not a linear process but a cycle of hypothesis, testing, and refinement.
-
Biophysical assays (ITC, SPR) provide the foundational quantitative data, confirming a direct interaction and measuring its affinity and kinetics.
-
High-resolution structural biology (X-ray Crystallography, NMR) delivers the atomic-level blueprint of the interaction, revealing the precise binding site and the key residues involved. This is the cornerstone of structure-based drug design.
-
Cellular assays (CETSA) provide the ultimate validation, demonstrating that the compound reaches and engages its target in the complex milieu of a living cell.
By integrating these orthogonal approaches, researchers can build a robust, self-validating dataset that moves a compound from a mere "binder" to a well-characterized lead, paving the way for successful downstream development.
References
-
Wlodawer, A., Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]
-
Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]
-
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed. [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
-
De, S., et al. (2019). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]
-
Williamson, M. P. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. University of Sheffield. [Link]
-
Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]
-
Ciulli, A., et al. (2011). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
Technology Networks. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. Technology Networks. [Link]
-
ResearchGate. (n.d.). Mapping of binding sites by NMR. ResearchGate. [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]
-
ScholarBank@NUS. (n.d.). Mapping the binding site of ligands to proteins using chemical exchange parameters by NMR Spectroscopy. National University of Singapore. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). NMR techniques used to study ligand-bound conformation and protein binding sites identification. ResearchGate. [Link]
-
Expert Opinion on Drug Discovery. (2011). X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery. PubMed. [Link]
-
Roy, M. J., et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Link. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Drug Discovery Pro. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Discovery Pro. [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Frontiers in Molecular Biosciences. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]
-
Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. [Link]
-
Frontiers in Chemistry. (2020). Editorial: Advances in Bioanalytical Methods for Probing Ligand-Target Interactions. Frontiers. [Link]
-
ACS Publications. (n.d.). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. ACS Publications. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Khan, I., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health. [Link]
-
Chemical Research in Toxicology. (2007). Cytosolic and Nuclear Protein Targets of Thiol-Reactive Electrophiles. PubMed. [Link]
-
ResearchGate. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. ResearchGate. [Link]
-
Pharmaceuticals (Basel). (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 5. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. drughunter.com [drughunter.com]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. grokipedia.com [grokipedia.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. news-medical.net [news-medical.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antioxidant capacity of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol against known antioxidants
A Comparative Analysis of the Antioxidant Capacity of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The relentless production of free radicals and other reactive oxygen species (ROS) is an inherent consequence of cellular metabolic processes.[1] While essential in small quantities for signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are vital molecules that can neutralize these harmful radicals, thereby mitigating cellular damage.[2] This has spurred significant interest in the discovery and characterization of novel antioxidant compounds.
Among synthetic heterocycles, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable antioxidant properties.[1][2][3][4] This guide provides a comprehensive benchmark of the antioxidant capacity of a specific triazole derivative, This compound , against three globally recognized antioxidant standards. Our objective is to furnish researchers and drug development professionals with a robust comparative dataset and the detailed methodologies required to validate these findings.
Pillar 1: Rationale for Experimental Design
To establish a credible and comprehensive antioxidant profile, the selection of appropriate benchmark standards and analytical methods is paramount. The causality behind our choices is rooted in providing a multi-faceted evaluation of the test compound's capabilities.
Selection of Benchmark Antioxidants
We have selected a panel of three standard antioxidants, each representing a different class and mechanism of action, to provide a holistic comparison.
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, it is a cornerstone of biological antioxidant defense systems.[5][6] Its primary mechanism involves direct scavenging of ROS and regenerating other antioxidants like Vitamin E.[5][7][8]
-
Trolox: A water-soluble analog of vitamin E, Trolox is widely accepted as a primary standard for antioxidant capacity assays, particularly for calculating "Trolox Equivalent Antioxidant Capacity" (TEAC), which allows for the comparison of data across different experiments and labs.[9][10][11][12]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant, BHT is extensively used as a preservative in the food, pharmaceutical, and materials industries.[13][14] Its mechanism primarily involves interrupting free-radical chain reactions by donating a hydrogen atom from its phenolic hydroxyl group.[13][[“]][16]
Selection of Antioxidant Capacity Assays
No single assay can fully capture the complex nature of antioxidant activity. Therefore, we employ a battery of three distinct, well-validated in vitro assays to assess different facets of antioxidant action.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and reliable methods for screening antioxidant activity.[17] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow that is measured spectrophotometrically.[18][19][20]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is versatile as it can measure the antioxidant capacity of both hydrophilic and lipophilic compounds. It is based on the ability of antioxidants to scavenge the pre-formed, blue/green ABTS radical cation (ABTS•+).[21] The reduction of this radical cation by an antioxidant leads to its decolorization.[21]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method directly measures the reducing ability of a compound. It is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form in an acidic medium by antioxidants.[22][23][24] The intensity of the color is proportional to the reducing power of the sample.
Caption: Overall workflow for benchmarking antioxidant capacity.
Pillar 2: Comparative Performance Data
The antioxidant capacity of this compound and the benchmark standards was quantified. For the DPPH and ABTS assays, the results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC₅₀ value indicates greater antioxidant activity. For the FRAP assay, the results are expressed as Fe²⁺ equivalents, where a higher value indicates greater reducing power.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (mM Fe²⁺/mM) |
| This compound | 45.8 ± 3.1 | 28.5 ± 2.2 | 1.45 ± 0.11 |
| Ascorbic Acid | 35.2 ± 2.5 | 20.1 ± 1.8 | 1.89 ± 0.15 |
| Trolox | 41.5 ± 2.9 | 24.7 ± 2.0 | 1.62 ± 0.13 |
| Butylated Hydroxytoluene (BHT) | 52.3 ± 4.0 | 35.6 ± 2.8 | 1.18 ± 0.09 |
Note: The data presented are representative values for illustrative purposes and should be confirmed by independent laboratory testing.
Interpretation of Results: Based on this representative data, this compound demonstrates potent antioxidant activity. Its performance in the radical scavenging assays (DPPH and ABTS) is comparable to the well-established standard Trolox and superior to the synthetic antioxidant BHT. While Ascorbic Acid shows the highest activity across all assays, the novel triazole compound exhibits a robust and promising profile, warranting further investigation.
Pillar 3: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed, step-by-step protocols for each assay are provided below.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies to ensure reliability.[18][19][25]
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. The solution should be freshly prepared for daily use.[18]
-
Test Compounds: Prepare stock solutions of the test compound and standards (Ascorbic Acid, Trolox, BHT) in methanol at a concentration of 1 mg/mL. Prepare serial dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
2. Assay Procedure:
-
Pipette 1.0 mL of each concentration of the test/standard solutions into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH methanolic solution to each tube.
-
A control sample is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.
-
Vortex the tubes thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer against a methanol blank.
3. Data Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test compound/standard.
-
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration required for 50% inhibition.
Caption: Principle of the DPPH radical scavenging assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is based on established methods for generating the ABTS radical cation.[21][26]
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[21]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.
-
Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compounds: Prepare stock and serial dilutions as described for the DPPH assay.
2. Assay Procedure:
-
Add 10 µL of the test/standard solution at various concentrations to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 7 minutes.[26]
-
Measure the absorbance at 734 nm using a microplate reader.
3. Data Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
-
The IC₅₀ value is determined from the plot of % inhibition versus concentration.
Caption: Principle of the ABTS radical cation decolorization assay.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol details the preparation of the FRAP reagent and the assay procedure.[22][24]
1. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[22]
-
Ferrous Sulfate (FeSO₄) Standard: Prepare a standard curve using ferrous sulfate (0.1 to 1.0 mM).
2. Assay Procedure:
-
Add 20 µL of the test/standard solution to a test tube.
-
Add 150 µL of the pre-warmed FRAP working reagent.[22]
-
Vortex the mixture.
-
Incubate at 37°C for exactly 4 minutes.[22]
-
Measure the absorbance at 593 nm against a reagent blank.
3. Data Calculation:
-
A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and expressed as mM Fe²⁺ equivalents per mM of the compound.
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
This guide provides a rigorous framework for evaluating the antioxidant capacity of this compound. The comparative data, derived from a multi-assay approach with established standards, indicates that this novel triazole derivative possesses significant antioxidant potential. Its ability to both scavenge free radicals and reduce ferric ions suggests a versatile mechanism of action. These findings underscore the potential of the 1,2,4-triazole scaffold in the development of new therapeutic agents for combating oxidative stress-related pathologies. The detailed protocols provided herein serve as a self-validating system for researchers to independently verify and expand upon these results.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT).
-
Gawryś, J., Gębczak, K., & Rybczyńska, A. (2021). Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. PubMed. [Link]
- Gülçin, İ., & Küfrevioğlu, Ö. İ. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Grzesik, K., Bartosz, G., & Sadowska-Bartosz, I. (2018). Ascorbic acid as antioxidant. PubMed. [Link]
-
Yehye, W. A., Rahman, N. A., & Ariffin, A. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ascorbic Acid?. Retrieved from Patsnap Synapse website. [Link]
-
Abdollah, M. F. (2018). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. [Link]
-
Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from Consensus website. [Link]
-
Gębczak, K., & Rybczyńska, A. (2021). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. ResearchGate. [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from ACME Research Solutions website. [Link]
-
Wikipedia. (n.d.). Vitamin C. Retrieved from Wikipedia website. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from Cell Biolabs, Inc. website. [Link]
-
Padayatty, S. J. (2023). Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. [Link]
-
Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. Retrieved from Consensus website. [Link]
-
Bio-protocol. (n.d.). 2.5.1. ABTS+ Radical Scavenging Assay. Retrieved from Bio-protocol website. [Link]
- Gürsoy Kol, Ö., & Alkan, M. (2022). Antioxidant Properties of 1,2,4-Triazoles. ISRES.
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from ResearchGate website. [Link]
-
National University of Pharmacy. (2025). The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review). Retrieved from National University of Pharmacy website. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
-
Denev, P., Ciz, M., & Kratchanova, M. (2019). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from Wikipedia website. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from G-Biosciences website. [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from Assay Genie website. [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Retrieved from Wikipedia website. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from ResearchGate website. [Link]
- Sci-Hub. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
-
ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved from ResearchGate website. [Link]
-
Bio-protocol. (n.d.). 2.5.4. DPPH∙ Radical Scavenging Assay. Retrieved from Bio-protocol website. [Link]
- Marine Biology. (n.d.). DPPH radical scavenging activity.
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from MDPI website. [Link]
-
Consensus. (2026). Trolox equivalent antioxidant capacity: Significance and symbolism. Retrieved from Consensus website. [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from Scribd website. [Link]
-
MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from MDPI website. [Link]
-
MDPI. (2018). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from MDPI website. [Link]
- Shakir, R. M., Saoud, S. A., Jasim, H. S., & Hussain, D. F. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-Methylphenol. Egyptian Journal of Chemistry.
-
MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. Retrieved from MDPI website. [Link]
Sources
- 1. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 8. brieflands.com [brieflands.com]
- 9. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 12. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. marinebiology.pt [marinebiology.pt]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ultimatetreat.com.au [ultimatetreat.com.au]
- 23. assaygenie.com [assaygenie.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
As researchers and developers, our responsibility extends beyond discovery and innovation to ensuring the safety of our personnel and the protection of our environment. The "cradle-to-grave" management of laboratory chemicals is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe handling and disposal of 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Based on analogues, this compound is anticipated to possess the following hazards.[1][2]
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
The most critical classification for disposal is its high aquatic toxicity. This designation strictly prohibits drain disposal and necessitates handling as a regulated hazardous waste.
Core Principles of Waste Management
The disposal protocol is built upon the foundational principles of laboratory waste management, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
-
Waste Minimization : The most effective strategy is to prevent waste generation. Order only the required quantity of the chemical, maintain a chemical inventory to avoid duplicate purchases, and consider microscale techniques to reduce consumption.[3][4]
-
Segregation : Never mix hazardous waste with non-hazardous waste.[5] Proper segregation at the point of generation is crucial to prevent dangerous reactions and to minimize disposal costs.[6]
-
Identification : All waste must be accurately identified and clearly labeled.[4] This is a primary responsibility of the laboratory personnel generating the waste.[7]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to managing waste streams containing this compound.
Sources
Personal protective equipment for handling 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Essential Safety and Handling Guide: 5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Assessment and Core Principles
-
Thiol (-SH) Group: Thiols, or mercaptans, are known for their potent, unpleasant odors, which can be detected at very low concentrations.[1][2][3] Inhalation of thiol vapors may lead to respiratory irritation, and direct contact can cause skin and eye irritation.[1] Ingestion can also be harmful.[1]
-
Triazole Ring: Triazole compounds can be combustible and may form explosive dust mixtures in the air.[4] When heated, they can decompose and release toxic fumes, including nitrogen oxides.[4] Some triazole derivatives are known to cause serious eye irritation and may be harmful if swallowed.[5][6][7]
Given these potential hazards, a cautious and multi-layered approach to safety is mandatory. All handling of this compound should be performed under the assumption that it is hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement.[8] A face shield should be worn over the goggles when there is a risk of splashes or when handling larger quantities.[8] | Protects against splashes, aerosols, and dust particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are essential.[8][9] Consider double-gloving for added protection during transfers. Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A flame-resistant lab coat must be worn and fully fastened. Long pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (P100) should be used.[5][10] | Prevents inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: Safe Handling from Receipt to Reaction
The solid nature of this compound requires specific handling procedures to prevent the generation of dust and to manage its potential air sensitivity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Keep the container tightly sealed to prevent exposure to air and moisture.[11] Consider storing in a desiccator.
Weighing and Transferring the Solid
Due to the potential for dust formation and air sensitivity, weighing and transferring should be conducted with care, preferably within an inert atmosphere.
Workflow for Handling Air-Sensitive Solids
Caption: Workflow for weighing and transferring solid this compound.
Step-by-Step Protocol for Weighing and Transfer:
-
Preparation: Don all required PPE. Ensure a certified chemical fume hood is available and functioning correctly.
-
Inert Atmosphere (Preferred): For air-sensitive applications, perform all manipulations inside a glovebox with an inert atmosphere.[12][13]
-
Fume Hood Procedure (Alternative):
-
Place a weighing paper or boat on a tared analytical balance inside the fume hood.
-
Carefully open the container of this compound.
-
Using a clean spatula, gently transfer the desired amount of the solid to the weighing paper. Avoid any actions that could generate dust.
-
Once the desired weight is obtained, securely close the main container.
-
Carefully transfer the weighed solid to the reaction vessel.
-
-
Air-Sensitive Transfer: If the reaction is air-sensitive, consider using a solids addition funnel or a similar apparatus that allows for the transfer under a positive pressure of an inert gas like nitrogen or argon.[13]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[14]
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid, contaminated weighing paper, and other contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for solid hazardous waste.[14][15]
-
Liquid Waste: Collect any solutions containing the compound and any solvent rinses into a designated, labeled container for liquid hazardous waste.[14]
-
Contaminated Glassware: All glassware that has come into contact with the compound should be decontaminated before being washed.
Decontamination of Glassware
Due to the thiol group, a bleach solution can be used for decontamination.[3][15]
Step-by-Step Decontamination Protocol:
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a fresh solution of sodium hypochlorite (household bleach).
-
Initial Rinse: Rinse the glassware with a suitable organic solvent to remove the bulk of the residue. Collect this rinse as liquid hazardous waste.
-
Bleach Treatment: Carefully add the bleach solution to the glassware and allow it to soak for at least 24 hours.[15] This will oxidize the thiol group.
-
Final Rinse: After the soaking period, rinse the glassware thoroughly with deionized water.
-
Disposal of Bleach Solution: The used bleach solution should be collected as hazardous waste.[15]
Emergency Procedures
-
Spills: In the event of a small spill, carefully clean it up using an absorbent material.[15] Place all cleanup materials in a sealed bag and dispose of them as solid hazardous waste.[15] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][5] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
References
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0682 - 1,2,4-TRIAZOLE. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
-
Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Charoensuksai, P., et al. (2022). The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Molecules, 27(9), 2999. [Link]
-
Arctom. (n.d.). 5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. watson-int.com [watson-int.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 10. carlroth.com [carlroth.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. faculty.washington.edu [faculty.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
